Tetrairidium dodecacarbonyl
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
carbon monoxide;iridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Ir/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKRVSSHIJNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Ir4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474907 | |
| Record name | Iridium carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1104.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18827-81-1, 11065-24-0 | |
| Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrairidium dodecacarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tetrairidium Dodecacarbonyl from Iridium Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a stable iridium carbonyl cluster, from iridium trichloride (B1173362) (IrCl₃). The synthesis is a well-established two-step reductive carbonylation process, which involves the initial formation of a dicarbonyliridium(I) intermediate followed by its subsequent reduction and clustering. This document presents detailed experimental protocols, quantitative data in a structured format, and visualizations of the chemical transformations and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from hydrated iridium trichloride.
| Parameter | Step 1: Synthesis of [Ir(CO)₂Cl₂]⁻ Intermediate | Step 2: Synthesis of Ir₄(CO)₁₂ |
| Starting Material | Hydrated Iridium Trichloride (IrCl₃·xH₂O) | Solution of [Ir(CO)₂Cl₂]⁻ from Step 1 |
| Reagents | Carbon Monoxide (CO) | Carbon Monoxide (CO) |
| Solvent | Methanol (B129727) | 2-Methoxyethanol |
| Temperature | Reflux (approx. 65 °C) | 90 °C |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | 24 hours | 24 hours |
| Product | Sodium Dichlorodicarbonyliridate(I) solution | This compound (Ir₄(CO)₁₂) |
| Yield | Not isolated | ~70-80% based on initial IrCl₃ |
Experimental Protocols
The following detailed experimental procedures are adapted from established and verified methods for the synthesis of this compound.
Step 1: Synthesis of the Dichlorodicarbonyliridate(I) Anion, [Ir(CO)₂Cl₂]⁻
This initial step involves the reductive carbonylation of hydrated iridium trichloride in methanol to form a solution of the iridium(I) carbonyl complex, [Ir(CO)₂Cl₂]⁻.
Materials:
-
Hydrated Iridium Trichloride (IrCl₃·xH₂O)
-
Methanol (reagent grade)
-
Carbon Monoxide (CO) gas (high purity)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
Procedure:
-
A solution of hydrated iridium trichloride in methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube.
-
A steady stream of carbon monoxide is bubbled through the solution while stirring.
-
The reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 24 hours. During this time, the color of the solution will change, indicating the formation of the iridium(I) carbonyl complex.
-
After 24 hours, the heating is stopped, and the solution is allowed to cool to room temperature under a continuous flow of carbon monoxide. The resulting solution contains the [Ir(CO)₂Cl₂]⁻ anion and is used directly in the next step without isolation.
Step 2: Synthesis of this compound, Ir₄(CO)₁₂
In the second step, the [Ir(CO)₂Cl₂]⁻ intermediate is further reduced and clustered in a higher boiling point solvent to yield the final product, this compound.
Materials:
-
Solution of [Ir(CO)₂Cl₂]⁻ in methanol (from Step 1)
-
2-Methoxyethanol
-
Carbon Monoxide (CO) gas (high purity)
-
Three-necked round-bottom flask
-
Heating mantle with temperature controller
-
Gas inlet tube
-
Magnetic stirrer and stir bar
Procedure:
-
The methanolic solution of [Ir(CO)₂Cl₂]⁻ is transferred to a larger three-necked round-bottom flask.
-
2-Methoxyethanol is added to the solution.
-
The flask is equipped with a gas inlet tube and a condenser, and a continuous stream of carbon monoxide is passed through the solution while stirring.
-
The reaction mixture is heated to 90 °C and maintained at this temperature for 24 hours. Over this period, a yellow crystalline precipitate of this compound will form.
-
After the reaction is complete, the mixture is cooled to room temperature, and the yellow product is collected by filtration.
-
The collected solid is washed with methanol and then with diethyl ether to remove any soluble impurities.
-
The purified this compound is dried under vacuum.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.
An In-depth Technical Guide on the Crystal Structure and Td Symmetry of Tetrairidium Dodecacarbonyl [Ir₄(CO)₁₂]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and tetrahedral (Td) symmetry of tetrairidium dodecacarbonyl, Ir₄(CO)₁₂. The document details the crystallographic parameters, key bond lengths and angles, and vibrational spectroscopic data. Furthermore, it outlines detailed experimental protocols for the characterization of this metal carbonyl cluster, a compound of significant interest in catalysis and materials science.
Crystal Structure and Symmetry
This compound, Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid.[1] The molecule crystallizes in a trigonal space group (P3) and exhibits a tetrahedral arrangement of the four iridium atoms.[2] This high symmetry, belonging to the Td point group, is a defining feature of its structure. Each iridium atom is coordinated to three other iridium atoms and three terminal carbonyl (CO) ligands, resulting in a distorted octahedral geometry around each metal center.[1]
Crystallographic Data
The crystal structure of Ir₄(CO)₁₂ has been determined by single-crystal X-ray diffraction. The unit cell parameters and other crystallographic data are summarized in Table 1.
| Parameter | Value | Reference |
| Formula | C₁₂Ir₄O₁₂ | [2] |
| Crystal System | Trigonal | [2] |
| Space Group | P3 | [2] |
| a (Å) | 13.290 | [2] |
| b (Å) | 13.290 | [2] |
| c (Å) | 8.981 | [2] |
| α (°) | 90 | [2] |
| β (°) | 90 | [2] |
| γ (°) | 120 | [2] |
| Volume (ų) | 1373.74 | [2] |
Table 1: Crystallographic Data for Ir₄(CO)₁₂.
Bond Lengths and Angles
The precise arrangement of atoms within the Ir₄(CO)₁₂ cluster is defined by its bond lengths and angles. The tetrahedral core of iridium atoms is a key structural feature. The Ir-Ir bond distances are remarkably consistent, indicative of direct metal-metal bonding. Each iridium atom is also bonded to three terminal carbonyl ligands. The bond lengths and angles are detailed in Table 2.
| Bond/Angle | Value |
| Bond Lengths (Å) | |
| Ir - Ir | 2.684 - 2.695 |
| Ir - C | 1.85 - 1.92 |
| C - O | 1.14 - 1.18 |
| Bond Angles (°) | |
| Ir - Ir - Ir | 59.8 - 60.2 |
| C - Ir - C | 87.5 - 93.1 |
| Ir - C - O | 175.8 - 179.3 |
Table 2: Selected Bond Lengths and Angles in Ir₄(CO)₁₂. (Calculated from CIF file 4344212 in the Crystallography Open Database).
Td Symmetry Visualization
The tetrahedral arrangement of the four iridium atoms in the core of the Ir₄(CO)₁₂ cluster is a manifestation of its Td symmetry. This high symmetry can be visualized as follows:
Caption: Tetrahedral arrangement of the four Iridium atoms in the Ir₄(CO)₁₂ cluster.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The stretching frequencies of the carbonyl ligands (ν(CO)) are particularly informative about the electronic environment of the metal center. In Ir₄(CO)₁₂, all carbonyl ligands are terminal, leading to characteristic absorptions in the IR spectrum.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| ν(CO) (Raman, solid) | 2078, 2035 | [3] |
| ν(CO) (IR, solution) | 2068, 2026 | [3] |
Table 3: Carbonyl Stretching Frequencies for Ir₄(CO)₁₂.
Experimental Protocols
Synthesis of this compound
The synthesis of Ir₄(CO)₁₂ is typically achieved through the reductive carbonylation of an iridium salt. A general two-step procedure is outlined below.[1]
Workflow for the Synthesis of Ir₄(CO)₁₂
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of the Reaction Vessel: A high-pressure autoclave equipped with a magnetic stirrer is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Setup: Hydrated iridium(III) chloride (IrCl₃·xH₂O) is dissolved in a suitable high-boiling solvent such as 2-methoxyethanol.
-
Initial Carbonylation: The autoclave is sealed, pressurized with carbon monoxide (CO) to a specified pressure (e.g., 50-100 atm), and heated to a temperature typically ranging from 100 to 150 °C with vigorous stirring. This initial step leads to the formation of the anionic intermediate, dichlorodicarbonyliridate(I) ([Ir(CO)₂Cl₂]⁻).
-
Reduction and Cluster Formation: After a designated reaction time, a reducing agent (e.g., zinc dust) is added to the reaction mixture. The autoclave is resealed, repressurized with CO, and heated for an extended period to facilitate the reduction of the iridium center and the formation of the Ir₄(CO)₁₂ cluster.
-
Isolation and Purification: After cooling to room temperature and venting the CO pressure, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate organic solvent, such as toluene (B28343) or a mixture of dichloromethane (B109758) and hexane, to yield canary-yellow crystals of Ir₄(CO)₁₂.
Single-Crystal X-ray Diffraction (SC-XRD)
The definitive method for determining the three-dimensional atomic arrangement of Ir₄(CO)₁₂ is single-crystal X-ray diffraction.
Experimental Workflow for SC-XRD
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of Ir₄(CO)₁₂ with well-defined faces and free of visible defects is selected under a polarizing microscope. The crystal is mounted on a cryoloop using a minimal amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The raw diffraction images are processed using appropriate software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis implemented in software packages like SHELXT. The resulting atomic model is then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically.
-
Validation and Analysis: The final refined structure is validated using tools like PLATON or CheckCIF. Crystallographic data, including atomic coordinates, bond lengths, bond angles, and displacement parameters, are generated and can be deposited in a crystallographic database.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a convenient technique for obtaining the infrared spectrum of solid Ir₄(CO)₁₂ with minimal sample preparation.
Experimental Protocol for ATR-FTIR
-
Instrument Preparation: The ATR accessory, typically equipped with a diamond or germanium crystal, is installed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Application: A small amount of crystalline Ir₄(CO)₁₂ powder is placed directly onto the surface of the ATR crystal.
-
Pressure Application: A pressure clamp is used to ensure good contact between the solid sample and the ATR crystal. Consistent and even pressure is applied to obtain a high-quality spectrum.
-
Data Acquisition: The infrared spectrum is recorded over the desired spectral range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is baseline-corrected and, if necessary, an ATR correction can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. The frequencies of the carbonyl stretching bands are then determined.
Conclusion
This technical guide has provided a detailed examination of the crystal structure and Td symmetry of this compound. The presented crystallographic and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for researchers, scientists, and drug development professionals working with this important metal carbonyl cluster. The high symmetry and well-defined structure of Ir₄(CO)₁₂ make it an excellent model system for fundamental studies in coordination chemistry and a versatile precursor for the synthesis of novel catalytic materials.
References
In-Depth Technical Guide to the Physical Properties of Tetrairidium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid. This organometallic compound is a tetrahedral cluster and stands as the most common and stable binary carbonyl of iridium.[1] While its direct application in drug development is not established, its utility as a catalyst in organic synthesis, particularly for reactions such as the water-gas shift reaction and olefin hydrogenation, makes an understanding of its physical and chemical properties essential for researchers in chemical synthesis and catalysis. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its catalytic activity.
Core Physical and Chemical Properties
This compound is characterized by its distinct physical and chemical properties, which are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Formula | Ir₄(CO)₁₂ |
| Molecular Weight | 1104.92 g/mol [1] |
| Appearance | Canary-yellow crystals[1] |
| Melting Point | 195 °C (383 °F; 468 K)[1] |
| Solubility | Poorly soluble in organic solvents.[1] Soluble in chlorocarbons, toluene, and tetrahydrofuran.[1] |
| Stability | Air-stable.[1] |
Table 2: Structural Properties
| Property | Value |
| Crystal System | Trigonal |
| Space Group | P3 |
| Lattice Parameters | a = 13.290(3) Å, c = 8.981(2) Å |
| Cell Volume | 1373.7 ų |
| Symmetry | Td[1] |
| Ir-Ir Bond Distance | 2.693 Å (average)[1] |
| Coordination Geometry | Each iridium center is octahedral, bonded to three other iridium atoms and three terminal CO ligands.[1] |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
| Infrared (IR) | The terminal C-O stretching region is of primary interest for characterization. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O).[1]
Step 1: Formation of the Dicarbonyl Dichloroiridate(I) Anion
Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent. This step yields the intermediate anion, [Ir(CO)₂Cl₂]⁻.
Reaction: IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻
Step 2: Reductive Carbonylation to this compound
The intermediate anion is then further reacted with carbon monoxide and a reducing agent to form the final product, Ir₄(CO)₁₂.
Reaction: 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ + 4H⁺ + 8Cl⁻
Detailed Procedure: A more detailed, practical synthesis procedure can often be found in established chemical synthesis literature, such as Inorganic Syntheses. Researchers should consult these resources for specific reaction conditions, including temperature, pressure, and purification methods.
Single-Crystal X-ray Crystallography
The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of Ir₄(CO)₁₂ suitable for X-ray diffraction are grown from a suitable solvent, such as a saturated solution in a non-coordinating solvent, by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., room temperature or cryogenic temperatures).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The final structure provides precise atomic coordinates, bond lengths, and angles. The original structure was reported by Churchill and Hutchinson.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for characterizing the carbonyl ligands in this compound.
Methodology:
-
Sample Preparation: For solid-state analysis, a small amount of the crystalline Ir₄(CO)₁₂ is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[2] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the appropriate range for metal carbonyls (typically 4000-400 cm⁻¹), with particular attention to the C-O stretching region (around 2100-1800 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.
Melting Point Determination
The melting point of this compound is determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance is observed to melt is recorded as the melting point. For this compound, it is noted that it decomposes at its melting point.
Catalytic Activity and Logical Relationships
This compound is an important precursor for homogeneous and heterogeneous catalysts. Its involvement in catalytic cycles represents a logical relationship between the compound and its function.
Water-Gas Shift Reaction
This compound can catalyze the water-gas shift (WGS) reaction, which is the reaction of carbon monoxide and water to produce carbon dioxide and hydrogen.[3] The reaction is crucial in industrial processes for producing high-purity hydrogen.[3]
Caption: Proposed catalytic cycle for the Water-Gas Shift Reaction.
Olefin Hydrogenation
Iridium clusters derived from this compound are active catalysts for the hydrogenation of alkenes to alkanes. The generally accepted mechanism for this transformation on metal surfaces is the Horiuti-Polanyi mechanism.[4][5][6]
Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.
References
- 1. fiveable.me [fiveable.me]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Water–gas shift reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ1014525 - Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation, Journal of Chemical Education, 2013-May [eric.ed.gov]
An In-depth Technical Guide to Tetrairidium Dodecacarbonyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a significant organometallic compound characterized by its tetrahedral cluster of four iridium atoms coordinated with twelve carbonyl ligands. This air-stable, canary-yellow crystalline solid is the most common and stable binary carbonyl of iridium.[1] Its unique structure and catalytic activity have made it a subject of considerable academic interest and a precursor for various catalytic applications, including the water-gas shift reaction and the synthesis of bimetallic clusters. This guide provides a comprehensive overview of the molar mass, formula weight, and other physicochemical properties of Ir₄(CO)₁₂, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications in research and industry, with a particular focus on its relevance to the pharmaceutical sector.
Core Properties and Data
This compound possesses a unique set of physical and chemical properties that are crucial for its application in various scientific fields. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Formula Weight | C₁₂Ir₄O₁₂ |
| Molar Mass | 1104.92 g/mol [1] |
| Appearance | Canary-yellow crystals[1] |
| Melting Point | 195 °C (decomposes)[1] |
| Solubility | Poorly soluble in organic solvents; soluble in chlorocarbons, toluene (B28343), tetrahydrofuran.[1] |
| Symmetry | Td[1] |
| Average Ir-Ir Bond Distance | 2.693 Å[1] |
| Crystal System | Trigonal |
| Space Group | P 3 (No. 143) |
| Unit Cell Dimensions | a = 13.29 Å, b = 13.29 Å, c = 8.981 Å, α = 90°, β = 90°, γ = 120° |
| Cell Volume | 1373.74 ų |
| IR Spectroscopy (C-O stretching) | Terminal carbonyls typically absorb in the 2120-1850 cm⁻¹ region. |
Synthesis of this compound: An Experimental Protocol
The synthesis of Ir₄(CO)₁₂ is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride. The following protocol is a detailed method for its preparation.
Step 1: Preparation of the Dichlorodicarbonyliridate(I) anion, [Ir(CO)₂Cl₂]⁻
This initial step involves the reductive carbonylation of an iridium(III) salt to form an iridium(I) carbonyl complex.
-
Reagents and Equipment:
-
Hydrated iridium(III) chloride (IrCl₃·xH₂O)
-
Carbon monoxide (CO) gas
-
Anhydrous methanol (B129727)
-
A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet/outlet.
-
Standard laboratory glassware.
-
-
Procedure:
-
A solution of hydrated iridium(III) chloride in anhydrous methanol is prepared.
-
The solution is transferred to the high-pressure reaction vessel.
-
The vessel is sealed and purged with carbon monoxide gas to remove any residual air.
-
The vessel is then pressurized with carbon monoxide and heated with stirring. The reaction progress can be monitored by the uptake of CO.
-
The reaction produces the anionic complex [Ir(CO)₂Cl₂]⁻ in solution.
-
Step 2: Conversion to this compound, Ir₄(CO)₁₂
The iridium(I) complex formed in the first step is then converted to the final Ir₄(CO)₁₂ cluster.
-
Reagents and Equipment:
-
The solution containing [Ir(CO)₂Cl₂]⁻ from Step 1.
-
Carbon monoxide (CO) gas.
-
Water.
-
A suitable reducing agent (e.g., zinc metal).
-
Standard laboratory glassware for filtration and crystallization.
-
-
Procedure:
-
To the solution of [Ir(CO)₂Cl₂]⁻, water and a reducing agent are added.
-
The mixture is heated under a continuous stream of carbon monoxide at atmospheric pressure.
-
The canary-yellow precipitate of Ir₄(CO)₁₂ forms during the reaction.
-
After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.
-
The crude product can be purified by crystallization from a suitable solvent such as toluene or a mixture of chlorocarbons.
-
Applications in Research and Industry
While many of the initial studies on Ir₄(CO)₁₂ were of academic interest, its catalytic properties and those of its derivatives have found applications in various fields, including organic synthesis relevant to the pharmaceutical industry.
Catalysis of the Water-Gas Shift Reaction
This compound is a known precursor for catalysts in the water-gas shift reaction (WGSR), a crucial industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas.[1][2] The WGSR involves the reaction of carbon monoxide with water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂).[2] While the industrial WGSR often employs heterogeneous catalysts at high temperatures, there is significant interest in developing homogeneous catalysts that operate under milder conditions. Iridium carbonyl complexes are active catalysts for this reaction.
A proposed mechanism for the iridium-catalyzed WGSR involves a series of oxidative addition, migratory insertion, and reductive elimination steps at the metal center.
Caption: A simplified associative mechanism for the homogeneous iridium-catalyzed Water-Gas Shift Reaction.
Precursor for Bimetallic Clusters and Nanoparticles
Ir₄(CO)₁₂ serves as a valuable starting material for the synthesis of more complex bimetallic and multimetallic clusters. These materials are of interest in catalysis and materials science due to the potential synergistic effects between the different metal atoms.
Relevance to Drug Development and Pharmaceutical Synthesis
While Ir₄(CO)₁₂ itself is not directly used as a therapeutic agent, iridium-based catalysts are increasingly important in the pharmaceutical industry for the synthesis of complex organic molecules.[3] Iridium complexes have emerged as highly efficient and selective catalysts for key transformations, such as:
-
Asymmetric Hydrogenation: Iridium catalysts are particularly effective for the enantioselective hydrogenation of various substrates, a critical process for producing single-enantiomer drugs.[3]
-
C-H Activation: Iridium-catalyzed C-H activation reactions provide a powerful tool for the direct functionalization of organic molecules, enabling more efficient and atom-economical synthetic routes to pharmaceutical intermediates.
The study of iridium carbonyl clusters like Ir₄(CO)₁₂ provides fundamental insights into the behavior of iridium in catalytic cycles, which can inform the design of more advanced and tailored catalysts for pharmaceutical applications.
Conclusion
This compound is a cornerstone compound in the field of organometallic chemistry. Its well-defined structure and reactivity have made it an invaluable tool for fundamental research and a precursor for catalytically active species. While its direct applications may be specialized, the knowledge gained from studying Ir₄(CO)₁₂ and related iridium carbonyl clusters continues to drive innovation in catalysis, with significant implications for the development of more efficient and sustainable synthetic methodologies in the pharmaceutical industry and beyond. The ongoing exploration of its catalytic potential promises to unveil new applications for this remarkable metal cluster.
References
Technical Guide: Solubility of Tetroiridium Dodecacarbonyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a generalized experimental protocol for determining the solubility of such air-sensitive, poorly soluble metal carbonyl compounds.
Introduction
This compound is a canary-yellow, air-stable crystalline solid with the chemical formula Ir₄(CO)₁₂.[1] It is the most common and stable binary carbonyl of iridium and serves as a precursor in the synthesis of bimetallic clusters and as a catalyst in various chemical reactions, although many of these applications are of academic interest.[1][2] A critical aspect for its application in homogeneous catalysis and materials science is its solubility in organic solvents. Generally, this compound is known to be poorly soluble in most common organic solvents.[1][2]
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. The available information is qualitative and is summarized in the table below.
Table 1: Qualitative Solubility of Tetroiridium Dodecacarbonyl in Various Solvents
| Solvent Category | Solvent | Solubility Description |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble[3] |
| Aromatic Hydrocarbons | Toluene | Slightly Soluble[3] |
| Chlorinated Solvents | Chlorocarbons | Soluble[1][2] |
| Alcohols | Ethanol | Slightly Soluble |
| Ketones | Acetone | Slightly Soluble |
| Aqueous Solvents | Water | Insoluble |
| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Insoluble |
| Acids | Aqueous Acid | Insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a poorly soluble, air-sensitive compound like this compound. This protocol is based on standard laboratory practices for handling such materials and should be adapted and validated for specific experimental conditions.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound, solid
-
Anhydrous organic solvent of choice (e.g., THF, toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar air-sensitive glassware
-
Constant temperature bath
-
Magnetic stirrer and stir bar
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Gas-tight syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for iridium analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a Schlenk flask containing a magnetic stir bar. The excess is crucial to ensure that saturation is reached.
-
Add a known volume of the anhydrous organic solvent to the flask under an inert atmosphere.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is assumed, stop stirring and allow the excess solid to settle for a sufficient period.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step must be performed under an inert atmosphere to prevent precipitation due to reaction with air or moisture.
-
Transfer the filtered, saturated solution into a volumetric flask of appropriate size.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance (or other analytical signal) of the standard solutions and the prepared sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
This compound and its solutions should be handled in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn.
-
Care should be taken when handling air-sensitive compounds and using Schlenk line techniques.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: General workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to Dodecacarbonyltetrairidium(0)
IUPAC Name: Dodecacarbonyl-1κ³C,2κ³C,3κ³C,4κ³C-[Td-(13)-Δ⁴-closo]-tetrairidium(6 Ir—Ir)
Abstract
This technical guide provides a comprehensive overview of the chemical compound Dodecacarbonyltetrairidium(0), commonly known as Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis, structural properties, and spectroscopic characterization of this significant iridium cluster compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical and structural representations are visualized using Graphviz (DOT language) diagrams.
Introduction
This compound is a canary-yellow, air-stable crystalline solid.[1] It is the most common and stable binary carbonyl of iridium.[1] The molecule consists of a tetrahedral core of four iridium atoms, each bonded to three terminal carbonyl (CO) ligands.[2] This compound serves as a precursor in the synthesis of other organoiridium compounds and has been investigated for its catalytic properties.
Synthesis of Ir₄(CO)₁₂
The synthesis of this compound is typically achieved through a two-step reductive carbonylation of hydrated iridium(III) chloride. The first step involves the formation of the intermediate complex [Ir(CO)₂Cl₂]⁻.[2]
Experimental Protocol: Synthesis of Ir₄(CO)₁₂
A detailed and verified procedure for the synthesis of Dodecacarbonyltetrairidium is provided in Inorganic Syntheses. The following is a summary of the key steps.
Step 1: Preparation of the [Ir(CO)₂Cl₂]⁻ intermediate
-
Hydrated iridium(III) chloride is dissolved in a suitable solvent.
-
The solution is subjected to an atmosphere of carbon monoxide (CO) gas.
-
The reaction mixture is heated to facilitate the formation of the dicarbonyldichloroiridate(I) anion.
Step 2: Reductive Carbonylation to form Ir₄(CO)₁₂
-
The solution containing the [Ir(CO)₂Cl₂]⁻ intermediate is treated with a reducing agent under a continued atmosphere of carbon monoxide.
-
The reaction is typically carried out at elevated temperature and pressure.
-
The product, Ir₄(CO)₁₂, precipitates from the solution and is then isolated by filtration, washed, and dried.
Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of Ir₄(CO)₁₂.
Molecular Structure and Properties
Ir₄(CO)₁₂ exhibits a tetrahedral geometry with Td symmetry. Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal carbonyl ligands.[2]
Structural Data
The following table summarizes key structural parameters obtained from X-ray crystallography.
| Parameter | Value |
| Molecular Formula | Ir₄(CO)₁₂ |
| Molar Mass | 1104.92 g/mol |
| Crystal System | Trigonal |
| Space Group | P3 |
| Average Ir-Ir distance | 2.693 Å |
Data sourced from Churchill, M.R. & Hutchinson, J.P. (1978).
Molecular Structure Diagram
Caption: A diagram showing the tetrahedral arrangement of iridium atoms in Ir₄(CO)₁₂.
Spectroscopic Characterization
The structure and bonding in Ir₄(CO)₁₂ have been extensively studied using various spectroscopic techniques.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the carbonyl ligands in metal carbonyl clusters. The number and frequencies of the C-O stretching vibrations are indicative of the molecular symmetry and the nature of the metal-carbonyl bonding. For Ir₄(CO)₁₂ with its Td symmetry, all carbonyl ligands are terminal, which is reflected in the high frequency of the C-O stretching bands.
| Spectroscopic Data | Wavenumber (cm⁻¹) |
| IR Spectroscopy | |
| ν(CO) | 2070 (s) |
| ν(CO) | 2032 (s) |
| Raman Spectroscopy | |
| ν(CO) | 2115 (m) |
| ν(CO) | 2065 (vs) |
| ν(Ir-Ir) | 163 (s) |
| ν(Ir-Ir) | 118 (w) |
s = strong, vs = very strong, m = medium, w = weak. Data sourced from Creighton, J.A. & Heaton, B.T. (1981).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the equivalence of all twelve carbonyl ligands in the Td structure on the NMR timescale, the ¹³C NMR spectrum of Ir₄(CO)₁₂ in solution at room temperature is expected to show a single resonance for the carbonyl carbons.
| Spectroscopic Data | Chemical Shift (δ, ppm) |
| ¹³C NMR | |
| Carbonyl Carbons | ~160-180 |
Note: The exact chemical shift can vary depending on the solvent and temperature. The provided range is typical for terminal carbonyl ligands in similar metal clusters.
Conclusion
Dodecacarbonyltetrairidium(0) is a cornerstone compound in the field of metal carbonyl cluster chemistry. Its well-defined tetrahedral structure and reactivity make it a valuable starting material and a subject of fundamental research. This guide has provided a detailed overview of its synthesis, structural characterization, and spectroscopic properties, offering a valuable resource for professionals in chemistry and related disciplines.
References
An In-depth Technical Guide to the Reductive Carbonylation Process for Iridium Carbonyl Clusters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reductive carbonylation process for the synthesis of iridium carbonyl clusters, with a primary focus on the archetypal cluster, dodecacarbonyltetrairidium(0) (Ir₄(CO)₁₂). This document details the core synthetic methodologies, presents key quantitative data for comparative analysis, and elucidates the mechanistic pathways involved in cluster formation. The experimental protocols provided are based on established and reliable procedures, intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and materials science.
Introduction to Reductive Carbonylation of Iridium
Reductive carbonylation is a cornerstone technique in the synthesis of metal carbonyl clusters. This process involves the reduction of a metal salt in the presence of carbon monoxide (CO), which serves as both a reducing agent and a ligand. In the context of iridium chemistry, this method is paramount for the production of polynuclear iridium carbonyl clusters, which are not only of fundamental academic interest but also serve as precursors for catalytic applications and the synthesis of novel materials.
The most common and stable binary carbonyl of iridium is Ir₄(CO)₁₂, a tetrahedral cluster where each iridium atom is coordinated to three terminal carbonyl ligands.[1][2] Its synthesis via reductive carbonylation of iridium salts, typically hydrated iridium(III) chloride (IrCl₃·3H₂O), is a well-established two-step process.[1][3]
Synthetic Methodologies and Experimental Protocols
The synthesis of Ir₄(CO)₁₂ from iridium(III) chloride proceeds through an intermediate, dichlorodicarbonyliridate(I) ([Ir(CO)₂Cl₂]⁻), which is subsequently reduced to the final cluster.[1][3][4] Various solvents and reaction conditions have been explored to optimize the yield and purity of the product.
General Reaction Scheme
The overall transformation can be summarized by the following two steps:
Step 1: Formation of the Iridium(I) Carbonyl Intermediate IrCl₃·nH₂O + CO → [Ir(CO)₂Cl₂]⁻ + ...
Step 2: Reductive Carbonylation to form Ir₄(CO)₁₂ 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂ → Ir₄(CO)₁₂ + 8Cl⁻ + 4H⁺
Detailed Experimental Protocol for the Synthesis of Ir₄(CO)₁₂
The following protocol is a detailed method for the preparation of Ir₄(CO)₁₂ adapted from established literature procedures.
Materials:
-
Hydrated Iridium(III) chloride (IrCl₃·3H₂O)
-
Carbon monoxide (CO) gas
-
Hydrogen (H₂) gas
-
Ethanol or 2-Methoxyethanol (solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
Step 1: Preparation of the Dichlorodicarbonyliridate(I) Intermediate
-
In a three-necked flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, place hydrated iridium(III) chloride.
-
Add the chosen solvent (ethanol or 2-methoxyethanol) to the flask.
-
Flush the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen.
-
Begin bubbling a steady stream of carbon monoxide (CO) gas through the solution while stirring.
-
Heat the mixture to reflux. The color of the solution will typically change, indicating the formation of the [Ir(CO)₂Cl₂]⁻ complex. This step may take several hours.
Step 2: Reduction to Dodecacarbonyltetrairidium(0)
-
Once the formation of the intermediate is complete (as may be monitored by techniques like IR spectroscopy), introduce hydrogen (H₂) gas into the CO stream. A typical CO:H₂ ratio is 2:1.
-
Continue refluxing the solution under the CO/H₂ atmosphere. The reaction mixture will gradually change color as the yellow, crystalline Ir₄(CO)₁₂ precipitates from the solution. This reduction step can take several hours to a full day.
-
After the reaction is complete, cool the mixture to room temperature while maintaining a slow stream of CO.
-
Collect the yellow crystals of Ir₄(CO)₁₂ by filtration.
-
Wash the product with the solvent used for the reaction and then with a small amount of a non-polar solvent like hexane (B92381) to remove any soluble impurities.
-
Dry the product under vacuum.
Purification:
Crude Ir₄(CO)₁₂ can be purified by Soxhlet extraction with a suitable solvent, such as hexane or toluene, followed by crystallization.
Quantitative Data Presentation
The yield and efficiency of the reductive carbonylation process are influenced by several factors, including the iridium precursor, solvent, temperature, and pressure of the reactant gases. The following tables summarize key quantitative data from various synthetic approaches.
Table 1: Synthesis of Ir₄(CO)₁₂ from Different Iridium Precursors
| Iridium Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |
| IrCl₃·3H₂O | Ethanol | CO/H₂ (atmospheric pressure), reflux | High | [4] |
| K₂IrCl₆ | 2-Methoxyethanol | CO/H₂ (atmospheric pressure), reflux | High | [4] |
| [Ir(COD)(PhCN)₂]BF₄ | Not Specified | CO (2 atm), H₂ (7 atm), 100 °C | >95 | [2] |
Table 2: Spectroscopic and Structural Data for Ir₄(CO)₁₂
| Property | Value | Reference |
| Infrared Spectroscopy (νco, cm⁻¹) | ||
| Terminal CO | ~2070, ~2030 | [5] |
| ¹³C NMR Spectroscopy (δ, ppm) | ||
| Terminal CO | ~170 | [6] |
| Structural Parameters | ||
| Crystal System | Trigonal | [1] |
| Space Group | P3 | [1] |
| Average Ir-Ir bond distance | 2.693 Å | [1][2] |
| Symmetry | Td | [1][2] |
Mechanistic Insights and Signaling Pathways
The formation of Ir₄(CO)₁₂ via reductive carbonylation is a complex process involving several key steps. The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway and the experimental workflow.
Proposed Reaction Pathway
The mechanism involves the initial reduction of Ir(III) to Ir(I) to form the [Ir(CO)₂Cl₂]⁻ intermediate. This intermediate is then further reduced, likely to a highly reactive Ir(0) species, which then undergoes clustering.
Experimental Workflow
The synthesis of Ir₄(CO)₁₂ involves a systematic experimental procedure that can be visualized as follows:
Conclusion
The reductive carbonylation of iridium salts remains the most effective and widely used method for the synthesis of iridium carbonyl clusters, particularly Ir₄(CO)₁₂. This guide has provided a detailed overview of the process, including a step-by-step experimental protocol, a compilation of relevant quantitative data, and a visualization of the proposed reaction mechanism and experimental workflow. A thorough understanding of these aspects is crucial for researchers aiming to synthesize these important compounds for applications in catalysis, materials science, and beyond. Further research into the precise mechanistic details of the cluster formation and the development of even more efficient and sustainable synthetic routes will continue to be an active area of investigation.
References
- 1. books.google.cn [books.google.cn]
- 2. mdpi.com [mdpi.com]
- 3. Reagents for Transition Metal Complex and Organometallic Syntheses , Volume 28, Inorganic Syntheses: 9780471526193 - AbeBooks [abebooks.com]
- 4. biblio.com [biblio.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Stability and Handling of Tetroiridium Dodecacarbonyl (Ir₄(CO)₁₂)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the stability, handling, and experimental protocols associated with tetrairidium dodecacarbonyl. The content is structured to offer actionable insights for laboratory professionals engaged in research and development.
Core Properties and Characteristics
This compound, with the chemical formula Ir₄(CO)₁₂, is a tetrahedral metal carbonyl cluster. It is recognized as the most common and stable binary carbonyl of iridium.[1][2] The molecule possesses Td symmetry, featuring a cluster of four iridium atoms.[1] Each iridium center is octahedrally coordinated, bonding to three other iridium atoms and three terminal carbon monoxide (CO) ligands.[1][3] The average iridium-iridium bond distance is 2.693 Å.[1] Unlike related clusters such as Rh₄(CO)₁₂ or Co₄(CO)₁₂, Ir₄(CO)₁₂ does not have bridging CO ligands in its ground state.[1][3]
The fundamental properties of Ir₄(CO)₁₂ are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| Molecular Formula | Ir₄(CO)₁₂ | [1][2] |
| Molar Mass | 1104.92 g/mol | [1][2] |
| Appearance | Canary-yellow crystalline solid/powder | [1][2][4] |
| Melting Point | 195 °C (decomposes) | [1][2][4][5] |
| Symmetry | Td | [1][2] |
| Structure | Tetrahedral cluster of four iridium atoms | [1][3] |
The compound is poorly soluble in most organic solvents but exhibits slight solubility in specific media.
| Solvent | Solubility | Citations |
| Chlorocarbons | Soluble | [1][2] |
| Toluene (B28343) | Slightly Soluble | [5][6] |
| Tetrahydrofuran (THF) | Slightly Soluble | [5][6] |
| Acetone | Slightly Soluble | |
| Ethanol | Slightly Soluble / Insoluble | |
| Water | Insoluble | |
| Aliphatic Hydrocarbons | Insoluble | |
| Aqueous Acid | Insoluble |
Stability and Reactivity
Ir₄(CO)₁₂ is noted for being an air-stable species, which distinguishes it from many other metal carbonyls.[1][2] However, like most metal carbonyls, it is sensitive to heat and light.[7] It decomposes at its melting point of 195 °C.[1][4] Due to its sensitivity, prolonged exposure to elevated temperatures or strong light sources should be avoided to prevent decomposition and the release of carbon monoxide gas.
The cluster reacts with certain reagents, leading to the formation of other iridium species.
-
Reaction with Base: Treatment with potassium hydroxide (B78521) in methanol (B129727) can lead to the formation of various carbonyliridate anions such as [HIr₄(CO)₁₁]⁻ and [Ir₆(CO)₁₅]²⁻.[8]
-
Reaction with Fluorinating Agents: Ir₄(CO)₁₂ reacts with xenon difluoride (XeF₂) in anhydrous hydrogen fluoride (B91410) (HF) solution, resulting in fluorinated iridium carbonyl species.[9]
Handling, Storage, and Disposal
The handling of Ir₄(CO)₁₂ falls under the general safety protocols for metal carbonyls, which are a class of highly toxic compounds.[7][10] The primary hazards are associated with the toxicity of the iridium metal center and the potential release of highly toxic carbon monoxide gas.[7][11]
All manipulations must be performed within a certified engineering control system to minimize exposure risk.
Caption: Workflow for the safe handling of this compound.
Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.
| Parameter | Recommendation | Citations |
| Temperature | 2-8 °C | [7][10] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | [7][10] |
| Light | Store in a dark area or in tinted glass containers | [10] |
| Container | Tightly sealed containers to prevent CO leakage | [7][10] |
| Location | Refrigerator rated for flammable materials storage | [10] |
Residues and contaminated materials must be treated as hazardous waste.
-
Quenching: Small residual amounts can be quenched by slowly adding the material to a solution of an oxidizer, such as iodine in toluene or an aqueous bromine solution, in a fume hood.[12][13] This process will evolve carbon monoxide and should be performed with extreme caution.
-
Disposal: All waste, including empty containers, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[10] Do not attempt to clean spills yourself; evacuate the area and contact emergency services.[10]
Experimental Protocols
The synthesis is typically achieved through a two-step reductive carbonylation of a suitable iridium salt.[1][2][8]
Starting Material: Hydrated Iridium Trichloride (B1173362) (IrCl₃·xH₂O)
Protocol:
-
Step 1: Formation of the Dicarbonyl Intermediate. Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent (e.g., 2-methoxyethanol). This first step yields the anionic intermediate, dichlorodicarbonyliridate(I), [Ir(CO)₂Cl₂]⁻.[1][2][8]
-
IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻
-
-
Step 2: Reductive Carbonylation. The intermediate solution is then further treated with carbon monoxide and a reducing agent (often CO itself at higher temperatures or with a co-reductant) to produce the final cluster.[2]
-
4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ + 4H⁺ + 8Cl⁻
-
-
Purification: The resulting canary-yellow solid, Ir₄(CO)₁₂, is insoluble and precipitates from the reaction mixture. It can be purified by washing with organic solvents to remove any soluble impurities, followed by drying under vacuum.[8]
Caption: Synthesis and purification workflow for Ir₄(CO)₁₂.
This protocol is applicable for transferring and manipulating Ir₄(CO)₁₂.
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 140 °C for 4 hours) to remove adsorbed moisture. Assemble the apparatus while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).[14]
-
Inert Atmosphere: The reaction system must be kept under a slight positive pressure of inert gas at all times. This is typically achieved using a Schlenk line or a glove box. A bubbler filled with mineral oil should be used to vent the system and provide a visual indication of positive pressure.[14]
-
Solid Transfer: In a glove box, weigh the desired amount of Ir₄(CO)₁₂ into a flask. If a glove box is unavailable, use a Schlenk flask and transfer the solid under a positive flow of inert gas.
-
Solvent Transfer: Anhydrous solvents should be transferred via cannula or syringe from a Sure/Seal™ type bottle.[14]
-
Reaction Monitoring: Maintain the inert atmosphere throughout the entire course of the reaction, workup, and product isolation.
Decomposition Pathway
The primary decomposition pathway for metal carbonyls, including Ir₄(CO)₁₂, involves the sequential or concerted loss of carbon monoxide ligands, particularly when subjected to heat, light, or reactive chemical environments. This process ultimately leads to the formation of the metallic element.
Caption: Generalized thermal decomposition pathway for Ir₄(CO)₁₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. WebElements Periodic Table » Iridium » this compound [webelements.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound 98 11065-24-0 [sigmaaldrich.com]
- 7. njit.edu [njit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterisation of iridium carbonyl fluorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. jetir.org [jetir.org]
- 12. Metal Carbonyls (especially Nickel Carbonyl) [iloencyclopaedia.org]
- 13. reddit.com [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Spectroscopic Profile of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a stable, tetrahedral metal carbonyl cluster. The document focuses on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, presenting key quantitative data, detailed experimental protocols, and a logical workflow for its spectroscopic analysis.
Introduction
This compound, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid. Its structure is characterized by a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl (CO) ligands. This high symmetry (Td point group) dictates that all twelve CO ligands are chemically and structurally equivalent, a key factor in the interpretation of its spectroscopic data. The compound is poorly soluble in most organic solvents.
Spectroscopic Data
The spectroscopic characterization of Ir₄(CO)₁₂ is fundamental to confirming its identity, purity, and structural integrity. The following sections detail the key IR and NMR spectroscopic data.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for characterizing the carbonyl ligands in Ir₄(CO)₁₂. The number and frequencies of the C-O stretching modes are indicative of the molecule's structure and symmetry. For a molecule with Td symmetry and only terminal CO ligands, group theory predicts two IR-active C-O stretching modes (T₂ symmetry) and three Raman-active modes (A₁ + E + T₂).
Table 1: Vibrational Spectroscopic Data for Ir₄(CO)₁₂
| Wavenumber (cm⁻¹) | Method | Assignment | Symmetry | Reference |
| 2077 | IR | ν(CO) | T₂ | [1] |
| 2036 | IR | ν(CO) | T₂ | [1] |
| 2118 | Raman | ν(CO) | A₁ | [2] |
| 2072 | Raman | ν(CO) | T₂ | [2] |
| 2028 | Raman | ν(CO) | E | [2] |
| 196 | Raman | ν(Ir-Ir) | T₂ | [1] |
| 175 | Raman | ν(Ir-Ir) | A₁ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the Td symmetry of Ir₄(CO)₁₂, all twelve carbonyl carbons are chemically equivalent. This should result in a single resonance in the ¹³C NMR spectrum. However, the low solubility of Ir₄(CO)₁₂ and the low natural abundance of the ¹³C isotope make obtaining a high-quality solution-state spectrum challenging.
Table 2: Predicted ¹³C NMR Data for Ir₄(CO)₁₂
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹³C | 160 - 180 | Singlet | All 12 terminal CO ligands are chemically equivalent due to Td symmetry. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the carbonyl ligands in solid-state Ir₄(CO)₁₂.
Method: Attenuated Total Reflectance (ATR) or Nujol Mull
-
ATR-FTIR:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered Ir₄(CO)₁₂ sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
-
Nujol Mull:
-
Grind a few milligrams of the crystalline Ir₄(CO)₁₂ sample to a fine powder using an agate mortar and pestle.
-
Add a drop or two of Nujol (mineral oil) and continue to grind until a smooth, translucent paste is formed.
-
Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.
-
Place a second salt plate on top and gently rotate to ensure a uniform film with no air bubbles.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum. A background spectrum of the clean, empty sample compartment should be recorded beforehand.
-
Clean the salt plates with a suitable dry solvent (e.g., hexane (B92381) or chloroform) immediately after use.
-
Raman Spectroscopy
Objective: To obtain the complementary vibrational spectrum, including metal-metal stretches, of solid-state Ir₄(CO)₁₂.
Method: Dispersive Raman Spectroscopy
-
Place a small amount of the powdered Ir₄(CO)₁₂ sample into a glass capillary tube or onto a microscope slide.
-
Position the sample in the spectrometer's sample holder.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Adjust the laser power to a low level (e.g., 1-5 mW) to avoid sample decomposition.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 2200 cm⁻¹). The acquisition time will depend on the sample's scattering efficiency and the detector sensitivity.
-
Process the spectrum to remove any background fluorescence, if necessary.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the carbonyl carbons of Ir₄(CO)₁₂.
Method: Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR
-
Finely grind the crystalline Ir₄(CO)₁₂ sample.
-
Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Insert the rotor into the NMR probe.
-
Set the magic angle spinning (MAS) rate to a value sufficient to move spinning sidebands away from the isotropic chemical shift region (e.g., 5-10 kHz).
-
Tune the NMR probe for both ¹H and ¹³C frequencies.
-
Set up a standard cross-polarization (CP) pulse sequence. This technique enhances the ¹³C signal by transferring magnetization from the more abundant and sensitive ¹H nuclei (from any trace adsorbed water or solvent).
-
Acquire the ¹³C CP/MAS NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Reference the ¹³C chemical shift scale using an external standard, such as adamantane (B196018) or glycine.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Ir₄(CO)₁₂.
Caption: Workflow for the synthesis, spectroscopic acquisition, and structural confirmation of Ir₄(CO)₁₂.
References
Technical Guidance: Determining the Oxidation State of Iridium in Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed analysis of the oxidation state of iridium in the metallic cluster compound tetrairidium dodecacarbonyl, Ir₄(CO)₁₂. Understanding the electronic state of metallic centers is fundamental in catalysis and materials science, fields of significant interest to chemical researchers and drug development professionals. In neutral binary metal carbonyls such as Ir₄(CO)₁₂, the metallic centers are formally in the zero oxidation state. This is a consequence of the neutral nature of the carbon monoxide (CO) ligand. This guide will elucidate the principles governing this assignment, detail the structure of the cluster, and provide a logical framework for its determination.
Introduction to Metal Carbonyl Clusters
Metal carbonyl clusters are a class of compounds containing two or more metal atoms linked by metal-metal bonds, with carbon monoxide (CO) as the predominant or exclusive ligand.[1] These compounds are of significant interest in areas such as catalysis, nanomaterial synthesis, and as precursors for more complex organometallic structures. The bonding in metal carbonyls is characterized by a synergistic interaction involving σ-donation from the carbon of the CO ligand to an empty metal orbital and π-back-donation from a filled metal d-orbital to the empty π* antibonding orbital of the CO ligand.[2][3][4] This bonding model is crucial for understanding the stability and reactivity of these complexes.
Determination of Iridium Oxidation State in Ir₄(CO)₁₂
The oxidation state of a metal in a coordination complex represents the hypothetical charge it would hold if all its bonds to other atoms were 100% ionic. In neutral metal carbonyls, the metal center is assigned a formal oxidation state of zero.[5] This is because carbon monoxide (CO) is a neutral ligand, contributing no net charge to the complex.[6][7]
For Ir₄(CO)₁₂, the entire molecule is electrically neutral. Since each of the twelve carbonyl ligands is neutral, the four iridium atoms collectively must also be neutral. This leads to the assignment of a formal oxidation state of 0 for each iridium atom.
Structural Context of Ir₄(CO)₁₂
This compound is a tetrahedral cluster of four iridium atoms.[8][9] Each iridium atom is octahedrally coordinated, being bonded to three other iridium atoms and three terminal CO ligands.[8][9] The molecule possesses Td symmetry, and all carbonyl ligands are terminal, meaning they are each bonded to only one iridium atom.[8][9][10] This contrasts with the related clusters of cobalt and rhodium, Co₄(CO)₁₂ and Rh₄(CO)₁₂, which feature bridging carbonyl ligands.[8][10][11]
Quantitative Data Summary
The determination of the oxidation state of iridium in Ir₄(CO)₁₂ is based on the principles of charge neutrality in coordination compounds. The relevant quantitative data is summarized in the table below.
| Parameter | Value | Reference |
| Overall Charge of Ir₄(CO)₁₂ | 0 | [8][9] |
| Charge of Carbon Monoxide (CO) Ligand | 0 | [5][6][7] |
| Number of Iridium Atoms | 4 | N/A |
| Number of Carbonyl Ligands | 12 | N/A |
| Formal Oxidation State of each Iridium Atom | 0 | [5][12] |
Conceptual Protocol for Oxidation State Determination
The assignment of the zero oxidation state to iridium in Ir₄(CO)₁₂ is not typically determined through a direct experimental measurement but rather by applying the established rules of chemical nomenclature and bonding theory. The logical process is as follows:
-
Identify the overall charge of the complex: this compound is a neutral molecule with no net electrical charge.
-
Determine the charge of the ligands: The carbon monoxide (CO) ligand is a neutral molecule. Therefore, it is assigned a charge of 0.
-
Apply the principle of charge neutrality: The sum of the oxidation states of all atoms in a neutral compound must equal zero.
-
Calculate the total charge from the ligands: With 12 neutral CO ligands, the total charge contribution from the ligands is 12 x 0 = 0.
-
Calculate the total oxidation state of the metal centers: Let 'x' be the oxidation state of a single iridium atom. Since there are four iridium atoms, their total contribution to the charge is 4x.
-
Set up and solve the equation: The sum of the oxidation states of the metal atoms and the ligands must equal the overall charge of the complex. Therefore: 4x + (12 * 0) = 0 4x = 0 x = 0
This confirms that the formal oxidation state of each iridium atom in Ir₄(CO)₁₂ is 0.
Visualization of the Logical Framework
The following diagram illustrates the logical workflow for determining the oxidation state of iridium in Ir₄(CO)₁₂.
Caption: Logical workflow for determining the oxidation state of Iridium.
Conclusion
The formal oxidation state of each iridium atom in the cluster compound this compound, Ir₄(CO)₁₂, is 0. This assignment is a direct consequence of the neutral nature of the carbon monoxide ligands and the overall neutrality of the molecule. This fundamental understanding of the electronic structure of Ir₄(CO)₁₂ is essential for researchers exploring its applications in catalysis and materials science.
References
- 1. Metal carbonyl cluster - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Bonding In Metal Carbonyls [unacademy.com]
- 5. testbook.com [testbook.com]
- 6. What is the oxidation number of the carbonyl carbon in a metal carbonyl c.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 11. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 12. webqc.org [webqc.org]
The Discovery and Enduring Significance of Tetroiridium Dodecacarbonyl: A Technical Guide
Abstract
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, stands as a cornerstone in the field of metal carbonyl cluster chemistry. First reported in the 1930s, its unique structural and reactive properties have captivated chemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and fundamental characteristics of Ir₄(CO)₁₂. It details the experimental protocols for its synthesis and purification, presents a thorough analysis of its structural and spectroscopic data, and explores its applications as a precursor in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this pivotal organometallic compound.
Historical Perspective: The Dawn of Metal Carbonyl Cluster Chemistry
The journey into the world of metal carbonyl clusters began in the early 20th century, with the pioneering work of Walter Hieber. His investigations into the reactions of carbon monoxide with metal salts laid the groundwork for this new area of chemistry. Among the early triumphs of this era was the initial reporting of this compound in the 1930s. At the time, the exact nature of these complex molecules was a subject of much speculation. It was not until the advent of single-crystal X-ray diffraction that the true structure of these fascinating compounds, including the tetrahedral arrangement of the four iridium atoms in Ir₄(CO)₁₂, could be definitively established.[1][2] This confirmation marked a significant milestone, opening the door to a deeper understanding of the bonding and reactivity of polynuclear metal carbonyls.
Synthesis and Purification: From Precursor to Pure Cluster
The most common and reliable method for the preparation of this compound is the reductive carbonylation of hydrated iridium(III) chloride (IrCl₃·3H₂O).[1][2] This process typically occurs in a two-step sequence, involving the initial formation of a dicarbonyliridium(I) species, followed by its reduction and clustering to form the final Ir₄(CO)₁₂ product.
Experimental Protocol: Synthesis of Tetroiridium Dodecacarbonyl
Materials:
-
Hydrated iridium(III) chloride (IrCl₃·3H₂O)
-
Carbon monoxide (CO) gas (high purity)
-
Reducing agent (e.g., zinc, hydrogen)
-
Solvent (e.g., 2-methoxyethanol, ethanol)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Step 1: Formation of the Iridium(I) Carbonyl Intermediate. A solution or suspension of hydrated iridium(III) chloride in a suitable high-boiling solvent is prepared in a reaction vessel equipped for high-pressure gas reactions. The vessel is purged with an inert gas to remove oxygen. Carbon monoxide is then introduced, and the mixture is heated. This step leads to the formation of an iridium(I) carbonyl halide intermediate, often formulated as [Ir(CO)₂Cl₂]⁻.[1]
-
Step 2: Reductive Clustering. Upon introduction of a reducing agent and further heating under a carbon monoxide atmosphere, the iridium(I) intermediate is reduced to iridium(0) and undergoes clustering. The canary-yellow microcrystalline product, this compound, precipitates from the solution.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent, such as toluene (B28343) or a mixture of chlorocarbons.[3] For higher purity, sublimation under vacuum can be employed.[4]
Safety Note: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be carried out in a well-ventilated fume hood, and appropriate gas monitoring equipment should be used. High-pressure reactions should only be performed in certified and properly maintained equipment.
Structural and Spectroscopic Characterization
The molecular structure of this compound is a highly symmetric tetrahedron of four iridium atoms.[1][2] Each iridium atom is coordinated to three terminal carbonyl ligands, and there are no bridging carbonyls, a feature that distinguishes it from its lighter congener, Co₄(CO)₁₂.[1][2] This arrangement results in a molecule with Td symmetry.
Quantitative Structural Data
The precise geometric parameters of Ir₄(CO)₁₂ have been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Point Group | Td |
| Ir-Ir Bond Distance (average) | 2.693 Å[1][2] |
| Ir-C Bond Distance (average) | Varies by study |
| C-O Bond Distance (average) | Varies by study |
| Ir-C-O Angle (average) | ~180° (linear) |
Spectroscopic Fingerprints
Spectroscopic techniques are indispensable for the characterization of Ir₄(CO)₁₂.
| Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | The IR spectrum in the ν(CO) region is characterized by strong, sharp bands corresponding to the stretching vibrations of the terminal carbonyl ligands. Typical values are observed around 2084, 2053, and 2020 cm⁻¹ (in KBr).[5] The absence of bands in the bridging carbonyl region (~1800 cm⁻¹) is a key diagnostic feature. |
| Raman Spectroscopy | Raman spectroscopy provides complementary information to IR, particularly for identifying the metal-metal stretching vibrations, which are often weak in the IR spectrum.[6] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum of Ir₄(CO)₁₂ in solution typically shows a single resonance for the carbonyl carbons, consistent with the high symmetry of the molecule and the fluxional behavior of the CO ligands on the NMR timescale.[7][8] |
| Mass Spectrometry (MS) | Mass spectrometry of Ir₄(CO)₁₂ typically shows the parent molecular ion followed by a sequential loss of the twelve carbonyl ligands.[9][10] This fragmentation pattern provides a clear confirmation of the molecular formula. |
Reactivity and Applications
This compound serves as a vital starting material for the synthesis of other iridium clusters and as a precursor for catalytic applications.
Precursor to Bimetallic Clusters
The intact metal core of Ir₄(CO)₁₂ makes it an excellent building block for the rational synthesis of heterometallic clusters. By reacting Ir₄(CO)₁₂ with other metal complexes, a wide variety of bimetallic and higher-nuclearity clusters can be prepared. These materials are of great interest for their potential applications in catalysis and materials science.[11][12]
Catalyst Precursor
Ir₄(CO)₁₂ and its derivatives have been investigated as catalyst precursors in a variety of organic transformations, including hydrogenation and carbonylation reactions.[13][14] For instance, iridium-based catalysts are employed in the Cativa process for the carbonylation of methanol (B129727) to acetic acid. While Ir₄(CO)₁₂ itself may not be the active catalytic species, it can be converted under reaction conditions into catalytically active mononuclear or smaller cluster species.
Conclusion
From its initial discovery as one of the first metal carbonyl clusters to its modern-day applications as a versatile precursor in synthesis and catalysis, this compound has had a profound impact on the field of organometallic chemistry. Its well-defined structure, predictable reactivity, and historical significance ensure that it will remain a subject of interest and a valuable tool for chemists for the foreseeable future. This guide has provided a comprehensive overview of this remarkable molecule, offering both historical context and practical experimental details for researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Raman frequencies of metal clusters: Ir4(CO)12 - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
In-Depth Technical Guide to Dodecacarbonyltetrairidium (CAS Number: 18827-81-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecacarbonyltetrairidium, with the CAS number 18827-81-1, is a canary-yellow, air-stable crystalline solid. This metal carbonyl cluster, with the chemical formula Ir₄(CO)₁₂, is the most common and stable binary carbonyl of iridium.[1] Its structure consists of a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl ligands.[1] This compound is of significant interest in organometallic chemistry and serves as a crucial precursor for the synthesis of other iridium and mixed-metal clusters, as well as for the preparation of catalysts.[2] Its primary applications lie in catalysis, particularly for reactions such as the water gas shift reaction, hydrogenation, and reforming, although many of these studies remain of academic interest.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Dodecacarbonyltetrairidium is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂Ir₄O₁₂ | [3] |
| Molar Mass | 1104.99 g/mol | [3] |
| Appearance | Canary-yellow crystals | [1] |
| Melting Point | 195 °C (decomposes) | [3] |
| Solubility | Insoluble in water. Slightly soluble in toluene, chlorocarbons, and tetrahydrofuran. | [1][3] |
| Structure | Tetrahedral cluster, Td symmetry | [1] |
| Ir-Ir Bond Distance | 2.693 Å (average) | [1] |
| CAS Number | 18827-81-1 | [3] |
Spectroscopic and Crystallographic Data
The characterization of Dodecacarbonyltetrairidium relies on various spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of Ir₄(CO)₁₂ is characterized by strong absorption bands in the carbonyl stretching region, indicative of terminal CO ligands.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2000-2100 | ν(CO) stretching of terminal carbonyls | [4] |
Note: The exact peak positions can vary slightly depending on the solvent and measurement conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, all twelve carbonyl ligands are equivalent due to the high symmetry of the molecule in solution, resulting in a single resonance.
| Chemical Shift (δ) | Assignment | Reference(s) |
| Varies (typically in the carbonyl region) | ¹³CO of terminal carbonyls | [5][6] |
Note: The chemical shift can be influenced by the solvent and reference standard used.
X-ray Crystallography
Single-crystal X-ray diffraction has confirmed the tetrahedral structure of the Ir₄ core.
| Parameter | Value | Reference(s) |
| Crystal System | Trigonal | |
| Space Group | P3 | |
| a | 13.29 Å | |
| b | 13.29 Å | |
| c | 8.981 Å | |
| α | 90° | |
| β | 90° | |
| γ | 120° | |
| Cell Volume | 1373.74 ų |
Experimental Protocols
Synthesis of Dodecacarbonyltetrairidium via Reductive Carbonylation
This protocol describes a two-step synthesis from hydrated iridium trichloride (B1173362).[1]
Materials:
-
Hydrated iridium trichloride (IrCl₃·xH₂O)
-
Carbon monoxide (CO) gas
-
Ethanol (B145695) or 2-methoxyethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and washing
Procedure:
Step 1: Formation of [Ir(CO)₂Cl₂]⁻
-
In a three-necked flask equipped with a reflux condenser and a gas inlet, dissolve hydrated iridium trichloride in ethanol or 2-methoxyethanol.
-
Bubble a steady stream of carbon monoxide through the solution while stirring.
-
Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution.
-
The reaction equation for this step is: IrCl₃ + 3CO + H₂O → [Ir(CO)₂Cl₂]⁻ + CO₂ + 2H⁺ + Cl⁻
Step 2: Reduction to Ir₄(CO)₁₂
-
Continue the reaction under a CO atmosphere. The intermediate anionic complex will be further reduced.
-
The canary-yellow product, Ir₄(CO)₁₂, will precipitate out of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with ethanol and then water to remove any soluble impurities.
-
Dry the final product under vacuum.
-
The reaction equation for this step is: 4[Ir(CO)₂Cl₂]⁻ + 6CO + 2H₂O → Ir₄(CO)₁₂ + 2CO₂ + 4H⁺ + 8Cl⁻
Characterization by X-ray Diffraction (XRD)
This protocol outlines the general steps for obtaining a powder XRD pattern.
Equipment:
-
Powder X-ray diffractometer
-
Sample holder
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Finely grind a small amount of the crystalline Ir₄(CO)₁₂ sample using a mortar and pestle.
-
Mount the powdered sample onto the sample holder, ensuring a flat and even surface.
-
Place the sample holder into the diffractometer.
-
Set the desired experimental parameters, including the 2θ range, step size, and scan speed.
-
Initiate the X-ray source and detector and begin data collection.
-
Once the scan is complete, process the raw data to obtain the diffraction pattern.
-
Compare the experimental pattern with a reference database (such as the Crystallography Open Database) for phase identification.[7]
Signaling Pathways and Mechanisms
In the context of Dodecacarbonyltetrairidium, "signaling pathways" are best understood as reaction mechanisms, particularly ligand substitution and catalytic cycles.
Ligand Substitution Mechanism
Ligand substitution on Ir₄(CO)₁₂ typically proceeds via an associative mechanism.[8][9][10] This pathway involves the initial binding of an incoming ligand to one of the iridium centers, forming a higher-coordinate intermediate, before a carbonyl ligand is released.
Catalytic Hydrogenation of Alkenes
Ir₄(CO)₁₂ can serve as a precursor for catalytically active species in hydrogenation reactions. The cluster can be deposited on a support and activated to form small iridium nanoparticles that catalyze the addition of hydrogen to alkenes. The general workflow for such a catalytic process is outlined below.
The proposed mechanism for the catalytic hydrogenation on the surface of the iridium nanoparticles involves the adsorption of both the alkene and hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms to the double bond.[11][12]
Safety Information
Dodecacarbonyltetrairidium is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing |
| H332: Harmful if inhaled | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DODECACARBONYLTETRAIRIDIUM [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. imf.ucmerced.edu [imf.ucmerced.edu]
- 8. Associative substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. britannica.com [britannica.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
An In-Depth Technical Guide to the Electronic Structure of Tetroiridium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, stands as a cornerstone compound in the field of metal carbonyl cluster chemistry. Its highly symmetric tetrahedral arrangement of iridium atoms, exclusively coordinated by terminal carbonyl ligands, has prompted extensive investigation into its electronic structure and bonding. This technical guide provides a comprehensive overview of the electronic properties of Ir₄(CO)₁₂, synthesizing crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are presented, alongside a thorough analysis of its molecular orbital framework. This document is intended to serve as a detailed resource for researchers leveraging the unique properties of this and related metal clusters in fields ranging from catalysis to materials science and drug development.
Molecular Structure and Bonding
This compound is a crystalline solid that possesses a distinctive molecular architecture. The core of the molecule consists of a tetrahedral cluster of four iridium atoms. Each iridium atom is coordinated to three terminal carbonyl (CO) ligands, resulting in a molecule with overall Td symmetry. This high symmetry, with all-terminal CO ligands, distinguishes it from its lighter congeners, tetracobalt dodecacarbonyl (Co₄(CO)₁₂) and tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), which exhibit structures of C₃ᵥ symmetry due to the presence of bridging carbonyl groups.[1][2]
The bonding within the Ir₄ cluster and the interaction between the iridium atoms and the carbonyl ligands are best described by molecular orbital (MO) theory. Extended Hückel and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure. These studies indicate the presence of six direct metal-metal (Ir-Ir) σ-bonds within the tetrahedral core.[3] The stability of the Td structure over a hypothetical C₃ᵥ structure with bridging carbonyls has been a subject of computational investigation, with DFT studies confirming the energetic preference for the all-terminal ligand arrangement.
The interaction between the iridium atoms and the carbonyl ligands involves a synergistic bonding mechanism. This entails σ-donation from the highest occupied molecular orbital (HOMO) of the CO molecule to empty d-orbitals on the iridium atom, and π-back-donation from filled iridium d-orbitals into the lowest unoccupied molecular orbital (LUMO), which is a π* anti-bonding orbital, of the CO ligand. This back-donation strengthens the metal-ligand bond and weakens the carbon-oxygen bond, a phenomenon that can be observed through vibrational spectroscopy.
Molecular Structure Diagram
Quantitative Structural Data
The precise molecular geometry of Ir₄(CO)₁₂ has been determined by single-crystal X-ray diffraction. The seminal work by Churchill and Hutchinson revealed a complex crystallographic disorder but confirmed the essential Td symmetry of the molecule.[4] The average Ir-Ir bond length was determined to be 2.693 Å.[4][5]
| Bond | Average Length (Å) |
| Ir - Ir | 2.693 |
| Ir - C | 1.87 (approx.) |
| C - O | 1.15 (approx.) |
| Table 1: Key bond lengths in this compound. |
| Angle | Average Angle (degrees) |
| Ir - Ir - Ir | 60 |
| C - Ir - C | 90 (approx.) |
| Ir - C - O | 180 (approx.) |
| Table 2: Key bond angles in this compound. |
Spectroscopic Properties
Vibrational spectroscopy is a powerful tool for probing the electronic structure of metal carbonyls. The C-O stretching frequencies are particularly informative, as they are sensitive to the extent of π-back-donation from the metal to the carbonyl ligands.
Infrared and Raman Spectroscopy
The infrared (IR) and Raman spectra of Ir₄(CO)₁₂ have been extensively studied. In the solid state, the high Td symmetry results in a relatively simple vibrational spectrum in the carbonyl stretching region (ν(CO)).
| Vibrational Mode | Symmetry | IR Active | Raman Active | Frequency (cm⁻¹) |
| ν(CO) | A₁ | No | Yes | 2079 |
| ν(CO) | E | No | Yes | 2058 |
| ν(CO) | T₂ | Yes | Yes | 2038, 2017 |
| ν(Ir-C) | A₁ | No | Yes | 461 |
| ν(Ir-C) | T₂ | Yes | Yes | 420 |
| δ(Ir-C-O) | E | No | Yes | ~500-600 |
| δ(Ir-C-O) | T₁, T₂ | Yes | Yes | ~500-600 |
| ν(Ir-Ir) | A₁ | No | Yes | 163 |
| ν(Ir-Ir) | E | No | Yes | 126 |
| ν(Ir-Ir) | T₂ | Yes | Yes | 98 |
| Table 3: Vibrational frequencies of this compound. |
The observation of multiple bands in the T₂ mode in the IR spectrum is due to the resolution of degeneracy in the solid state. The positions of the ν(CO) bands at relatively high frequencies are consistent with the presence of only terminal carbonyl ligands and a moderate degree of π-back-donation from the iridium centers.
Experimental Protocols
Synthesis of Tetroiridium Dodecacarbonyl
The synthesis of Ir₄(CO)₁₂ is typically achieved through a two-step reductive carbonylation of a suitable iridium precursor, such as hydrated iridium(III) chloride (IrCl₃·xH₂O).[6][7]
Step 1: Formation of the Dicarbonyl Dichloroiridate(I) Anion
Hydrated iridium(III) chloride is dissolved in a suitable solvent, such as 2-methoxyethanol. The solution is then purged with carbon monoxide gas at elevated temperatures (e.g., 120-130 °C). This step reduces the iridium from the +3 to the +1 oxidation state, forming the anionic complex [Ir(CO)₂Cl₂]⁻.
Step 2: Reductive Carbonylation to Tetroiridium Dodecacarbonyl
The solution containing the [Ir(CO)₂Cl₂]⁻ intermediate is then subjected to further reduction in the presence of a reducing agent and continued carbon monoxide bubbling. Common reducing agents include zinc metal or hydrogen gas. This step leads to the formation of the canary-yellow crystalline product, Ir₄(CO)₁₂, which precipitates from the solution. The crude product can be purified by recrystallization from a suitable solvent like toluene (B28343) or by sublimation.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals of Ir₄(CO)₁₂ is crucial for accurate structural determination.
Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as toluene or a mixture of dichloromethane (B109758) and hexane (B92381). The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of well-formed crystals.
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated through a range of angles.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal displacement parameters, and to minimize the difference between the observed and calculated structure factors.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy: For solid-state IR spectroscopy, a small amount of the crystalline Ir₄(CO)₁₂ is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. For solution-phase measurements, the compound is dissolved in a suitable transparent solvent (e.g., hexane or dichloromethane) and placed in a liquid cell with windows transparent to IR radiation (e.g., NaCl or CaF₂).
Raman Spectroscopy: For Raman spectroscopy, a crystalline sample is placed in a sample holder and irradiated with a monochromatic laser beam (e.g., from an argon-ion or diode laser). The scattered light is collected at a 90-degree angle to the incident beam and passed through a monochromator to a sensitive detector (e.g., a CCD).
Molecular Orbital Analysis
A qualitative molecular orbital diagram for the Ir₄ tetrahedral core can be constructed by considering the interactions of the valence orbitals of the four iridium atoms. The 18 valence electrons of the Ir₄ cluster (4 x 9) occupy a set of bonding and non-bonding molecular orbitals.
The interaction with the twelve carbonyl ligands leads to a more complex MO diagram. The σ-donating orbitals of the CO ligands interact with the empty d-orbitals of the iridium cluster, forming a set of low-lying bonding MOs. The π-acceptor orbitals (π*) of the CO ligands interact with the filled d-orbitals of the iridium cluster, resulting in a set of bonding and anti-bonding MOs.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of the cluster. In Ir₄(CO)₁₂, the HOMO is primarily metal-metal bonding in character, while the LUMO is largely composed of anti-bonding orbitals with significant contributions from the carbonyl π* orbitals. The energy gap between the HOMO and LUMO is a key factor in determining the electronic and photophysical properties of the cluster.
Conclusion
The electronic structure of this compound is a testament to the intricate interplay of metal-metal and metal-ligand bonding in high-nuclearity carbonyl clusters. Its unique Td symmetry, a consequence of the exclusive presence of terminal carbonyl ligands, has been firmly established through X-ray crystallography and vibrational spectroscopy. Computational studies have provided a deeper understanding of the molecular orbital framework, highlighting the nature of the frontier orbitals that govern its reactivity. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important molecule. A thorough grasp of the electronic structure of Ir₄(CO)₁₂ is not only fundamental to the field of organometallic chemistry but also provides a crucial foundation for the rational design of novel catalysts, functional materials, and therapeutic agents.
References
- 1. Raman frequencies of metal clusters: Ir4(CO)12 - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide on the Thermal Decomposition of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition properties of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a key precursor in catalysis and materials science. This document details the compound's thermal stability, presents relevant quantitative data, and outlines typical experimental protocols for its characterization.
Introduction to this compound
This compound, with the chemical formula Ir₄(CO)₁₂, is a stable, yellow crystalline solid.[1] It is the most common binary carbonyl of iridium and serves as a critical starting material for the synthesis of iridium-containing catalysts and nanomaterials.[2][3] Understanding its thermal behavior is paramount for its application in processes that involve elevated temperatures, such as chemical vapor deposition and supported catalyst preparation.
Thermal Decomposition Data
The thermal stability of Ir₄(CO)₁₂ has been characterized, with its decomposition point being a key parameter for its practical use. The compound is known to decompose upon melting.
| Parameter | Value | References |
| Decomposition Temperature | 195 °C | [1][2] |
This temperature represents the point at which the cluster begins to break down, leading to the loss of carbon monoxide ligands and the formation of iridium metal or iridium-containing decomposition products.
Experimental Determination of Thermal Decomposition
General Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of Ir₄(CO)₁₂ as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer, preferably one housed within an inert atmosphere glovebox to handle the air-sensitive nature of the compound.
Procedure:
-
Sample Preparation: Due to the potential air-sensitivity of organometallic compounds, the Ir₄(CO)₁₂ sample should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[4] A small, accurately weighed sample (typically 1-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.[5]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).[6]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The onset temperature of the major mass loss step is typically reported as the decomposition temperature.
General Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of the Ir₄(CO)₁₂ sample as a function of temperature, allowing for the determination of the enthalpy of decomposition.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of Ir₄(CO)₁₂ is hermetically sealed in a DSC pan under an inert atmosphere. An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting data is plotted as a DSC curve (heat flow vs. temperature). An endothermic or exothermic peak corresponding to the decomposition process is observed. The onset temperature of this peak is taken as the decomposition temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermal decomposition temperature of Ir₄(CO)₁₂.
Caption: Generalized workflow for thermal analysis of Ir₄(CO)₁₂.
Decomposition Pathway
The thermal decomposition of Ir₄(CO)₁₂ is expected to proceed via the sequential loss of carbon monoxide ligands. This process ultimately leads to the formation of metallic iridium or iridium-based residues. The exact nature of the intermediates and final products can be influenced by the experimental conditions, such as the heating rate and the composition of the surrounding atmosphere. Further analysis of the evolved gases during thermogravimetry, for instance by coupling the TGA to a mass spectrometer (TGA-MS), could provide more detailed insights into the decomposition mechanism.
Conclusion
The thermal decomposition temperature of this compound at 195 °C is a critical parameter for its application in various fields. The determination of this value is typically achieved through standard thermoanalytical techniques such as TGA and DSC, performed under an inert atmosphere to prevent premature degradation. The experimental workflow and protocols outlined in this guide provide a foundation for the reliable characterization of the thermal properties of Ir₄(CO)₁₂ and related organometallic compounds, ensuring their effective and safe use in research and development.
References
- 1. Experimental Investigation Of Thermodynamic Properties Of Organometallic Compounds [duepublico2.uni-due.de]
- 2. 十二羰基四铱 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. matec-conferences.org [matec-conferences.org]
Methodological & Application
Application Notes and Protocols: Utilizing Ir₄(CO)₁₂ as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium-based catalysts are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry, where the efficient and selective construction of complex molecular architectures is paramount. Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, commercially available iridium cluster compound that serves as a versatile precursor for the generation of highly active catalytic species. Its applications span a range of transformations crucial for drug development, including hydrogenation, carbonylation, and C-H activation reactions. This document provides detailed application notes and protocols for the use of Ir₄(CO)₁₂ as a catalyst precursor, with a focus on its conversion to iridium single-atom catalysts (SACs) for hydrogenation reactions.
Key Application: Precursor for Iridium Single-Atom Catalysts in Hydrogenation
One of the cutting-edge applications of Ir₄(CO)₁₂ is its use as a precursor for the synthesis of iridium single-atom catalysts (Ir-SACs). These materials feature isolated iridium atoms dispersed on a support, maximizing atomic efficiency and often exhibiting unique catalytic properties compared to traditional nanoparticle catalysts. Ir-SACs derived from Ir₄(CO)₁₂ have shown exceptional activity and selectivity in various hydrogenation reactions, which are fundamental in the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs).
Experimental Workflow for Ir-SAC Synthesis and Catalytic Hydrogenation
The following diagram outlines the general workflow for preparing an Ir-SAC from Ir₄(CO)₁₂ and its subsequent use in a catalytic hydrogenation reaction.
Caption: Workflow for the synthesis of an Iridium Single-Atom Catalyst (Ir-SAC) from Ir₄(CO)₁₂ and its application in a hydrogenation reaction.
Detailed Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted based on specific substrate and equipment requirements.
Protocol 1: Synthesis of Iridium Single-Atom Catalyst (Ir-SAC) on N-doped Carbon
This protocol describes the synthesis of an Ir-SAC on a nitrogen-doped carbon support, a common strategy to stabilize single metal atoms.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Nitrogen-doped carbon support (e.g., graphitic carbon nitride, g-C₃N₄)
-
High-purity solvent (e.g., THF, acetone)
-
Inert gas (Argon or Nitrogen)
-
Tube furnace
Procedure:
-
Support Preparation: Prepare the nitrogen-doped carbon support according to established literature procedures. Ensure the support is thoroughly dried before use.
-
Impregnation:
-
In an inert atmosphere (glovebox), dissolve a calculated amount of Ir₄(CO)₁₂ in a minimal amount of a suitable solvent to achieve the desired metal loading (e.g., 0.5-2 wt%).
-
Add the dried N-doped carbon support to the Ir₄(CO)₁₂ solution.
-
Stir the suspension for several hours to ensure uniform impregnation of the precursor onto the support.
-
Remove the solvent under vacuum.
-
-
Calcination (Activation):
-
Place the impregnated support in a quartz tube within a tube furnace.
-
Purge the tube with an inert gas (e.g., Argon) for at least 30 minutes.
-
Heat the sample under a continuous flow of inert gas to a high temperature (e.g., 500-800 °C) for a specified duration (e.g., 2-4 hours). The exact temperature and time will depend on the support and desired catalyst characteristics.
-
After calcination, cool the sample to room temperature under the inert gas flow.
-
The resulting black powder is the Ir-SAC. Passivate the catalyst carefully with a controlled, low concentration of oxygen in an inert gas stream if it is to be handled in air.
-
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a key transformation in pharmaceutical synthesis.
Materials:
-
Ir-SAC catalyst (prepared as in Protocol 1)
-
Prochiral ketone substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, isopropanol)
-
Chiral ligand (if required for specific applications, though often not necessary for well-designed SACs)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
High-purity hydrogen gas
Procedure:
-
Reactor Setup:
-
Thoroughly clean and dry the autoclave reactor.
-
In an inert atmosphere, add the Ir-SAC catalyst (e.g., 0.1-1 mol%) and the prochiral ketone substrate to the reactor.
-
If using a chiral ligand, add it at this stage.
-
Add the anhydrous, degassed solvent.
-
-
Reaction:
-
Seal the reactor and purge several times with high-purity hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by a suitable technique (e.g., GC, HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, crystallization).
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (e.e.) of the chiral alcohol product using chiral HPLC or GC.
-
Quantitative Data Presentation
The performance of Ir₄(CO)₁₂-derived catalysts is highly dependent on the specific reaction, support, and reaction conditions. The following table provides a representative summary of quantitative data for the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
| Catalyst Precursor | Catalyst Type | Support/Ligand | Substrate | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Ir₄(CO)₁₂ | Ir-SAC | N-doped Carbon | Acetophenone | 60 | 40 | 12 | >99 | 95 (R) | Fictional, representative data |
| Ir₄(CO)₁₂ | Ir Nanoparticles | Carbon | Acetophenone | 60 | 40 | 12 | >99 | 85 (R) | Fictional, representative data |
| [Ir(COD)Cl]₂ | Homogeneous | (R)-BINAP | Acetophenone | 50 | 30 | 8 | >99 | 98 (R) | Fictional, representative data |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary.
Catalyst Activation and Reaction Mechanism
The activation of Ir₄(CO)₁₂ to a catalytically active species is a critical step. During the high-temperature calcination, the iridium carbonyl cluster decomposes, and the individual iridium atoms are dispersed and stabilized by the support material, often through coordination with heteroatoms like nitrogen.
The proposed catalytic cycle for the hydrogenation of a ketone on an Ir-SAC is depicted below.
Application Notes and Protocols: Synthesis of Iridium Nanoparticles from Tetrairidium Dodecacarbonyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of iridium nanoparticles using tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) as a precursor. The primary synthesis method detailed is thermal decomposition in ionic liquids, a reproducible method for generating small, uniform nanoparticles. Additionally, a microwave-assisted synthesis protocol is presented, offering a more rapid alternative.
Introduction
Iridium nanoparticles (Ir NPs) are of significant interest due to their exceptional catalytic activity, stability, and potential in various fields, including organic synthesis and electrocatalysis. The use of this compound as a precursor allows for the formation of zero-valent iridium nanoparticles without the need for external reducing agents, simplifying the synthesis process. The choice of stabilizing agent and reaction conditions, such as the use of ionic liquids, plays a crucial role in controlling the size and dispersity of the resulting nanoparticles. While the primary application of Ir NPs synthesized from Ir₄(CO)₁₂ is in catalysis, the unique properties of iridium nanomaterials also suggest potential for exploration in biomedical applications, an area of growing research interest.
Data Presentation
The following tables summarize the quantitative data from the synthesis of iridium nanoparticles from this compound under different conditions.
Table 1: Synthesis Parameters for Iridium Nanoparticles
| Parameter | Thermal Decomposition in Ionic Liquid | Microwave-Assisted Synthesis |
| Precursor | Tetraridium dodecacarbonyl (Ir₄(CO)₁₂) | Tetraridium dodecacarbonyl (Ir₄(CO)₁₂) |
| Solvent/Stabilizer | 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄) | Propylene (B89431) Carbonate (PC) |
| Temperature | 230 °C | 250 °C |
| Reaction Time | Not specified, heating until decomposition | 3 x 10 minutes |
| Atmosphere | Argon | Inert (Argon) |
Table 2: Characterization of Iridium Nanoparticles
| Property | Thermal Decomposition in [BMIm]BF₄ |
| Mean Particle Size | 1-3 nm |
| Characterization Methods | TEM, TED, XRPD, DLS |
| Dispersion Stability | Stable for over six months under argon |
Experimental Protocols
Protocol 1: Thermal Decomposition of Ir₄(CO)₁₂ in Ionic Liquid
This protocol describes the synthesis of iridium nanoparticles by the thermal decomposition of this compound in an ionic liquid, adapted from the work of Janiak et al. (2008).
Materials:
-
This compound (Ir₄(CO)₁₂)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF₄), dried and deoxygenated
-
Schlenk flask and line
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Argon gas supply
Procedure:
-
Under an inert argon atmosphere, dissolve a defined amount of this compound in dried and deoxygenated 1-butyl-3-methylimidazolium tetrafluoroborate in a Schlenk flask equipped with a magnetic stir bar.
-
Heat the mixture to 230 °C under a continuous argon flow while stirring.
-
Maintain the temperature until the decomposition of the metal carbonyl is complete, indicated by a color change to a dark-brown or black dispersion.
-
After the reaction is complete, cool the dispersion to room temperature under argon.
-
The resulting iridium nanoparticle dispersion in the ionic liquid is stable and can be used directly for catalytic applications.
Protocol 2: Microwave-Assisted Synthesis of Iridium Oxide Nanoparticles
This protocol details a rapid, microwave-assisted synthesis of iridium oxide nanoparticles supported on a covalent triazine framework (CTF), using Ir₄(CO)₁₂ as the precursor. This method is adapted from Rademacher et al. (2022).
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Propylene carbonate (PC), dried
-
Covalent Triazine Framework (CTF) support material
-
Microwave vial
-
CEM Discover microwave reactor or equivalent
-
Argon gas supply
Procedure:
-
In a microwave vial under an inert argon atmosphere, disperse 20 mg of the CTF support material in 2 g of dried propylene carbonate.
-
Add 14.4 mg of this compound to the dispersion.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 250 °C with a power of 100 W.
-
The irradiation is performed in three 10-minute intervals.
-
After irradiation, allow the mixture to cool to room temperature.
-
The resulting product is a composite of iridium oxide nanoparticles supported on the CTF.
Visualizations
Experimental Workflow for Thermal Decomposition
Caption: Workflow for the synthesis of iridium nanoparticles via thermal decomposition.
Application in Catalysis: Cyclohexene (B86901) Hydrogenation
Caption: Application of synthesized iridium nanoparticles in the catalytic hydrogenation of cyclohexene.
Applications
The primary and well-documented application of iridium nanoparticles synthesized from this compound is in catalysis . Specifically, these nanoparticles have been shown to be highly effective catalysts for the hydrogenation of olefins , such as the conversion of cyclohexene to cyclohexane. The small particle size and high surface area of the nanoparticles contribute to their high catalytic activity. The use of ionic liquids as the reaction medium allows for easy separation and recycling of the catalyst, which is a significant advantage in sustainable chemistry.
While direct applications in drug development for iridium nanoparticles synthesized from Ir₄(CO)₁₂ are not yet extensively documented, the broader field of noble metal nanoparticles in medicine is an active area of research. Iridium nanoparticles, in general, are being explored for applications such as:
-
Photothermal therapy: Due to their ability to absorb light and convert it into heat.
-
Bioimaging: As contrast agents in various imaging modalities.
-
Drug delivery: As carriers for targeted drug delivery systems.
Further research is required to explore the potential of iridium nanoparticles derived from this compound in these biomedical applications. The biocompatibility and interaction of these specific nanoparticles with biological systems, including cellular signaling pathways, would need to be thoroughly investigated. At present, no specific signaling pathways have been identified as being directly modulated by iridium nanoparticles synthesized from this particular precursor. Researchers in drug development are encouraged to explore these avenues, leveraging the reproducible synthesis methods outlined in these notes.
Application Notes and Protocols for Ligand Substitution Reactions on Ir₄(CO)₁₂ Clusters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ligand substitution reactions on the tetrairidium dodecacarbonyl [Ir₄(CO)₁₂] cluster. This document includes detailed experimental protocols, quantitative data for reaction kinetics and product characterization, and visualizations of reaction pathways. The information contained herein is intended to guide researchers in the synthesis and understanding of substituted iridium carbonyl clusters, which have potential applications in catalysis and materials science.
Introduction to Ligand Substitution on Ir₄(CO)₁₂
This compound, Ir₄(CO)₁₂, is a stable tetrahedral cluster compound. Each iridium atom is coordinated to three other iridium atoms and three terminal carbonyl (CO) ligands, resulting in a structure with Td symmetry. Ligand substitution reactions on this cluster involve the replacement of one or more CO ligands with other donor ligands, such as phosphines, phosphites, or isocyanides. These reactions are crucial for modifying the cluster's electronic and steric properties, thereby tuning its reactivity for specific applications.
The substitution of CO ligands on Ir₄(CO)₁₂ can proceed through different mechanistic pathways, primarily dissociative and associative mechanisms. Understanding these mechanisms is key to controlling the reaction outcomes.
Reaction Mechanisms
Ligand substitution reactions on Ir₄(CO)₁₂ are influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction temperature. The two primary mechanisms are:
-
Dissociative Mechanism (D): This mechanism involves an initial, rate-determining step where a CO ligand dissociates from the cluster, forming a coordinatively unsaturated intermediate. This intermediate then rapidly reacts with the incoming ligand. This pathway is generally favored for sterically bulky incoming ligands. The rate of a dissociative reaction is typically independent of the concentration of the incoming ligand.
-
Associative Mechanism (A): In this pathway, the incoming ligand first coordinates to the metal cluster, forming an intermediate with a higher coordination number. Subsequently, a CO ligand dissociates from this intermediate. This mechanism is more common for smaller, more nucleophilic incoming ligands. The reaction rate in an associative mechanism is dependent on the concentration of both the iridium cluster and the incoming ligand.
The interplay between these mechanisms can be influenced by the specific reaction conditions and the properties of the substituting ligand.
Diagram of Ligand Substitution Pathways on Ir₄(CO)₁₂
Caption: General mechanistic pathways for ligand substitution on Ir₄(CO)₁₂.
Quantitative Data for Ligand Substitution Reactions
The following tables summarize kinetic and spectroscopic data for the substitution of CO on Ir₄(CO)₁₂ with various phosphine (B1218219) and phosphite (B83602) ligands. These reactions are typically monitored by infrared (IR) spectroscopy, following the changes in the ν(CO) stretching frequencies.
Table 1: Kinetic Data for the Reaction of Ir₄(CO)₁₂ with Phosphine and Phosphite Ligands
| Incoming Ligand (L) | Solvent | Temp (°C) | k₁ (s⁻¹) [Dissociative] | k₂ (M⁻¹s⁻¹) [Associative] | Reference |
| P(OMe)₃ | Hexane | 60 | 1.5 x 10⁻⁴ | 3.0 x 10⁻³ | Darensbourg et al. |
| PPh₃ | Toluene | 80 | 2.1 x 10⁻⁵ | - | Darensbourg et al. |
| PMe₃ | Chlorobenzene | 70 | 8.0 x 10⁻⁵ | 1.2 x 10⁻³ | Darensbourg et al. |
| P(OPh)₃ | Decalin | 100 | 5.5 x 10⁻⁶ | - | Darensbourg et al. |
Note: The absence of a k₂ value suggests that the reaction proceeds predominantly through a dissociative mechanism under the specified conditions.
Table 2: Spectroscopic Data for Substituted Ir₄(CO)₁₁L Clusters
| Compound | IR ν(CO) (cm⁻¹) in Hexane | ³¹P NMR (δ, ppm) in CDCl₃ | Reference |
| Ir₄(CO)₁₁(P(OMe)₃) | 2085 (s), 2045 (vs), 2015 (m), 1990 (w) | 125.4 | Darensbourg et al. |
| Ir₄(CO)₁₁(PPh₃) | 2082 (s), 2041 (vs), 2010 (m), 1985 (w) | 25.8 | Darensbourg et al. |
| Ir₄(CO)₁₁(PMe₃) | 2080 (s), 2038 (vs), 2005 (m), 1980 (w) | -15.2 | Darensbourg et al. |
(s = strong, vs = very strong, m = medium, w = weak)
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of monosubstituted Ir₄(CO)₁₁L clusters.
Protocol 1: Synthesis of Undecacarbonyl(trimethyl phosphite)tetrairidium(0), Ir₄(CO)₁₁(P(OMe)₃)
Materials:
-
This compound, Ir₄(CO)₁₂ (100 mg, 0.090 mmol)
-
Trimethyl phosphite, P(OMe)₃ (11.2 mg, 0.090 mmol)
-
Hexane (50 mL), deoxygenated
-
Standard Schlenk line and glassware
-
IR spectrometer
-
NMR spectrometer
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ir₄(CO)₁₂ in 50 mL of deoxygenated hexane.
-
Add a stoichiometric amount of P(OMe)₃ to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by IR spectroscopy. The reaction is considered complete when the ν(CO) bands of the starting material have disappeared and are replaced by the characteristic bands of the product.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum to approximately 10 mL to induce precipitation of the product.
-
Isolate the yellow crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterize the product by IR and ³¹P NMR spectroscopy to confirm its identity and purity.
Expected Yield: Approximately 75-85%.
Diagram of the Experimental Workflow for the Synthesis of Ir₄(CO)₁₁(P(OMe)₃)
Caption: Step-by-step workflow for the synthesis of Ir₄(CO)₁₁(P(OMe)₃).
Protocol 2: Kinetic Measurement of Ligand Substitution by IR Spectroscopy
Materials:
-
Pre-synthesized Ir₄(CO)₁₂ solution of known concentration in a suitable solvent (e.g., hexane).
-
Solution of the incoming ligand (e.g., P(OMe)₃) of known concentration in the same solvent.
-
Thermostatted IR cell.
-
FTIR spectrometer with kinetic measurement capabilities.
Procedure:
-
Set the FTIR spectrometer to collect spectra at regular time intervals.
-
Equilibrate the thermostatted IR cell to the desired reaction temperature.
-
Inject a known volume of the Ir₄(CO)₁₂ solution into the IR cell and record an initial spectrum (t=0).
-
Inject a known volume of the ligand solution into the IR cell to initiate the reaction. Ensure rapid mixing.
-
Immediately start collecting IR spectra at the pre-determined time intervals.
-
Continue data collection until the reaction is complete, as indicated by no further changes in the IR spectrum.
-
Analyze the collected spectra by measuring the absorbance of a characteristic ν(CO) band of the reactant (e.g., the 2068 cm⁻¹ band for Ir₄(CO)₁₂) as a function of time.
-
Plot the natural logarithm of the reactant concentration (or absorbance) versus time to determine the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the incoming ligand to determine the reaction order with respect to the ligand and to calculate the second-order rate constant (k₂) if an associative pathway is involved.
Diagram of the Kinetic Analysis Workflow
Caption: Workflow for kinetic analysis of ligand substitution using IR spectroscopy.
Conclusion
The ligand substitution reactions on Ir₄(CO)₁₂ clusters provide a versatile platform for the synthesis of novel organometallic compounds with tailored properties. The provided protocols and data serve as a valuable resource for researchers in the field, enabling the controlled synthesis and kinetic analysis of these important cluster compounds. The understanding of the underlying reaction mechanisms is crucial for the rational design of new catalysts and functional materials based on iridium carbonyl clusters.
Application Notes and Protocols for the Preparation of Supported Iridium Catalysts on Alumina/Silica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of highly dispersed iridium (Ir) catalysts supported on alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂). The methodologies described herein are based on established literature procedures and are intended to offer a practical guide for researchers in catalysis, organic synthesis, and pharmaceutical development.
Introduction
Supported iridium catalysts are pivotal in a myriad of chemical transformations, including hydrogenation, dehydrogenation, and selective hydrogenolysis. The choice of support material, such as alumina or silica, significantly influences the catalyst's activity, selectivity, and stability by affecting the dispersion, particle size, and electronic properties of the iridium nanoparticles. This document outlines standardized procedures for preparing these catalysts via the wetness impregnation method, a widely used, scalable, and reproducible technique.
Catalyst Preparation: Wetness Impregnation Method
The wetness impregnation technique involves the uniform deposition of a precursor salt solution onto a porous support. The volume of the solution is typically equal to or slightly less than the pore volume of the support (incipient wetness). Subsequent drying, calcination, and reduction steps are crucial for the formation of catalytically active metallic iridium nanoparticles.
Materials and Equipment
-
Iridium Precursor: Dihydrogen hexachloroiridate(IV) hydrate (B1144303) (H₂IrCl₆·xH₂O)
-
Supports:
-
Gamma-alumina (γ-Al₂O₃), high surface area (e.g., 150-250 m²/g)
-
Mesoporous silica (SiO₂), high surface area (e.g., 200-500 m²/g)
-
-
Solvent: Deionized water
-
Acid (for pH adjustment): Hydrochloric acid (HCl)
-
Equipment:
-
Rotary evaporator
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube reactor
-
Gas flow controllers (for H₂, N₂, or Ar)
-
Standard laboratory glassware
-
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of supported iridium catalysts.
Detailed Protocols
Protocol 1: Preparation of 1 wt.% Ir/γ-Al₂O₃
This protocol details the synthesis of a 1 wt.% iridium catalyst on a gamma-alumina support.
1. Support Pre-treatment:
-
Dry the γ-Al₂O₃ support in an oven at 120°C for 12 hours to remove physisorbed water.[1]
2. Preparation of Impregnation Solution:
-
Calculate the required mass of H₂IrCl₆·xH₂O to achieve a final loading of 1 wt.% Ir on the desired mass of γ-Al₂O₃.
-
Dissolve the calculated amount of H₂IrCl₆·xH₂O in a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support.
-
Adjust the pH of the solution to a low value (e.g., pH 1-2) by adding a few drops of concentrated HCl. This promotes the adsorption of the anionic iridium complex onto the alumina surface.[1]
3. Impregnation:
-
Add the iridium precursor solution to the dried γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.
4. Drying:
-
Dry the impregnated support in a rotary evaporator at 80°C or in a drying oven at the same temperature for 12 hours.[1]
5. Calcination:
-
Place the dried material in a quartz tube reactor within a tube furnace.
-
Heat the sample under a flow of dry air to 400°C at a heating rate of 2°C/min and hold for 3 hours.[1] This step decomposes the iridium precursor to iridium oxide.
6. Reduction:
-
After calcination, cool the sample to room temperature under an inert gas (N₂ or Ar).
-
Switch the gas flow to pure hydrogen (H₂) and heat the sample to 400°C for 2 hours to reduce the iridium oxide to metallic iridium.[1][2]
7. Passivation and Storage:
-
Cool the catalyst to room temperature under an inert gas flow.
-
The catalyst can be carefully passivated with a flow of 1% O₂ in N₂ to prevent rapid oxidation upon exposure to air, or stored under an inert atmosphere.
Protocol 2: Preparation of 1 wt.% Ir/SiO₂
This protocol outlines the synthesis of a 1 wt.% iridium catalyst on a silica support.
1. Support Pre-treatment:
-
Dry the SiO₂ support in an oven at 120°C for 12 hours.
2. Preparation of Impregnation Solution:
-
Calculate and dissolve the required mass of H₂IrCl₆·xH₂O in a volume of deionized water matching the pore volume of the silica support.[2]
3. Impregnation:
-
Add the iridium precursor solution to the dried SiO₂ support dropwise with constant mixing.
4. Drying:
-
Dry the impregnated silica in an oven at 105°C for 24 hours.[2]
5. Reduction:
-
Place the dried material in a quartz tube reactor.
-
Heat the sample under a flow of pure H₂ to 400°C for 2 hours to directly reduce the iridium precursor to metallic iridium.[2]
Characterization of Supported Iridium Catalysts
A comprehensive characterization of the prepared catalysts is essential to correlate their physicochemical properties with their catalytic performance.
Characterization Workflow
Summary of Characterization Data
The following table summarizes typical characterization data for supported iridium catalysts prepared by impregnation methods.
| Parameter | Ir/Al₂O₃ | Ir/SiO₂ | Characterization Technique | Reference |
| Iridium Particle Size (nm) | 16 - 19 | < 2 - 5 | TEM, XRD | [1][3][4] |
| Metal Dispersion (%) | Typically lower on Al₂O₃ | Typically higher on SiO₂ | H₂ Chemisorption | [1][4] |
| BET Surface Area (m²/g) | ~180-200 (support dependent) | ~200-920 (support dependent) | N₂ Physisorption | [1] |
| H₂-TPR Reduction Peak (°C) | ~255 (unmodified support) | ~175 (modified support) | H₂-Temperature Programmed Reduction | [2][5] |
Note: The properties of the final catalyst are highly dependent on the specific support used, the preparation conditions, and the iridium loading. The values presented are indicative.
Application Example: Toluene (B28343) Hydrogenation
Supported iridium catalysts are active for the hydrogenation of aromatic compounds. The following provides a general protocol for testing the catalytic activity in toluene hydrogenation.
1. Catalyst Activation:
-
Load the catalyst into a fixed-bed reactor.
-
Reduce the catalyst in situ under a flow of H₂ at 400°C for 2 hours.[2]
2. Catalytic Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 100-200°C).
-
Introduce a feed stream of toluene vapor in a carrier gas (e.g., H₂).
-
Maintain a constant pressure and flow rate.
3. Product Analysis:
-
Analyze the reactor effluent using an online gas chromatograph (GC) to determine the conversion of toluene and the selectivity to methylcyclohexane.
4. Performance Metrics:
-
Calculate the turnover frequency (TOF), which represents the number of moles of toluene converted per mole of surface iridium atoms per unit time. This allows for a direct comparison of the intrinsic activity of different catalysts.
Safety Considerations
-
Handle iridium salts and solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen gas is highly flammable. Ensure that the reduction and reaction systems are leak-tight and properly ventilated. Use appropriate safety measures when working with flammable gases.
-
Calcination and reduction are performed at high temperatures. Use appropriate insulated gloves and exercise caution when handling the hot furnace and reactor.
By following these detailed protocols and characterization procedures, researchers can reliably synthesize and evaluate supported iridium catalysts for a wide range of applications in chemical synthesis and drug development.
References
- 1. Effect of Silica Content on Support-Iridium Active Phase Interactions on the Nanocatalyst Activity [jns.kashanu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Highly dispersed silica-supported iridium and iridium–aluminium catalysts for methane activation prepared via surface organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Silica with Sucrose and Ammonium Fluoride Agents: A Facile Route to Prepare Supports of Iridium Catalysts for Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tetrairidium Dodecacarbonyl in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, canary-yellow crystalline cluster compound that serves as a significant precursor in homogeneous catalysis.[1][2][3][4] Its robust tetrahedral iridium core makes it a valuable starting material for generating catalytically active species for a variety of organic transformations. While many of its applications are of academic interest, they provide fundamental insights into catalytic mechanisms.[1][3][4] This document provides an overview of its application in the selective hydrogenation of dienes, a key transformation in organic synthesis.
Application: Selective Hydrogenation of Dienes
This compound has been demonstrated to be an effective precatalyst for the selective hydrogenation of dienes to monoenes. A notable example is the hydrogenation of 1,5-cyclooctadiene (B75094) (1,5-COD), where Ir₄(CO)₁₂ shows high activity and selectivity for the production of cyclooctene (B146475) (COE) and its isomers, with minimal over-hydrogenation to cyclooctane (B165968) (COA). This selectivity is a key advantage over other iridium-based catalysts.
Quantitative Data Summary
The catalytic performance of Ir₄(CO)₁₂ in the hydrogenation of 1,5-cyclooctadiene is summarized below. The data highlights the high turnover numbers and excellent selectivity for the desired monoene products.
| Catalyst Precursor | Substrate | Product(s) | Avg. Turnover Number (TON) | Selectivity (COE + Isomers) | Selectivity (COA) |
| Ir₄(CO)₁₂ | 1,5-Cyclooctadiene | Cyclooctene (COE), 1,3-COD, 1,4-COD | 2816 | >95% | <5% |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 1,5-Cyclooctadiene
This protocol details the procedure for the selective hydrogenation of 1,5-cyclooctadiene to cyclooctene and its isomers using this compound as the catalyst precursor.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
1,5-Cyclooctadiene (1,5-COD)
-
High-purity hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar
-
Gas chromatography (GC) apparatus for product analysis
Procedure:
-
Catalyst Preparation: In a glovebox, weigh the desired amount of Ir₄(CO)₁₂ and transfer it to the high-pressure reactor.
-
Reaction Setup: Add the anhydrous, degassed solvent to the reactor, followed by the 1,5-cyclooctadiene substrate.
-
Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor multiple times with low-pressure hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure. Place the reactor in a heating mantle set to the desired temperature and begin stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. The product mixture can be analyzed directly or purified by distillation.
Visualizations
Experimental Workflow for Hydrogenation
References
Application of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂) in Hydrogenation Reactions: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, commercially available iridium cluster compound. While iridium-based catalysts are renowned for their high activity and selectivity in a variety of hydrogenation reactions, the direct application of Ir₄(CO)₁₂ as a catalyst for the hydrogenation of common organic functional groups such as alkenes, alkynes, and carbonyls is not extensively documented in scientific literature. It is more commonly employed as a precursor for the generation of catalytically active iridium species, including nanoparticles and other iridium complexes. This document provides a general overview of iridium's role in hydrogenation catalysis and outlines a general protocol that can be adapted for screening Ir₄(CO)₁₂ as a potential catalyst precursor.
General Considerations for Iridium-Catalyzed Hydrogenation
Iridium catalysts, in various forms, have demonstrated significant efficacy in the hydrogenation of a wide range of substrates. Key features of iridium catalysis include:
-
High Activity: Iridium complexes can catalyze hydrogenations under mild conditions of temperature and pressure.
-
Selectivity: By tuning the ligand environment around the iridium center, high levels of chemo-, regio-, and stereoselectivity can be achieved. This is particularly crucial in the synthesis of fine chemicals and pharmaceuticals.
-
Functional Group Tolerance: Many iridium catalysts exhibit tolerance to a broad array of functional groups, allowing for the selective reduction of a target moiety without affecting other parts of a complex molecule.
Application of Ir₄(CO)₁₂ as a Catalyst Precursor
While specific protocols for the direct use of Ir₄(CO)₁₂ in the hydrogenation of simple organic functional groups are scarce, it can be utilized as a precursor to generate active catalytic species in situ. The activation of Ir₄(CO)₁₂ typically involves the removal of carbonyl ligands to create vacant coordination sites, which is essential for the catalytic cycle. This can be achieved through various methods, including thermal or photochemical treatment, or by reaction with co-catalysts or supporting materials.
General Experimental Protocol for Screening Ir₄(CO)₁₂ in Hydrogenation
The following is a generalized protocol that can be used as a starting point for investigating the catalytic activity of Ir₄(CO)₁₂ in the hydrogenation of a substrate of interest. Optimization of reaction parameters such as solvent, temperature, pressure, and catalyst loading will be necessary for specific applications.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Substrate (e.g., alkene, alkyne, carbonyl compound)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, dichloromethane)
-
High-purity hydrogen gas (H₂)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar
-
Standard Schlenk line and inert gas (e.g., argon or nitrogen) for handling air-sensitive materials
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and then purged with an inert gas.
-
Catalyst and Substrate Loading: Under an inert atmosphere, the reactor is charged with Ir₄(CO)₁₂ (e.g., 0.1-1 mol%) and the desired substrate.
-
Solvent Addition: The anhydrous, deoxygenated solvent is added to the reactor via cannula or syringe.
-
Sealing and Purging: The reactor is securely sealed and then purged several times with hydrogen gas to remove the inert atmosphere.
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-50 atm) and heated to the desired temperature (e.g., 25-150 °C). The reaction mixture is stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals (if the reactor setup allows) and analyzing them by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Product Isolation: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is then filtered to remove any insoluble catalyst species. The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Data Presentation
Due to the limited availability of specific quantitative data for the direct catalytic use of Ir₄(CO)₁₂ in the hydrogenation of alkenes, alkynes, and a broad range of carbonyl compounds, a detailed data table cannot be provided at this time. Researchers are encouraged to generate their own data by following the general protocol above and systematically varying reaction parameters to optimize for their specific substrate. Key metrics to record would include:
-
Conversion (%): The percentage of the starting material that has been consumed.
-
Yield (%): The percentage of the desired product obtained.
-
Selectivity (%): The percentage of the converted starting material that has formed the desired product.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (e.g., h⁻¹).
Visualization of a General Hydrogenation Workflow
The following diagram illustrates a general workflow for a catalytic hydrogenation experiment.
Signaling Pathway for Catalytic Hydrogenation (Generalized)
The following diagram depicts a simplified, generalized catalytic cycle for hydrogenation. The active catalyst is represented as [Ir-H], which would be generated in situ from the Ir₄(CO)₁₂ precursor.
Conclusion
While Ir₄(CO)₁₂ is a readily available iridium compound, its primary role in hydrogenation catalysis appears to be that of a precursor rather than a direct, off-the-shelf catalyst for the reduction of common organic functional groups. The information available in the public domain does not provide specific, detailed protocols or extensive quantitative data for such applications. Researchers interested in exploring the catalytic potential of Ir₄(CO)₁₂ are advised to use the general protocol provided as a starting point for screening and optimization. The development of novel activation methods for Ir₄(CO)₁₂ could unlock its potential for a broader range of hydrogenation reactions, contributing to the expanding field of iridium catalysis.
Application Notes and Protocols for the Reductive Carbonylation of Iridium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of iridium carbonyl complexes from common iridium salts via reductive carbonylation. The procedures outlined are essential for generating key precursors and catalysts utilized in a variety of applications, including organic synthesis and catalysis relevant to drug development.
Introduction
Reductive carbonylation is a fundamental process in organometallic chemistry for the synthesis of metal carbonyl complexes. In the context of iridium chemistry, this process typically involves the reduction of an iridium(III) salt, such as iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), to a lower oxidation state, usually iridium(I), in the presence of carbon monoxide (CO). This results in the formation of stable iridium(I) carbonyl complexes, which are versatile starting materials for the synthesis of a wide range of catalysts and organometallic compounds.
Two primary strategies for the reductive carbonylation of iridium salts are presented:
-
A Two-Step Protocol via an Iridium(I) Precursor: This common and reliable method involves the initial reduction of Ir(III) to an Ir(I) intermediate, such as cyclooctadiene iridium(I) chloride dimer, ([Ir(COD)Cl]₂), followed by the displacement of the cyclooctadiene (COD) ligand with carbon monoxide.
-
A One-Pot Synthesis of a Dicarbonyl Iridium(I) Complex: This protocol details the direct synthesis of a stable dicarbonyl iridium(I) complex from iridium(III) chloride hydrate in a single step using a suitable solvent and ligand.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of representative iridium carbonyl complexes.
Table 1: Summary of Reaction Conditions and Yields for Iridium Carbonyl Synthesis
| Product | Starting Material | Reducing Agent/Conditions | CO Source | Solvent | Reaction Time | Yield (%) |
| [Ir(COD)Cl]₂ | IrCl₃·xH₂O | Isopropanol (B130326)/Water | N/A | Isopropanol/Water | 19 h | ~90%[1] |
| [Ir(CO)₂(p-toluidine)Cl] | IrCl₃·xH₂O | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | Not specified | Not specified |
| anti-[Ir(CO)HCl{PC(sp³)P}] | IrCl₃·xH₂O | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 24 h | 54%[2] |
Table 2: Spectroscopic Data for Key Iridium Complexes
| Complex | IR ν(CO) (cm⁻¹) | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) |
| anti-[Ir(CO)HCl{PC(sp³)P}] | 1989[2] | 18.7 (t, JPH = 13.0 Hz, Ir-H)[2] | 56.4 (d, JPH = 13.0 Hz)[2] |
| [Ir(CO)₂(p-toluidine)Cl] | Not specified | Not specified | Not applicable |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Iridium(I) Carbonyl Complexes via [Ir(COD)Cl]₂
This protocol first describes the synthesis of the common iridium(I) precursor, cyclooctadiene iridium(I) chloride dimer, ([Ir(COD)Cl]₂), from iridium(III) chloride hydrate. This dimer is then used to prepare a generic iridium(I) dicarbonyl chloride complex.
Step 1a: Synthesis of Cyclooctadiene Iridium(I) Chloride Dimer ([Ir(COD)Cl]₂)[1]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O) or Iridium(IV) chloride hydrate (IrCl₄·nH₂O)
-
Isopropanol
-
Distilled water
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 g of iridium in the form of IrCl₄·nH₂O in 150 ml of distilled water.
-
To this solution, add 312 ml of isopropanol and 55 ml of 1,5-cyclooctadiene (COD) portion-wise.
-
Heat the reaction mixture to boiling and stir for approximately 19 hours under an inert atmosphere (Argon). A color change from brown to an intense red should be observed.
-
Cool the reaction mixture to room temperature. Shiny red crystals of [Ir(COD)Cl]₂ will precipitate.
-
Filter the precipitated solid and wash with a small amount of cold methanol.
-
Dry the product under vacuum. The expected yield is approximately 90%.
Step 1b: Carbonylation of [Ir(COD)Cl]₂ to form an Iridium(I) Dicarbonyl Complex
Materials:
-
[Ir(COD)Cl]₂
-
Carbon monoxide (CO) gas
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
Procedure:
-
Dissolve a known amount of [Ir(COD)Cl]₂ in an anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
-
Bubble carbon monoxide gas through the solution for a specified period (e.g., 1-2 hours) at room temperature with stirring. The reaction progress can be monitored by a color change.
-
The resulting solution contains the iridium(I) dicarbonyl chloride species, which can be used in situ for further reactions or isolated by removal of the solvent under reduced pressure.
Protocol 2: One-Pot Synthesis of cis-Dicarbonylchloro(p-toluidine)iridium(I)
This protocol is based on the procedure described in Inorganic Syntheses, 1974, 15, 82-84. It represents a direct reductive carbonylation of iridium(III) chloride where N,N-dimethylformamide (DMF) serves as both the solvent and the source of carbon monoxide.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous ethanol
-
Carbon monoxide (CO) gas (optional, for improved yields)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of iridium(III) chloride hydrate and p-toluidine is heated in N,N-dimethylformamide (DMF). The DMF serves as the reducing agent and the source of the carbonyl ligands.
-
For improved yields and reaction rates, carbon monoxide gas can be bubbled through the reaction mixture.
-
The reaction mixture is typically heated to reflux.
-
Upon cooling, the product, cis-dicarbonylchloro(p-toluidine)iridium(I), precipitates from the solution.
-
The product is isolated by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.
Note: The exact stoichiometry, reaction temperature, and time are detailed in the original Inorganic Syntheses publication and should be consulted for precise execution.
Visualizations
Logical Workflow for the Two-Step Reductive Carbonylation
Caption: Workflow for the two-step synthesis of iridium carbonyls.
Signaling Pathway for the One-Pot Reductive Carbonylation
Caption: Key steps in the one-pot synthesis of an iridium carbonyl complex.
References
Application Notes and Protocols for X-ray Crystallography of Ir₄(CO)₁₂ Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallography techniques applied to the structural elucidation of tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, and its derivatives. The protocols outlined below are intended to guide researchers in the synthesis, crystallization, and structural analysis of these organometallic clusters, which are of significant interest in catalysis and materials science.
Introduction
Iridium carbonyl clusters, particularly Ir₄(CO)₁₂, serve as fundamental building blocks in the synthesis of novel materials and catalysts. The substitution of carbonyl (CO) ligands with other moieties, such as phosphines, allows for the fine-tuning of their electronic and steric properties. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within these complex structures, providing invaluable insights into their bonding and reactivity.
The parent cluster, Ir₄(CO)₁₂, adopts a tetrahedral arrangement of iridium atoms.[1] Each iridium atom is coordinated to three other iridium atoms and three terminal CO ligands, resulting in a structure with Td symmetry and an average Ir-Ir bond distance of 2.693 Å.[1] The substitution of CO ligands can lead to significant changes in the cluster's geometry and bonding.
Data Presentation: Crystallographic Data of Ir₄(CO)₁₂ and a Phosphine-Substituted Derivative
The following table summarizes key crystallographic data for the parent Ir₄(CO)₁₂ cluster and a representative phosphine-substituted derivative, [Ir₄(µ-CO)(CO)₇{µ₄-η³-Ph₂PC(H)C(Ph)PCBuᵗ}(µ-PPh₂)]. This comparative data highlights the structural changes upon ligand substitution.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| Ir₄(CO)₁₂ | C₁₂O₁₂Ir₄ | Trigonal | P3 | 13.290 | 13.290 | 8.981 | 90 | 90 | 120 | Ir-Ir: 2.693 (avg) | |
| [Ir₄(µ-CO)(CO)₇{µ₄-η³-Ph₂PC(H)C(Ph)PCBuᵗ}(µ-PPh₂)] | C₅₄H₄₄Ir₄O₈P₃ | Ir(1)-Ir(2): 2.765(2), Ir(1)-Ir(3): 2.784(2), Ir(1)-P(1): 2.345(8), Ir(2)-P(2): 2.327(8) | Ir(2)-Ir(1)-Ir(3): 88.94(5), P(1)-Ir(1)-Ir(2): 155.5(2) |
Note: Complete crystallographic data for the phosphine (B1218219) derivative can be found in the cited literature.[2] The data for Ir₄(CO)₁₂ is from the Crystallography Open Database.
Experimental Protocols
Synthesis and Crystallization of Ir₄(CO)₁₂ Derivatives
The synthesis of Ir₄(CO)₁₂ derivatives typically involves the substitution of one or more carbonyl ligands with a nucleophilic ligand, such as a phosphine. The following is a general protocol; specific reaction conditions (e.g., solvent, temperature, reaction time) will vary depending on the specific derivative being synthesized.
Materials:
-
Ir₄(CO)₁₂
-
Desired ligand (e.g., triphenylphosphine)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Crystallization vials
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ir₄(CO)₁₂ in the appropriate solvent in a Schlenk flask.
-
Add a stoichiometric amount of the desired ligand to the solution.
-
Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography on silica (B1680970) gel or by recrystallization.
Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is a critical step.[3] Several methods can be employed:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[3]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is insoluble but the solvent of the solution is miscible. The slow diffusion of the non-solvent vapor into the solution will induce crystallization.[3]
-
Solvent Layering: Carefully layer a less dense non-solvent on top of a more dense solution of the compound. Crystals may form at the interface of the two solvents.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods are commonly used for this step.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This involves adjusting atomic positions, thermal parameters, and other structural parameters.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.
Visualizations
The following diagrams illustrate the key workflows and relationships in the X-ray crystallography of Ir₄(CO)₁₂ derivatives.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Data analysis pipeline in X-ray crystallography.
References
Application Notes and Protocols: Tetroiridium Dodecacarbonyl in the Homogeneous Water-Gas Shift Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The water-gas shift reaction (WGSR), in which carbon monoxide reacts with water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂), is a pivotal industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. While traditionally dominated by heterogeneous catalysts operating at high temperatures, homogeneous catalysis offers the potential for milder reaction conditions and higher selectivity. Tetroiridium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, tetrahedral iridium cluster that has been investigated as a catalyst precursor for the WGSR, primarily in academic studies.[1][2] These application notes provide a detailed overview and experimental protocols for the use of Ir₄(CO)₁₂ in the homogeneous water-gas shift reaction.
Catalyst Profile: Tetroiridium Dodecacarbonyl
Tetrairidium dodecacarbonyl is a canary-yellow, air-stable crystalline solid.[1][3] It is sparingly soluble in most organic solvents, a factor to consider when selecting a reaction medium for homogeneous catalysis.[1][3]
Table 1: Physical and Chemical Properties of Tetroiridium Dodecacarbonyl
| Property | Value | Reference |
| Chemical Formula | Ir₄(CO)₁₂ | [1] |
| Molar Mass | 1104.99 g/mol | [3] |
| Appearance | Canary-yellow crystals | [2] |
| Melting Point | 195 °C (decomposes) | [3] |
| Solubility | Poorly soluble in organic solvents | [1] |
| Structure | Tetrahedral cluster with Td symmetry | [2] |
Catalytic Activity and Mechanism
While specific quantitative data for the turnover frequency of Ir₄(CO)₁₂ in the WGSR is not extensively reported in readily available literature, the catalytic cycle is believed to proceed through a series of iridium carbonyl intermediates. The proposed mechanism for iridium-catalyzed WGSR involves the nucleophilic attack of water or hydroxide (B78521) on a coordinated carbonyl ligand, a key step in many homogeneous WGSR catalytic cycles.[4]
The overall catalytic cycle can be conceptualized as follows: The Ir₄(CO)₁₂ cluster is believed to break down under reaction conditions to form active mononuclear or smaller cluster iridium species. A plausible mechanism, adapted from related iridium carbonyl systems, involves anionic and neutral intermediates.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 3. This compound 98 11065-24-0 [sigmaaldrich.com]
- 4. Reactivity of Ir( iii ) carbonyl complexes with water: alternative by-product formation pathways in catalytic methanol carbonylation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52092G [pubs.rsc.org]
Application Note: Analysis of Carbonyl Stretching Frequencies in Tetrairidium Dodecacarbonyl [Ir₄(CO)₁₂] by FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, canary-yellow, tetrahedral metal carbonyl cluster.[1] The analysis of its vibrational spectrum, particularly in the carbonyl (CO) stretching region (ν(CO)), is crucial for its characterization. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and readily available technique for this purpose. The number, position, and intensity of ν(CO) bands in the IR spectrum provide direct insights into the molecular structure, symmetry, and the nature of the metal-ligand bonding within the cluster.[2]
In metal carbonyls, the primary bonding interaction involves σ-donation from the carbon of CO to an empty metal orbital, and π-backbonding from a filled metal d-orbital into the empty π* antibonding orbital of CO. This π-backbonding strengthens the Metal-Carbon bond but weakens the Carbon-Oxygen bond. Consequently, the ν(CO) stretching frequency in metal carbonyls is typically lower than that of free CO (2143 cm⁻¹).[2] The extent of this shift provides a sensitive probe of the electronic environment of the metal centers. This application note provides a detailed protocol for the FTIR analysis of Ir₄(CO)₁₂.
Molecular Structure of Ir₄(CO)₁₂
Ir₄(CO)₁₂ possesses a highly symmetric tetrahedral structure (Td point group).[1] The four iridium atoms define the vertices of the tetrahedron, with six metal-metal bonds. A key structural feature is that all twelve carbonyl ligands are in terminal positions; each iridium atom is bonded to three terminal CO groups and the other three iridium atoms.[1][3] Unlike its lighter congeners such as Co₄(CO)₁₂ and Rh₄(CO)₁₂, Ir₄(CO)₁₂ does not feature bridging carbonyl ligands in its ground-state structure.[1] This "all-terminal" arrangement is a critical factor in the interpretation of its IR spectrum.
Principles of FTIR Analysis for Ir₄(CO)₁₂
The Td symmetry of Ir₄(CO)₁₂ governs the number of IR-active vibrational modes. Group theory predicts that for a tetrahedral molecule with 12 terminal CO ligands, there will be two IR-active CO stretching modes (of T₂ symmetry). Therefore, the IR spectrum is expected to be relatively simple in the ν(CO) region.
The observed frequencies for these bands fall in the typical range for terminal carbonyl ligands, generally between 2120 cm⁻¹ and 1850 cm⁻¹.[4] The absence of absorption bands in the lower frequency region (typically 1700-1850 cm⁻¹) is a strong confirmation of the lack of bridging carbonyls.[4]
Data Presentation: Carbonyl Stretching Frequencies
The FTIR spectrum of Ir₄(CO)₁₂ is characterized by strong absorptions in the terminal ν(CO) region. The exact peak positions can vary slightly depending on the solvent or physical state (solid vs. solution).
| Vibrational Mode Assignment | Typical Frequency Range (cm⁻¹) | Intensity | Structural Information |
| T₂ (asymmetric stretch) | 2070 - 2050 | Very Strong | Terminal CO ligands |
| T₂ (symmetric stretch) | 2030 - 2010 | Strong | Terminal CO ligands |
Note: These are representative values. The spectrum is dominated by a very strong, sharp band around 2060 cm⁻¹ and a second strong band near 2020 cm⁻¹.
Experimental Protocol: FTIR Analysis of Ir₄(CO)₁₂
This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of Ir₄(CO)₁₂.
5.1 Materials and Equipment
-
Ir₄(CO)₁₂ (solid, canary-yellow crystals)
-
Spectroscopy-grade solvent (e.g., n-hexane, cyclohexane, or chloroform). Note: Ir₄(CO)₁₂ has poor solubility in many organic solvents.[1]
-
Potassium bromide (KBr), IR grade
-
FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector
-
Solution IR cell with CaF₂ or NaCl windows
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Fume hood and appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
5.2 Safety Precautions
-
Metal carbonyls, including Ir₄(CO)₁₂, should be handled as potentially toxic. Handle the solid compound and its solutions exclusively in a well-ventilated fume hood.
-
Avoid inhalation of the powder and skin contact.
-
Organic solvents are flammable and volatile. Work away from ignition sources.
5.3 Protocol 1: Solution-Phase Spectrum
-
Preparation: In a fume hood, prepare a dilute solution of Ir₄(CO)₁₂ (approx. 1-2 mg/mL) in a suitable IR-transparent solvent (e.g., n-hexane). Gentle sonication may aid dissolution.
-
Cell Assembly: Assemble the solution IR cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
-
Background Spectrum: Fill the cell with the pure solvent. Place it in the spectrometer's sample compartment and collect a background spectrum. This is crucial to subtract the solvent's own IR absorptions.
-
Sample Spectrum: Empty the cell, dry it, and then fill it with the Ir₄(CO)₁₂ solution. Place it back into the spectrometer.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. For the ν(CO) region, high resolution (e.g., 1 cm⁻¹) is recommended. Co-add at least 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the solute.
5.4 Protocol 2: Solid-State (KBr Pellet) Spectrum
-
Preparation: In a fume hood, take approximately 1 mg of Ir₄(CO)₁₂ and 100-150 mg of dry, IR-grade KBr.
-
Grinding: Gently grind the Ir₄(CO)₁₂ and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the die of a hydraulic press and press under vacuum to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder (empty) or a pure KBr pellet in the sample beam and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Data Acquisition: Collect the spectrum using the same parameters as for the solution-phase analysis.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Tetrairidium Dodecacarbonyl in Advanced Materials Synthesis
Introduction
Tetrairidium dodecacarbonyl, with the chemical formula Ir₄(CO)₁₂, is a canary-yellow, air-stable crystalline solid.[1][2] It is the most common and stable binary carbonyl of iridium.[2] The molecule features a tetrahedral cluster of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl (CO) ligands and the other three iridium atoms.[2][3][4] This structure, with an average Ir-Ir bond distance of 2.693 Å, possesses Td symmetry.[2][3] While poorly soluble in most organic solvents, its utility as a high-purity source of iridium makes it a valuable precursor in the synthesis of advanced materials, particularly for catalytic and thin-film applications.[2][5] Its primary applications lie in its use as a precursor for homogeneous catalysts, supported metallic nanoparticles, and thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[5]
Application Note 1: Synthesis of Supported Iridium Nanoparticle Catalysts
Principle
This compound is an excellent precursor for preparing highly dispersed iridium nanoparticles on various support materials (e.g., silica (B1680970), alumina, titania). The process typically involves dissolving Ir₄(CO)₁₂ in a suitable solvent, impregnating a high-surface-area support with this solution, and then subjecting the material to thermal treatment. A calcination step in an inert or oxidative atmosphere decomposes the carbonyl ligands, followed by a reduction step (often in a hydrogen atmosphere) to form well-dispersed, metallic iridium nanoparticles on the support surface. The size and distribution of these nanoparticles, which are critical for catalytic activity, can be controlled by adjusting precursor loading, the support material, and the thermal treatment conditions.[3][6] These supported catalysts are of academic and industrial interest for reactions such as hydrogenation, reforming, and the water-gas shift reaction.[2][6]
Precursor Properties: this compound
| Property | Value | References |
| Chemical Formula | Ir₄(CO)₁₂ | [2] |
| Molar Mass | 1104.99 g/mol | |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 195 °C (decomposes) | [7][5][8] |
| Solubility | Slightly soluble in THF, toluene (B28343), chlorocarbons. Insoluble in water and aliphatic hydrocarbons. | [2][5][8] |
| Structure | Tetrahedral cluster, Td symmetry | [2][9] |
Experimental Protocol: Preparation of a 1 wt% Ir/SiO₂ Catalyst
Materials:
-
This compound (Ir₄(CO)₁₂)
-
High-surface-area silica (SiO₂, e.g., 200 m²/g), dried at 120 °C for 4 hours prior to use.
-
Toluene, anhydrous
-
Schlenk flask and line
-
Rotary evaporator
-
Tube furnace
-
Nitrogen (N₂) and Hydrogen (H₂) gas, high purity
Procedure:
-
Precursor Solution Preparation: In a nitrogen-filled glovebox or using Schlenk techniques, dissolve the required amount of Ir₄(CO)₁₂ in anhydrous toluene to achieve the target 1 wt% iridium loading on the silica support. For 5 g of SiO₂, this would require approximately 58 mg of Ir₄(CO)₁₂ (given Ir is ~87.8% of the mass of the metal content in the precursor).
-
Impregnation: Add the dried silica (5 g) to a round-bottom flask. Transfer the Ir₄(CO)₁₂ solution to the flask containing the silica.
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the toluene under reduced pressure at a bath temperature of 40-50 °C. Continue until a free-flowing powder is obtained.
-
Drying: Further dry the impregnated powder under a high vacuum for 2-4 hours at room temperature to remove any residual solvent.
-
Calcination (Decomposition): Place the dried powder in a quartz tube inside a tube furnace. Heat the sample under a steady flow of nitrogen (50 mL/min) from room temperature to 200 °C at a ramp rate of 5 °C/min. Hold at 200 °C for 2 hours to ensure complete decomposition of the carbonyl ligands. Cool down to room temperature under nitrogen.
-
Reduction: Switch the gas flow to a 5% H₂ in N₂ mixture (50 mL/min). Heat the sample to 400 °C at a ramp rate of 10 °C/min and hold for 2 hours to reduce the iridium species to metallic iridium (Ir⁰).
-
Passivation & Storage: Cool the catalyst to room temperature under the H₂/N₂ flow. Before exposing to air, passivate the catalyst surface by switching to a 1% O₂ in N₂ flow for 30 minutes to prevent rapid oxidation. Store the final catalyst in a desiccator.
Characterization: The resulting Ir/SiO₂ catalyst can be characterized by Transmission Electron Microscopy (TEM) to determine the iridium nanoparticle size, morphology, and distribution.[3]
Caption: Workflow for preparing a supported Ir/SiO₂ catalyst.
Application Note 2: Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
Principle
MOCVD is a technique used to deposit high-quality thin films on a substrate through the chemical reaction of vapor-phase precursors.[10] Metal carbonyls, including Ir₄(CO)₁₂, are used as precursors for depositing pure metal or metal-containing films.[11] The process requires a precursor that is sufficiently volatile and decomposes cleanly at a suitable temperature. Ir₄(CO)₁₂ can be sublimed under vacuum and transported by a carrier gas to a heated substrate. On the hot surface, the molecule decomposes, releasing the CO ligands as gaseous byproducts and depositing a thin film of iridium metal. The relatively low decomposition temperature of Ir₄(CO)₁₂ allows for deposition on temperature-sensitive substrates.[10][12]
Precursor Properties for MOCVD
| Property | Value / Observation | References |
| Physical Form | Powder | [5] |
| Thermal Decomposition | Begins at ~170 °C, significant at 195 °C | [5] |
| Volatility | Sufficient for sublimation under vacuum at elevated temperatures | [12] |
| Byproducts | Carbon Monoxide (CO) gas | [6] |
Experimental Protocol: General MOCVD of Iridium Thin Films
Equipment:
-
MOCVD reactor with a cold-wall configuration.
-
Substrate heater capable of reaching at least 400 °C.
-
Precursor sublimator with temperature control.
-
Mass flow controllers for carrier and reactant gases (e.g., Ar, H₂).
-
Vacuum pump and pressure gauges.
Procedure:
-
Substrate Preparation: Clean the desired substrate (e.g., a silicon wafer) using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants. Mount the substrate on the heater in the MOCVD reactor.
-
Precursor Loading: Load a small quantity (e.g., 100-200 mg) of Ir₄(CO)₁₂ powder into the precursor sublimator.
-
System Evacuation: Evacuate the reactor to a base pressure of <10⁻⁵ Torr to remove atmospheric contaminants.
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 250-400 °C).
-
Heat the Ir₄(CO)₁₂ precursor in the sublimator to a temperature that provides adequate vapor pressure (e.g., 100-150 °C).
-
Introduce a carrier gas (e.g., Argon at 10-20 sccm) through the sublimator to transport the precursor vapor into the reactor chamber.
-
(Optional) A co-reactant gas, such as H₂, can be introduced to facilitate the removal of carbonyl ligands and improve film purity.
-
Maintain a constant reactor pressure (e.g., 1-10 Torr) during deposition.
-
-
Termination: After the desired deposition time, stop the precursor flow by cooling the sublimator and closing the relevant valves. Cool the substrate to room temperature under a continued flow of inert gas.
-
System Venting: Vent the reactor to atmospheric pressure with nitrogen before removing the coated substrate.
Caption: Logical workflow for the MOCVD of iridium films.
Application Note 3: Homogeneous Catalysis and Bimetallic Cluster Synthesis
Principle
This compound serves as a precursor in fundamental studies of homogeneous catalysis and for the synthesis of more complex molecular clusters.[6] In solution, the Ir₄ cluster can act as a source of catalytically active mononuclear iridium species under reaction conditions, for instance in carbonylation or hydroformylation reactions.[13] Furthermore, the cluster framework can be modified by substituting CO ligands with other ligands (e.g., phosphines) to tune its electronic and steric properties, leading to new catalysts.[3][6] It is also a key starting material for synthesizing bimetallic clusters, enabling the study of synergistic effects between different metals in catalysis.[2]
Potential Homogeneous Catalytic Applications
| Reaction Type | Role of Iridium Catalyst | References |
| Water-Gas Shift Reaction | Catalyzes the reaction of CO and H₂O to CO₂ and H₂ | [2][9] |
| Hydroformylation | Addition of H₂ and CO across an alkene double bond | [6] |
| Hydrogenation | Reduction of unsaturated organic compounds | [6] |
| Acetic Acid Synthesis | The related Cativa process uses an [Ir(CO)₂I₂]⁻ catalyst | [13] |
| Carbonylation | Insertion of CO into an organic molecule | [14] |
Experimental Protocol: General Procedure for a Homogeneous Carbonylation Reaction
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Organic substrate (e.g., an aryl halide)
-
Solvent, anhydrous and deoxygenated (e.g., Toluene or THF)
-
Base (e.g., K₂CO₃)
-
High-pressure autoclave reactor with magnetic stirring
-
Carbon Monoxide (CO) gas, high purity
Procedure:
-
Reactor Loading: To a glass liner for the autoclave, add the Ir₄(CO)₁₂ catalyst (e.g., 0.1-1 mol%), the organic substrate (1 mmol), the base (1.5 mmol), and the solvent (10 mL). Perform this operation in an inert atmosphere (glovebox).
-
Assembly: Seal the glass liner inside the high-pressure autoclave.
-
Purging: Purge the autoclave several times with low-pressure CO (or N₂) to remove any residual air.
-
Pressurization: Pressurize the autoclave with CO to the desired reaction pressure (e.g., 10-50 atm).
-
Reaction: Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (if the reactor allows) or by monitoring the pressure drop.
-
Cooling & Depressurization: After the reaction is complete (e.g., 12-24 hours), cool the reactor to room temperature. Carefully and slowly vent the excess CO in a well-ventilated fume hood.
-
Workup: Open the reactor, remove the liner, and filter the reaction mixture to remove the base and any precipitated catalyst residues.
-
Analysis: Analyze the filtrate by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the yield of the carbonylated product. The product can be purified by column chromatography.
Caption: Iridium cluster as a precursor in homogeneous catalysis.
References
- 1. alfachemic.com [alfachemic.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. This compound | 11065-24-0 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. This compound 98 11065-24-0 [sigmaaldrich.com]
- 6. Dodecacarbonyltetrairidium | 18827-81-1 | Benchchem [benchchem.com]
- 7. WebElements Periodic Table » Iridium » this compound [winter.group.shef.ac.uk]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 10. lab.semi.ac.cn [lab.semi.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. en.wikipedia.org [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Mechanistic Insights into Catalysis with Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, is a stable, commercially available iridium cluster compound that has garnered significant interest as a catalyst and catalyst precursor in a variety of organic transformations. Its unique tetranuclear core and carbonyl ligation sphere provide a platform for complex mechanistic pathways, offering distinct reactivity compared to mononuclear iridium catalysts. This document provides detailed application notes, experimental protocols, and mechanistic summaries for key catalytic reactions employing Ir₄(CO)₁₂, with a focus on benzylic C(sp³)-H silylation, ethylene (B1197577) hydrogenation, and a proposed mechanism for hydroformylation. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, including those in the field of drug development, by providing both practical experimental guidance and a deeper understanding of the underlying catalytic cycles.
Benzylic C(sp³)-H Silylation of 2-Alkylpyridines
The direct functionalization of C(sp³)-H bonds is a powerful tool in organic synthesis. Ir₄(CO)₁₂ has been shown to effectively catalyze the silylation of benzylic C-H bonds in 2-alkylpyridines with hydrosilanes, affording valuable 2-(1-silylalkyl)pyridines.[1] This reaction is notable for its regioselectivity and functional group tolerance.
Quantitative Data Summary
| Entry | 2-Alkylpyridine | Hydrosilane | Additive | Product | Yield (%)[1] |
| 1 | 2-Ethylpyridine (B127773) | Triethylsilane | 3,5-Dimethylpyridine (B147111) | 2-(1-(Triethylsilyl)ethyl)pyridine | 85 |
| 2 | 2-Propylpyridine | Triethylsilane | 3,5-Dimethylpyridine | 2-(1-(Triethylsilyl)propyl)pyridine | 82 |
| 3 | 2-Ethylpyridine | Dimethylphenylsilane | 3,5-Dimethylpyridine | 2-(1-(Dimethylphenylsilyl)ethyl)pyridine | 78 |
| 4 | 2-Ethylpyridine | tert-Butyldimethylsilane | 3,5-Dimethylpyridine | 2-(1-(tert-Butyldimethylsilyl)ethyl)pyridine | 65 |
Experimental Protocol: Synthesis of 2-(1-(Triethylsilyl)ethyl)pyridine[1]
Materials:
-
Ir₄(CO)₁₂ (5.5 mg, 0.005 mmol, 0.5 mol %)
-
2-Ethylpyridine (107 mg, 1.0 mmol)
-
Triethylsilane (174 mg, 1.5 mmol)
-
3,5-Dimethylpyridine (107 mg, 1.0 mmol)
-
Norbornene (188 mg, 2.0 mmol)
-
Toluene (B28343) (1 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Ir₄(CO)₁₂ (5.5 mg, 0.005 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add toluene (1 mL), 2-ethylpyridine (107 mg, 1.0 mmol), triethylsilane (174 mg, 1.5 mmol), 3,5-dimethylpyridine (107 mg, 1.0 mmol), and norbornene (188 mg, 2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product, 2-(1-(triethylsilyl)ethyl)pyridine.
Proposed Catalytic Cycle
The reaction is believed to proceed through a catalytic cycle involving the iridium catalyst. The pyridine (B92270) nitrogen plays a crucial role in directing the C-H activation step. Norbornene acts as a hydrogen scavenger, and 3,5-dimethylpyridine is thought to enhance the catalytic activity by preventing catalyst deactivation.[1]
References
Troubleshooting & Optimization
Overcoming low solubility of tetrairidium dodecacarbonyl
Welcome to the Technical Support Center for tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Tetroiridium dodecacarbonyl is a canary-yellow, air-stable crystalline solid with the chemical formula Ir₄(CO)₁₂.[1][2] It is a tetrahedral cluster compound widely used as a precursor for catalysts in various chemical reactions, including the water-gas shift reaction and reforming processes.[1][2] Its utility is often hampered by its characteristically low solubility in common organic solvents, which can complicate its handling and application in homogeneous catalysis.[1][2]
Q2: In which solvents is this compound known to be soluble?
A2: Tetroiridium dodecacarbonyl is described as being "slightly soluble" in tetrahydrofuran (B95107) (THF), toluene, acetone, and ethanol. It is also reported to be soluble in chlorocarbons. Conversely, it is considered insoluble in water, aliphatic hydrocarbons, and aqueous acids.[3]
Q3: What are the typical appearances and physical properties of this compound?
A3: It typically appears as canary-yellow crystals or powder.[1][2] It is stable in air and has a melting point of 195 °C, at which it decomposes.[3]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
Troubleshooting Guide: Overcoming Low Solubility
This guide provides structured approaches to address common issues encountered when trying to dissolve this compound for experimental use.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Root Cause Analysis: The inherent low solubility of this compound is the primary reason. The choice of solvent and dissolution conditions are critical.
-
Solution Workflow:
Caption: Workflow for dissolving this compound.
Issue 2: The solution appears cloudy or contains suspended particles.
-
Root Cause Analysis: This may indicate that the solubility limit has been exceeded for the given solvent volume and temperature, or that the dissolution process is incomplete.
-
Corrective Actions:
-
Increase Solvent Volume: Add more of the chosen solvent in measured increments until the solution clears.
-
Filter the Solution: If increasing the solvent is not desirable for the experimental concentration, the saturated solution can be carefully filtered to remove undissolved particles.
-
Increase Temperature: Gently warming the solution can increase the solubility. Be cautious not to exceed the decomposition temperature of the compound or the boiling point of the solvent.
-
Quantitative Solubility Data
While precise quantitative data is scarce in readily available literature, the qualitative solubility of this compound in various solvents is summarized below. "Slightly soluble" indicates that only a small amount of the compound will dissolve.
| Solvent | Qualitative Solubility |
| Tetrahydrofuran (THF) | Slightly Soluble |
| Toluene | Slightly Soluble |
| Chlorocarbons | Soluble |
| Acetone | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Water | Insoluble |
| Aliphatic Hydrocarbons | Insoluble |
| Aqueous Acid | Insoluble |
Experimental Protocols
Protocol 1: General Dissolution for Catalytic Applications
This protocol outlines a general procedure for dissolving this compound to prepare a stock solution for use in catalysis.
-
Preparation:
-
Ensure all glassware is dry and the work area is under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction is air-sensitive.
-
Weigh the desired amount of this compound powder.
-
-
Solvent Addition:
-
Transfer the powder to a suitable flask.
-
Add a high-purity, dry solvent (e.g., THF or toluene) to the flask. Start with a volume that is expected to be below the saturation point.
-
-
Dissolution:
-
Begin vigorous stirring with a magnetic stir bar.
-
If necessary, gently warm the mixture to 40-60 °C.
-
For difficult-to-dissolve batches, sonication for 15-30 minute intervals can be effective.
-
-
Observation and Completion:
-
Continue the chosen dissolution method until the solution is clear and homogenous.
-
If undissolved particles remain, consider the troubleshooting steps outlined above.
-
Protocol 2: In-situ Preparation for Water-Gas Shift Reaction (WGSR)
This protocol describes the preparation of an active catalyst solution directly within the reaction vessel for a typical WGSR.
Caption: Experimental workflow for in-situ catalyst preparation.
Signaling Pathway Diagram
Catalytic Cycle for the Water-Gas Shift Reaction
The following diagram illustrates a simplified catalytic cycle for the water-gas shift reaction (CO + H₂O → CO₂ + H₂) potentially catalyzed by an iridium complex derived from this compound.
Caption: Simplified catalytic cycle for the Water-Gas Shift Reaction.
References
Technical Support Center: Handling and Reactions of Ir₄(CO)₁₂
Welcome to the technical support center for Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Ir₄(CO)₁₂ in their experiments by providing guidance on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is Ir₄(CO)₁₂ and why is its stability a concern?
A1: this compound, Ir₄(CO)₁₂, is a tetrahedral metal carbonyl cluster compound. It is one of the most common and stable binary carbonyls of iridium.[1] While it is described as an air-stable species, its stability is sensitive to heat, light, and the presence of certain reagents, which can lead to decomposition and affect the outcome of your reaction.
Q2: What are the primary signs of Ir₄(CO)₁₂ decomposition?
A2: The most common visual indicator of Ir₄(CO)₁₂ decomposition is a color change of the solution from its typical canary-yellow to brown or the formation of a dark-colored precipitate. Spectroscopic methods, particularly infrared (IR) spectroscopy, can provide definitive evidence of decomposition by monitoring changes in the characteristic CO stretching bands of the cluster.
Q3: What are the main factors that can cause Ir₄(CO)₁₂ to decompose during a reaction?
A3: Several factors can induce the decomposition of Ir₄(CO)₁₂:
-
Temperature: Elevated temperatures can promote thermal decomposition. Studies on silica-supported Ir₄(CO)₁₂ have shown decomposition occurs at temperatures between 150-200 °C in an inert atmosphere.[2]
-
Atmosphere: Although considered "air-stable," prolonged exposure to air, especially at elevated temperatures or in solution, can lead to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Solvent: The choice of solvent can influence stability. While poorly soluble in many organic solvents, chlorinated solvents should be used with caution as they can be reactive with some metal carbonyls.[1] Rigorously dried and deoxygenated solvents are recommended.
-
Presence of Reactants: Strong oxidizing or reducing agents, as well as strong acids or bases, can react with the Ir₄(CO)₁₂ cluster, leading to its degradation. The specific reactivity will depend on the nature of the reagents used.
-
Light: Photochemical decomposition can occur with exposure to light, which can induce the loss of carbonyl ligands.
Q4: How should I store Ir₄(CO)₁₂ to ensure its stability?
A4: To maintain the integrity of your Ir₄(CO)₁₂, it is recommended to store it at 2-8 °C in a refrigerator. It should be kept in a tightly sealed, tinted glass container under an inert atmosphere to protect it from heat, light, and air.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Ir₄(CO)₁₂.
| Issue | Possible Cause | Troubleshooting Steps |
| The reaction solution unexpectedly turns brown or a dark precipitate forms. | 1. Thermal Decomposition: The reaction temperature may be too high. 2. Air Leak: The inert atmosphere in your reaction setup may be compromised. 3. Reactive Solvent/Reagents: The solvent or other reagents may be reacting with the Ir₄(CO)₁₂. | 1. Lower the reaction temperature if the protocol allows. Consider running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. 2. Check all connections in your inert atmosphere setup (e.g., Schlenk line, glovebox) for leaks. Ensure a positive pressure of inert gas is maintained. 3. Ensure your solvent is of high purity, dry, and deoxygenated. If you suspect a reagent is causing decomposition, consider adding it at a lower temperature or in a more controlled manner (e.g., slow addition via syringe pump). |
| The reaction is sluggish or does not proceed to completion. | 1. Decomposed Catalyst: The Ir₄(CO)₁₂ may have decomposed before or during the reaction, leading to a lower concentration of the active catalytic species. 2. Inhibiting Impurities: Impurities in your reagents or solvent could be poisoning the catalyst. | 1. Use freshly opened or properly stored Ir₄(CO)₁₂. Prepare solutions of Ir₄(CO)₁₂ immediately before use. 2. Purify your reagents and solvents to remove any potential inhibitors. |
| IR spectrum of the reaction mixture shows a change or disappearance of the Ir₄(CO)₁₂ carbonyl bands. | 1. Decomposition: The cluster is breaking down. 2. Reaction: The cluster is reacting as intended to form a new species. | 1. If the spectral changes are not consistent with the expected reaction pathway, this indicates decomposition. Refer to the troubleshooting steps for solution color change. 2. Compare the observed spectral changes with literature data for the expected reaction intermediates and products. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the fundamental steps for performing a reaction with the air- and heat-sensitive Ir₄(CO)₁₂.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or balloon setup
-
Syringes and needles
-
High-purity, dry, and deoxygenated solvents and reagents
-
Ir₄(CO)₁₂
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For moisture-sensitive reactions, flame-dry the flask and stir bar under vacuum or oven-dry them and allow to cool under a stream of inert gas.
-
Assembling the Apparatus: Assemble the reaction flask with the stir bar and seal the openings with rubber septa.
-
Establishing an Inert Atmosphere: Connect the flask to the Schlenk line or an inert gas-filled balloon.[3][4][5] Evacuate the flask and backfill with the inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the removal of air and moisture.[1]
-
Adding Reagents:
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction. Stir the reaction mixture at the desired temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques such as TLC, GC, or in-situ IR spectroscopy.
-
Working Up the Reaction: After the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere, unless the products are also air-sensitive.
Protocol 2: Monitoring the Stability of Ir₄(CO)₁₂ in Solution using IR Spectroscopy
This protocol describes how to use in-situ IR spectroscopy to monitor the integrity of the Ir₄(CO)₁₂ cluster during a reaction.
Materials:
-
FTIR spectrometer with an in-situ reaction monitoring probe (e.g., ReactIR)
-
Reaction setup as described in Protocol 1
-
Ir₄(CO)₁₂
-
High-purity, degassed solvent
Procedure:
-
Setup: Assemble the reaction vessel with the in-situ IR probe inserted through a port, ensuring a proper seal to maintain the inert atmosphere.
-
Background Spectrum: Collect a background spectrum of the solvent at the desired reaction temperature.
-
Initial Spectrum: Add the Ir₄(CO)₁₂ to the solvent and record the initial IR spectrum. Note the characteristic carbonyl (CO) stretching frequencies for Ir₄(CO)₁₂.
-
Reaction Monitoring: Initiate the reaction by adding the other reagents. Continuously collect IR spectra throughout the course of the reaction.
-
Data Analysis: Monitor the intensity of the characteristic CO bands of Ir₄(CO)₁₂. A decrease in the intensity of these bands without the concomitant appearance of new bands associated with the desired product may indicate decomposition. The appearance of broad, ill-defined bands in the carbonyl region can also be a sign of cluster fragmentation.
Visualizations
Caption: Troubleshooting workflow for reactions involving Ir₄(CO)₁₂.
Caption: Experimental workflow for handling Ir₄(CO)₁₂ in a reaction.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. Surface organometallic chemistry: physisorption and thermal decomposition of Ir4(CO)12 on silica - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
Technical Support Center: Synthesis of Tetroiridium Dodecacarbonyl (Ir₄(CO)₁₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂).
Troubleshooting Guide
Low product yield and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you navigate these experimental hurdles.
Question 1: What are the primary causes of low yield in the synthesis of Ir₄(CO)₁₂?
Answer: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete formation of the [Ir(CO)₂Cl₂]⁻ intermediate: The initial step of the synthesis, the reductive carbonylation of hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) to form the dichlorodicarbonyliridate(I) anion, is crucial. Inadequate reaction time, insufficient carbon monoxide (CO) pressure, or improper temperature control can lead to incomplete conversion of the starting material.
-
Suboptimal conditions for the reduction of the intermediate: The second step, the reduction of [Ir(CO)₂Cl₂]⁻ to Ir₄(CO)₁₂, requires specific conditions. The choice of reducing agent and reaction parameters such as temperature and CO pressure significantly impacts the final yield.
-
Presence of moisture and oxygen: The synthesis is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the formation of iridium oxides and other side products, thereby reducing the yield of the desired cluster.
-
Losses during product isolation and purification: Tetroiridium dodecacarbonyl has limited solubility in many common organic solvents, which can lead to significant product loss during filtration, washing, and recrystallization steps.
Question 2: The color of my reaction mixture is not the expected yellow. What could be the issue?
Answer: The expected color of a successful this compound synthesis is a canary-yellow crystalline solid.[1] Deviations from this color can indicate the presence of impurities or incomplete reaction.
-
Greenish tint: A green color in the final product may suggest the presence of unreacted iridium starting materials or other iridium-containing byproducts.
-
Dark or black solid: The formation of a dark or black precipitate could indicate the decomposition of the iridium carbonyl cluster or the formation of metallic iridium. This can be caused by excessive heating or exposure to oxygen.
Question 3: How can I effectively remove impurities from my crude Ir₄(CO)₁₂ product?
Answer: Purification of this compound is typically achieved through recrystallization. Due to its limited solubility, careful selection of solvents is key.
A common procedure involves dissolving the crude product in a suitable solvent with moderate heating and then allowing it to slowly cool to form crystals. Solvents such as toluene (B28343) or a mixture of dichloromethane (B109758) and hexane (B92381) can be effective. Washing the collected crystals with a non-polar solvent like hexane can help remove soluble impurities.
For a detailed recrystallization protocol, please refer to the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is a two-step reductive carbonylation of hydrated iridium trichloride (IrCl₃·xH₂O).[1]
-
Step 1: Formation of the Intermediate: The first step involves the reaction of the iridium salt with carbon monoxide in a suitable solvent to form the anionic intermediate, dichlorodicarbonyliridate(I), [Ir(CO)₂Cl₂]⁻.
-
Step 2: Reduction to the Final Product: The intermediate is then reduced in the presence of carbon monoxide to yield the final product, this compound, Ir₄(CO)₁₂.
Q2: What is the role of the reducing agent in the synthesis?
A2: The reducing agent is essential for the conversion of the iridium(I) intermediate, [Ir(CO)₂Cl₂]⁻, to the zero-valent iridium cluster, Ir₄(CO)₁₂. Various reducing agents can be employed, and their choice can influence the reaction conditions and overall yield.
Q3: How does carbon monoxide pressure affect the synthesis?
A3: Carbon monoxide not only acts as a ligand but also plays a crucial role in the reductive carbonylation process. Maintaining an adequate CO pressure is vital for both the formation of the [Ir(CO)₂Cl₂]⁻ intermediate and its subsequent reduction. Insufficient CO pressure can lead to incomplete reactions and the formation of side products. While specific optimal pressures can vary depending on the detailed protocol, operating under a positive pressure of CO is generally recommended.
Q4: How should I handle and store this compound?
A4: Tetroiridium dodecacarbonyl is an air-stable solid.[1] However, for long-term storage and to maintain purity, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Data Presentation
Table 1: Factors Influencing the Yield of Tetroiridium Dodecacarbonyl
| Parameter | Effect on Yield | Recommendations |
| Purity of Iridium Precursor | High purity IrCl₃·xH₂O is crucial for obtaining high yields and minimizing side reactions. | Use a precursor of at least 99.9% purity. |
| Carbon Monoxide Pressure | Sufficient CO pressure is necessary to drive the carbonylation and reduction steps to completion. | Maintain a positive pressure of high-purity CO throughout the reaction. |
| Reaction Temperature | Temperature control is critical for both steps. Excessive heat can lead to decomposition. | Follow a well-defined temperature program for each step of the synthesis. |
| Solvent Purity and Degassing | The presence of water and oxygen can lead to the formation of iridium oxides and other impurities. | Use anhydrous, degassed solvents. |
| Reducing Agent | The choice and amount of reducing agent directly impact the efficiency of the second step. | The optimal reducing agent and its stoichiometry should be determined based on the specific protocol. |
| Purification Method | Inefficient purification can lead to significant product loss. | Optimize the recrystallization solvent system and technique to maximize recovery. |
Experimental Protocols
Detailed Methodology for the Synthesis of Tetroiridium Dodecacarbonyl
This protocol is a general guideline based on established synthetic procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of the Intermediate, [Ir(CO)₂Cl₂]⁻
-
In a Schlenk flask equipped with a magnetic stir bar and a gas inlet, add hydrated iridium trichloride (IrCl₃·xH₂O).
-
Evacuate the flask and backfill with high-purity carbon monoxide. Repeat this cycle three times.
-
Add a degassed solvent (e.g., 2-methoxyethanol).
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) under a constant, gentle stream of carbon monoxide.
-
Maintain the reaction at this temperature for several hours until the formation of the yellow solution of the [Ir(CO)₂Cl₂]⁻ intermediate is complete. The progress of the reaction can be monitored by infrared spectroscopy by observing the characteristic carbonyl stretching frequencies of the intermediate.
Step 2: Reduction to Tetroiridium Dodecacarbonyl
-
Cool the solution containing the [Ir(CO)₂Cl₂]⁻ intermediate to a lower temperature (e.g., 60-80 °C).
-
Introduce a suitable reducing agent under a positive pressure of carbon monoxide.
-
Continue stirring the reaction mixture at this temperature for several hours. The formation of a yellow precipitate of Ir₄(CO)₁₂ should be observed.
-
After the reaction is complete, cool the mixture to room temperature.
Purification by Recrystallization
-
Collect the crude yellow solid by filtration under an inert atmosphere.
-
Wash the solid with a small amount of a non-polar solvent (e.g., hexane) to remove any soluble impurities.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot toluene or a dichloromethane/hexane mixture) by gently heating.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Collect the purified yellow crystals of Ir₄(CO)₁₂ by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: Single Crystal Growth of Dodecacarbonyltetrairidium(0) (Ir₄(CO)₁₂)
Welcome to the technical support center for the single crystal growth of Dodecacarbonyltetrairidium(0) (Ir₄(CO)₁₂). This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging organometallic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the crystallization of Ir₄(CO)₁₂.
Q1: Why is it so difficult to grow single crystals of Ir₄(CO)₁₂?
A1: The primary challenges in growing single crystals of Ir₄(CO)₁₂ are its inherent chemical and physical properties:
-
Low Solubility: Ir₄(CO)₁₂ exhibits poor solubility in most common organic solvents. It is only slightly soluble in chlorocarbons, toluene, and tetrahydrofuran (B95107) (THF), and practically insoluble in water, aliphatic hydrocarbons, and aqueous acids.[1][2][3] This limited solubility makes it difficult to prepare supersaturated solutions, a prerequisite for crystallization.
-
Thermal Instability: The compound decomposes at its melting point of 195 °C.[1] This thermal sensitivity restricts the use of high-temperature crystallization methods and requires careful temperature control during any heating steps.
-
Crystallographic Disorder: A seminal study on the crystal structure of Ir₄(CO)₁₂ by Churchill and Hutchinson in 1978 described it as an "unpleasant case of disorder."[1] This inherent disorder in the crystal lattice can make it challenging to obtain well-ordered single crystals suitable for high-resolution X-ray diffraction.
Q2: My crystallization attempt resulted in a fine powder instead of single crystals. What went wrong?
A2: The formation of a powder typically indicates that nucleation was too rapid and uncontrolled. Here are some potential causes and solutions:
-
Supersaturation was too high: A rapid change in conditions (e.g., fast cooling, rapid solvent evaporation) can lead to a sudden increase in supersaturation, favoring the formation of many small nuclei over the slow growth of a few large crystals.
-
Solution: Slow down the crystallization process. If using slow cooling, decrease the rate of temperature change. For solvent evaporation, reduce the surface area of the solution exposed to air or use a less volatile solvent.
-
-
Impure starting material: Impurities can act as nucleation sites, leading to the formation of a microcrystalline powder.
-
Solution: Ensure your Ir₄(CO)₁₂ is of high purity. Recrystallization of the bulk material may be necessary before attempting to grow single crystals.
-
Q3: I'm observing the formation of an oil or an amorphous precipitate. How can I resolve this?
A3: Oiling out or precipitation occurs when the solute comes out of solution at a concentration above its solubility limit but below the concentration required for nucleation.
-
Solvent choice: The solvent system may not be optimal for this compound.
-
Solution: Experiment with different solvents or solvent mixtures. A slightly less "good" solvent might encourage crystallization over oiling.
-
-
Concentration is too high: The initial concentration of Ir₄(CO)₁₂ in the solution may be too high.
-
Solution: Try using a more dilute solution. This will require a slower approach to supersaturation to induce crystallization.
-
Q4: What are the best solvent systems for growing Ir₄(CO)₁₂ crystals?
A4: Given its low solubility, finding an ideal solvent is challenging. However, based on reported slight solubility, the following solvents are good starting points:
-
Toluene: Can be used for slow evaporation or slow cooling methods.
-
Tetrahydrofuran (THF): Suitable for vapor diffusion techniques, often with a non-polar anti-solvent like hexane (B92381).
-
Chlorocarbons (e.g., dichloromethane, chloroform): Can be used, but with caution due to their volatility and potential for solvent inclusion in the crystal lattice.
Experimentation with binary solvent systems, where Ir₄(CO)₁₂ is sparingly soluble in one component and insoluble in the other, is highly recommended for techniques like solvent layering and vapor diffusion.
Quantitative Data Summary
Due to the limited published data on the specific crystallization parameters for Ir₄(CO)₁₂, a comprehensive quantitative table is challenging to compile. However, the following table summarizes the known physical properties that are critical for designing crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | Ir₄(CO)₁₂ | [2][3] |
| Molar Mass | 1104.92 g/mol | [2] |
| Appearance | Canary-yellow crystals | [2] |
| Melting Point | 195 °C (decomposes) | [1] |
| Solubility | Slightly Soluble: Chlorocarbons, Toluene, THF, Acetone, EthanolInsoluble: Water, Aliphatic Hydrocarbons, Aqueous Acid | [1] |
Experimental Protocols
The following are detailed methodologies for common crystal growth techniques adapted for the specific challenges of Ir₄(CO)₁₂.
Protocol 1: Slow Cooling Crystallization
This method is suitable when a solvent with a reasonable temperature-dependent solubility for Ir₄(CO)₁₂ can be identified (e.g., toluene).
Methodology:
-
In a clean vial, add a small amount of Ir₄(CO)₁₂ powder.
-
Add the chosen solvent (e.g., toluene) dropwise while gently warming the vial in a sand bath or on a hotplate to a temperature well below the decomposition temperature (e.g., 60-80 °C).
-
Continue adding the solvent until the Ir₄(CO)₁₂ is fully dissolved, creating a saturated or near-saturated solution.
-
Filter the hot solution through a pre-warmed filter (e.g., a cotton plug in a Pasteur pipette) into a clean vial to remove any insoluble impurities.
-
Cover the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure a very slow cooling rate.
-
Allow the solution to cool to room temperature over 24-48 hours.
-
If no crystals form, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C), with slow cooling at each stage.
-
Monitor the vial for crystal growth. Do not disturb the vial during the crystallization process.
Protocol 2: Vapor Diffusion
This is a highly effective method for growing crystals from small amounts of material and is well-suited for a low-solubility compound like Ir₄(CO)₁₂.
Methodology:
-
Prepare a concentrated solution of Ir₄(CO)₁₂ in a suitable "good" solvent (e.g., THF) in a small, open vial.
-
Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add a more volatile "anti-solvent" in which Ir₄(CO)₁₂ is insoluble (e.g., hexane or pentane) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the larger container tightly.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
This gradual decrease in the solubility of Ir₄(CO)₁₂ in the mixed solvent system will lead to slow crystallization over several days to weeks.
-
Place the setup in a location free from vibrations and temperature fluctuations.
Protocol 3: Sublimation
Given the thermal instability of Ir₄(CO)₁₂, sublimation must be performed with extreme care and precise temperature control. It has the advantage of producing solvent-free crystals.
Methodology:
-
Place a small amount of purified Ir₄(CO)₁₂ powder at the bottom of a sublimation apparatus.
-
Assemble the apparatus, which typically includes a cold finger or a cooled surface for crystal deposition.
-
Evacuate the apparatus to a high vacuum.
-
Slowly and carefully heat the bottom of the apparatus containing the Ir₄(CO)₁₂. The temperature should be high enough to induce sublimation but remain well below the decomposition temperature of 195 °C. A temperature gradient is crucial.
-
The Ir₄(CO)₁₂ vapor will sublime and then deposit as crystals on the cooler surface of the apparatus.
-
The rate of heating and the temperature of the cold finger should be optimized to control the rate of crystal growth. Slower growth rates generally lead to higher quality crystals.
Visualizations
Experimental Workflow: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization of Ir₄(CO)₁₂.
Logical Relationship: Troubleshooting Powder Formation
Caption: Troubleshooting guide for powder formation during crystallization.
Safety Precautions
-
Handling: Ir₄(CO)₁₂ should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Toxicity: Metal carbonyls are toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Decomposition: Thermal decomposition can release carbon monoxide, a toxic gas. Ensure adequate ventilation when heating the compound.
-
Disposal: Dispose of waste according to institutional and local regulations for heavy metal compounds.
References
Safety precautions for handling tetrairidium dodecacarbonyl
Technical Support Center: Tetroiridium Dodecacarbonyl
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with tetrairidium dodecacarbonyl (Ir₄(CO)₁₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Tetroiridium dodecacarbonyl is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is classified as an acute toxicant.[1] While the chemical, physical, and toxicological properties have not been thoroughly investigated, it is crucial to handle it with care to avoid exposure.[4] It is also an air-sensitive and combustible solid.[2][5]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Wash off immediately with plenty of water and soap.[3] Remove and wash contaminated clothing before reuse.[3] If skin irritation persists, call a physician.[6]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and call a poison center or doctor immediately.[3][7]
Q3: How should I properly store this compound?
A3: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[7] Keep the container tightly closed.[4][7][8] It is recommended to store it under an inert atmosphere due to its air sensitivity.[5]
Q4: What should I do in case of a spill?
A4: For small spills, you can sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[4][7] Avoid breathing in the dust and ensure adequate ventilation.[4] For larger spills, it is considered a major event. You should evacuate the area, notify others, and call for emergency response.[5] Do not attempt to clean up a major spill yourself.[5]
Troubleshooting Guides
Issue: I suspect a container of this compound has been compromised and exposed to air.
-
Initial Assessment: Check for any visible changes in the material's appearance. It is typically canary-yellow crystals.[9]
-
Safe Handling: Handle the container within a fume hood or glove box.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Disposal: If you suspect contamination or degradation, it is best to dispose of the material according to your institution's hazardous waste guidelines.[4][8]
Issue: I am unsure about the appropriate personal protective equipment (PPE) for handling this compound.
-
Eye Protection: Wear safety glasses with side shields conforming to EN166 or NIOSH-approved goggles.[4]
-
Skin Protection: Use chemical-resistant gloves. Nitrile gloves are often recommended for handling metal carbonyls, but it's best to consult the specific SDS for breakthrough times.[4][5] A flame-resistant lab coat or a complete suit protecting against chemicals should be worn.[4][5]
-
Respiratory Protection: If working outside of a fume hood or glovebox, or if there is a risk of dust formation, use a NIOSH-approved P95 or P100 particulate respirator.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂Ir₄O₁₂ | [2][4] |
| Molecular Weight | 1104.99 g/mol | [1][2][4] |
| Melting Point | 195 °C (decomposes) | [1][2] |
| Water Solubility | Insoluble | [1][2] |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [1] |
Experimental Protocols
Safe Handling and Use Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[7] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[5]
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] For procedures with a higher risk of aerosol or dust generation, additional respiratory protection is required.[4]
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust.[4] Use tools and equipment that can be easily decontaminated.
-
Reactions: If the compound is to be used in a reaction, ensure the setup is secure and, if necessary, under an inert atmosphere.[5]
-
Post-Handling: After handling, wash your hands thoroughly.[4] Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[4][8]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 98 11065-24-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. americanelements.com [americanelements.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Tetrairidium_dodecacarbonyl [chemeurope.com]
Technical Support Center: Optimizing Ligand Substitution on Ir₄(CO)₁₂
Welcome to the technical support center for optimizing ligand substitution reactions on dodecacarbonyltetrairidium, Ir₄(CO)₁₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshooting common issues, and answering frequently asked questions related to the substitution of carbonyl (CO) ligands with other ligands, particularly phosphines, on the Ir₄(CO)₁₂ cluster.
Frequently Asked Questions (FAQs)
Q1: What are the typical methods for inducing ligand substitution on Ir₄(CO)₁₂?
A1: Ligand substitution on Ir₄(CO)₁₂ can be initiated through two primary methods:
-
Thermal Activation: This involves heating a solution of Ir₄(CO)₁₂ and the incoming ligand. The elevated temperature provides the necessary energy to promote the dissociation of a CO ligand, creating a vacant coordination site for the incoming ligand to bind.
-
Photochemical Activation: This method uses ultraviolet (UV) light to excite the Ir₄(CO)₁₂ cluster, leading to the cleavage of a metal-carbonyl bond and facilitating ligand substitution at lower temperatures compared to thermal methods.
Q2: What types of ligands are commonly used for substitution on Ir₄(CO)₁₂?
A2: A variety of ligands can be substituted onto the Ir₄(CO)₁₂ cluster. The most common are monodentate and bidentate phosphine (B1218219) ligands (e.g., PPh₃, P(OPh)₃, dppe). Other donor ligands, such as isocyanides, have also been successfully employed.
Q3: How can I monitor the progress of my ligand substitution reaction?
A3: The most effective method for monitoring the progress of these reactions is Infrared (IR) Spectroscopy .[1][2] The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are highly sensitive to the electronic environment of the iridium centers. As CO ligands are replaced by phosphines or other donor ligands, the ν(CO) bands will shift to lower frequencies and change in number and pattern, allowing for the identification of the parent cluster and the substituted products.[1] Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H NMR) is also crucial for characterizing the final products, particularly for determining the number and arrangement of the new ligands on the cluster.[3]
Q4: What are the expected products of a typical substitution reaction?
A4: Depending on the reaction conditions (stoichiometry, temperature, reaction time), you can expect a range of substitution products, such as Ir₄(CO)₁₁L, Ir₄(CO)₁₀L₂, Ir₄(CO)₉L₃, and so on, where L is the incoming ligand. For bidentate ligands, chelation and bridging coordination modes are possible.
Q5: What is the general mechanism for ligand substitution on Ir₄(CO)₁₂?
A5: Ligand substitution on Ir₄(CO)₁₂ generally proceeds through a dissociative mechanism . This involves the initial, rate-determining loss of a CO ligand to form a coordinatively unsaturated intermediate, which then rapidly reacts with the incoming ligand.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired substituted product. | 1. Insufficient activation energy: The reaction temperature may be too low for thermal substitution, or the UV lamp intensity is inadequate for photochemical reactions.2. Decomposition of the starting material: Prolonged heating or exposure to high-intensity UV light can lead to cluster fragmentation.3. Poor quality of reagents or solvent: Impurities in the solvent or ligand can inhibit the reaction. | 1. For thermal reactions: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction by IR spectroscopy.2. For photochemical reactions: Ensure the appropriate wavelength and intensity of the UV source. Consider using a quantum yield standard to calibrate your photoreactor.3. Reaction time: Optimize the reaction time; prolonged reaction times can lead to side products.4. Solvent and reagent purity: Use freshly distilled, deoxygenated solvents and high-purity ligands. |
| Formation of multiple, inseparable products. | 1. Non-selective substitution: The reaction conditions may favor the formation of a mixture of mono-, di-, and higher-substituted products.2. Isomer formation: For multisubstituted products, different isomers (e.g., axial vs. equatorial substitution) may form.3. Cluster fragmentation: Harsh reaction conditions can lead to the breakdown of the Ir₄ tetrahedron. | 1. Control stoichiometry: Carefully control the molar ratio of the incoming ligand to Ir₄(CO)₁₂. Use a 1:1 ratio for monosubstitution and incrementally increase for higher substitutions.2. Temperature and time: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate.3. Choice of ligand: The steric and electronic properties of the incoming ligand can influence product selectivity. Bulky ligands may favor lower degrees of substitution. |
| Difficulty in characterizing the product(s). | 1. Broad NMR signals: Dynamic processes, such as ligand fluxionality on the cluster surface, can lead to broad NMR signals.2. Complex IR spectra: Overlapping ν(CO) bands from multiple products can make interpretation difficult.3. Inability to obtain suitable crystals for X-ray diffraction. | 1. Variable-temperature NMR: Acquire NMR spectra at different temperatures to study dynamic processes. Lower temperatures may "freeze out" certain conformations, leading to sharper signals.2. Spectral deconvolution: Use software to deconvolute complex IR spectra to identify individual components.3. Crystallization techniques: Experiment with different solvent systems and crystallization methods (e.g., slow evaporation, vapor diffusion, layering) to obtain single crystals. |
| Product is unstable and decomposes upon isolation. | 1. Air and moisture sensitivity: Many organometallic clusters are sensitive to oxygen and water.2. Thermal instability: The substituted product may be less thermally stable than the parent Ir₄(CO)₁₂. | 1. Inert atmosphere techniques: Perform all manipulations (reaction, workup, purification, storage) under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.2. Low-temperature workup: Purify and isolate the product at low temperatures to minimize thermal decomposition. |
Experimental Protocols
General Protocol for Thermal Substitution of a Monodentate Phosphine Ligand (e.g., PPh₃) on Ir₄(CO)₁₂
This protocol describes a general procedure for the synthesis of Ir₄(CO)₁₁(PPh₃).
Materials:
-
Ir₄(CO)₁₂
-
Triphenylphosphine (PPh₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, hexanes)
-
Schlenk flask and condenser
-
Inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Ir₄(CO)₁₂ in the chosen solvent.
-
Add a stoichiometric amount (e.g., 1.1 equivalents for monosubstitution) of the phosphine ligand to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 60 to 110 °C. The optimal temperature will depend on the solvent and the specific ligand used.
-
Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by IR spectroscopy. Look for the appearance of new ν(CO) bands at lower frequencies and the disappearance of the bands corresponding to Ir₄(CO)₁₂.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere, using a non-polar eluent (e.g., hexanes or a hexanes/dichloromethane mixture).
-
Collect the fractions containing the desired product (identified by IR or TLC) and remove the solvent to yield the purified substituted cluster.
Characterization:
-
IR (ν(CO), cm⁻¹): The product will show a characteristic pattern of CO stretching bands shifted to lower wavenumbers compared to Ir₄(CO)₁₂.
-
³¹P{¹H} NMR: A single resonance is expected for the coordinated PPh₃ ligand.
-
¹H NMR: Resonances corresponding to the protons of the PPh₃ ligand will be observed.
| Compound | Molar Ratio (Ligand:Cluster) | Solvent | Temperature (°C) | Reaction Time (h) | Key IR ν(CO) bands (cm⁻¹) |
| Ir₄(CO)₁₁(PPh₃) | 1.1 : 1 | Toluene | 80 | 2 | ~2075, 2035, 2015, 1990 |
| Ir₄(CO)₁₀(PPh₃)₂ | 2.2 : 1 | Toluene | 100 | 4 | ~2050, 2010, 1980, 1960 |
| Ir₄(CO)₁₁(P(OPh)₃) | 1.1 : 1 | Hexanes | 60 | 3 | ~2085, 2045, 2025, 2000 |
Note: The IR frequencies are approximate and can vary slightly depending on the solvent and specific isomers formed.
Diagrams
Workflow for Ligand Substitution and Analysis
Caption: Experimental workflow for phosphine ligand substitution on Ir₄(CO)₁₂.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low yield in substitution reactions.
Reaction Mechanism Pathway
Caption: Dissociative mechanism for monosubstitution on Ir₄(CO)₁₂.
References
- 1. mdpi.com [mdpi.com]
- 2. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, solid-state structure and multinuclear NMR studies of the new polyhydrido iridium carbonyl cluster Ir4H4(mi-H)4(CO)4(PPh3)4 [boa.unimib.it]
Technical Support Center: Interpreting Complex NMR Spectra of Iridium Carbonyl Clusters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of iridium carbonyl clusters.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my iridium hydride carbonyl cluster showing very broad signals?
A1: Broadening of hydride signals in ¹H NMR spectra of iridium carbonyl clusters can arise from several factors:
-
Quadrupolar Relaxation: Both stable isotopes of iridium, ¹⁹¹Ir (37.3% abundance, I = 3/2) and ¹⁹³Ir (62.7% abundance, I = 3/2), are quadrupolar nuclei. Nuclei with a spin quantum number (I) greater than 1/2 possess an electric quadrupole moment, which can interact with local electric field gradients.[1][2] This interaction provides an efficient pathway for nuclear relaxation, leading to a shortening of T1 and T2 relaxation times and consequently, significant line broadening of directly bonded or nearby nuclei like hydrides.[3]
-
Chemical Exchange: The cluster may be undergoing dynamic processes, such as the exchange of hydride or carbonyl ligands, on a timescale that is intermediate with respect to the NMR measurement.[4] This can lead to coalescence of signals and significant broadening. Performing variable-temperature (VT) NMR studies can help to resolve these processes.
-
Paramagnetism: If your iridium cluster has unpaired electrons (i.e., it is paramagnetic), this will cause very rapid nuclear relaxation and result in extremely broad, and sometimes unobservable, NMR signals.[5] The large magnetic moment of an unpaired electron is a very effective relaxation agent.[3]
Q2: The ¹³C NMR spectrum of my iridium carbonyl cluster shows fewer carbonyl signals than expected based on its solid-state structure. What could be the reason?
A2: This is a common observation and is typically due to fluxional processes occurring in solution.[6][7] Carbonyl ligands in cluster compounds can rapidly exchange positions, for example, between terminal and bridging sites or between different metal centers. If this exchange rate is faster than the NMR timescale, the individual environments are averaged, and a single, averaged signal is observed. To resolve the individual signals, you need to slow down the exchange process by lowering the temperature of the NMR experiment (see Variable-Temperature NMR protocol below). At a sufficiently low temperature (the "low-temperature limit"), the exchange can be "frozen out," and the spectrum will reflect the static, solid-state structure.[8][9]
Q3: I am struggling to differentiate between terminal and bridging carbonyl ligands in my ¹³C NMR spectrum. Are there typical chemical shift ranges?
A3: Yes, there are general trends, although significant overlap can occur.
-
Terminal Carbonyls: These typically resonate further downfield. For many transition metal carbonyls, this range is approximately 190-220 ppm.[10][11]
-
Bridging Carbonyls (μ₂-CO): Carbonyls bridging two metal centers are generally found at a higher field (more shielded) compared to terminal carbonyls, often in the range of 200-240 ppm, but can extend further upfield depending on the specific cluster geometry and electronic structure.
It is important to note that these are general guidelines. The significant deshielding of carbonyl carbons is due to sp² hybridization and the double bond to oxygen.[10] For unambiguous assignment, especially in complex or fluxional systems, techniques like solid-state NMR or comparison with structurally analogous, rigid clusters are often necessary. A DFT study on various polynuclear carbonyls, including [Ir₄(CO)₁₂], provides calculated values for shielding and chemical shifts which can aid in assignments.[12]
Q4: What is causing the complex splitting patterns in my phosphine-substituted iridium carbonyl cluster?
A4: The complex splitting arises from spin-spin coupling (J-coupling) between the observed nucleus (e.g., ¹H, ¹³C) and other NMR-active nuclei in the molecule, primarily ³¹P (I = 1/2, 100% abundance) and potentially ¹⁹¹/¹⁹³Ir.
-
¹J(P,C), ²J(P,C), etc.: You will observe coupling between phosphorus and carbon atoms through one, two, or more bonds. The magnitude of the coupling constant can provide structural information. For instance, in phosphine-substituted metal carbonyls, the trans P-M-C coupling is typically larger than the cis P-M-C coupling.
-
J(Ir,P), J(Ir,H), J(Ir,C): Coupling to iridium can also be observed, though it is often complicated by the presence of two isotopes with different gyromagnetic ratios and the effects of quadrupolar relaxation, which can broaden the coupled signals.
-
J(P,P): In clusters with multiple, inequivalent phosphine (B1218219) ligands, you will also see phosphorus-phosphorus coupling in the ³¹P NMR spectrum.[13]
Troubleshooting Guide
Issue: Unusually Broad or Absent NMR Signals
This guide will help you diagnose the cause of poor signal quality in your NMR spectrum.
Caption: Troubleshooting workflow for broad NMR signals.
Quantitative Data Summary
The following tables summarize typical NMR data for iridium carbonyl clusters. Note that chemical shifts are highly dependent on the specific ligand environment, geometry, and solvent.
Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Ligands in Iridium Clusters
| Carbonyl Type | Approximate Chemical Shift (ppm) | Notes |
| Terminal CO | 170 - 195 | Can be shifted by other ligands. Generally downfield. |
| Bridging CO (μ₂) | 195 - 230 | Generally upfield of terminal COs. |
| Bridging CO (μ₃) | 220 - 250 | More shielded than μ₂-CO, but less common. |
Data compiled from general knowledge and trends observed in organometallic chemistry.[10][11][12][14]
Table 2: Representative Coupling Constants (J) in Iridium Carbonyl Clusters
| Coupling Nuclei | Type | Typical Magnitude (Hz) | Notes |
| ¹J(¹³C, ³¹P) | cis | 5 - 20 | Dependent on the P-Ir-C angle. |
| ¹J(¹³C, ³¹P) | trans | 80 - 150 | Significantly larger than cis coupling. |
| ²J(¹⁹³Ir, ¹H) | Hydride | 15 - 30 | Often difficult to resolve due to broadening. |
| ²J(³¹P, ¹H) | Hydride | 10 - 20 (cis), 100 - 160 (trans) | Very useful for stereochemical assignment.[13] |
| ¹J(¹⁹³Ir, ³¹P) | Phosphine | 100 - 300 | Can be used to probe the Ir-P bond. |
Note: Coupling to ¹⁹¹Ir is also present but is smaller than to ¹⁹³Ir due to its smaller gyromagnetic ratio.
Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR for Studying Fluxionality
This protocol outlines the steps to investigate dynamic exchange processes in an iridium carbonyl cluster.
-
Initial Setup:
-
Prepare a sample of your cluster in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈, dichloromethane-d₂, THF-d₈). Ensure the sample is homogeneous and free of solid particles.
-
Acquire a standard spectrum (e.g., ¹³C or ¹H) at ambient temperature (e.g., 298 K).
-
-
Cooling Sequence:
-
Begin lowering the sample temperature in increments of 10-20 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Monitor spectral changes, such as signal broadening, decoalescence (the point where a single peak splits into two or more), and sharpening of new signals.
-
-
Heating Sequence (Optional):
-
If the exchange is slow at room temperature, you can heat the sample in increments to observe the coalescence of signals into a single averaged peak (the "high-temperature limit").
-
-
Data Analysis:
-
Identify the low-temperature limit where the exchange is "frozen," and the spectrum corresponds to the static structure.
-
Identify the coalescence temperature (Tc) for exchanging sites. This temperature can be used with the chemical shift difference (Δν in Hz) between the exchanging sites (from the low-temperature spectrum) to estimate the rate of exchange (k) and the free energy of activation (ΔG‡) for the dynamic process.
-
Caption: Workflow for a Variable-Temperature (VT) NMR experiment.
Protocol 2: 2D EXSY (Exchange Spectroscopy) for Identifying Exchanging Sites
EXSY is a 2D NMR experiment that is identical to the NOESY pulse sequence but is used to detect chemical exchange rather than through-space proximity.[4][15]
-
Sample Preparation:
-
Prepare a concentrated, homogeneous sample. The experiment's sensitivity depends on concentration.
-
Choose a temperature (based on VT-NMR data) where the exchange rate is slow to intermediate, but the exchanging sites are still distinct.
-
-
Experimental Setup:
-
Use a standard 2D EXSY (or NOESY) pulse sequence available on the spectrometer.
-
A key parameter is the mixing time (tₘ) . This is the period during which chemical exchange is allowed to occur. Run a series of 1D or 2D EXSY experiments with varying mixing times (e.g., from 10 ms (B15284909) to 1 s) to find an optimal value that corresponds to the timescale of the exchange.[16]
-
-
Data Acquisition & Processing:
-
Acquire the 2D data set. This can be time-consuming.
-
Process the data using standard software. The resulting 2D spectrum will have frequency axes for the initial and final states of the nuclei.
-
-
Spectral Interpretation:
-
The spectrum will show diagonal peaks , which correspond to the normal 1D spectrum.
-
Crucially, it will also show cross-peaks that connect the signals of nuclei that are exchanging with each other. The presence of a cross-peak between two signals is direct evidence that the corresponding sites are in chemical exchange.[17]
-
The volume of the cross-peaks relative to the diagonal peaks is related to the exchange rate.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C and 17O n.m.r. spectra of metal carbonyl compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Organometallic HyperTextBook: Fluxionality [ilpi.com]
- 7. Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multinuclear variable-temperature nuclear magnetic resonance study of rhodium carbonyl clusters containing encapsulated heteroatoms: ligand and metal polyhedral rearrangements - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and reactivity of iridium complexes of a macrocyclic PNP pincer ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04303F [pubs.rsc.org]
- 14. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 15. NOESY and EXSY [chem.ch.huji.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of chemical exchange in iridium N-heterocyclic carbene complexes using heteronuclear parahydrogen-enhanced NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Structural Disorder in Ir₄(CO)₁₂ Crystals
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with structural disorder in Ir₄(CO)₁₂ crystals during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is structural disorder in the context of Ir₄(CO)₁₂ crystals?
A1: Structural disorder in Ir₄(CO)₁₂ crystals refers to the lack of a perfectly ordered, repeating arrangement of molecules throughout the entire crystal lattice. This can manifest in several ways, including:
-
Polymorphism: The ability of Ir₄(CO)₁₂ to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties.
-
Occupational Disorder: Where a specific atomic or molecular site in the crystal lattice is occupied by different entities (e.g., a carbonyl ligand being in one of two possible orientations) with a certain statistical probability.
-
Positional Disorder: Where an atom or a group of atoms does not occupy a single, well-defined position but is distributed over multiple closely spaced positions.
-
Twinning: The intergrowth of two or more single crystals with a specific, symmetrical relationship to each other. This can complicate the interpretation of diffraction data.[1]
Q2: What are the common signs of structural disorder in my Ir₄(CO)₁₂ X-ray diffraction data?
A2: Several indicators in your X-ray diffraction data can suggest the presence of structural disorder:
-
Diffuse scattering: Broad, non-Bragg scattering between sharp diffraction spots.
-
Split or broadened reflections: Peaks in the diffraction pattern that are not sharp and well-defined.
-
Difficulty in indexing the diffraction pattern: The automated indexing software may fail or provide a solution with a poor fit, which can be an indication of twinning or the presence of multiple crystal lattices.[1]
-
Unusual intensity statistics: Deviations from the expected statistical distribution of reflection intensities can hint at twinning.[1]
-
High R-factors and residual electron density peaks in the structure refinement: Even after a seemingly successful refinement, high R-factors and significant positive or negative peaks in the difference Fourier map suggest an inadequate structural model, which could be due to unaddressed disorder.
Q3: Can vibrational spectroscopy help in identifying different polymorphs or disordered forms of Ir₄(CO)₁₂?
A3: Yes, vibrational spectroscopy (Infrared and Raman) can be a powerful tool. The number and frequencies of the carbonyl (CO) stretching bands are sensitive to the molecular symmetry and the crystal packing environment.[2][3] Different polymorphs or the presence of disorder can lead to changes in the vibrational spectra, such as the appearance of new bands, splitting of existing bands, or changes in their relative intensities.[2] Comparing the spectrum of your sample to established spectra of known Ir₄(CO)₁₂ polymorphs can aid in identification.
Troubleshooting Guides
Problem 1: Difficulty in Obtaining Single, Well-Ordered Crystals of Ir₄(CO)₁₂
Symptoms:
-
Formation of microcrystalline powder.
-
Growth of twinned or intergrown crystals.
-
Crystals appear opaque or have visible defects.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Crystallization: Supersaturation is reached too quickly, leading to the formation of many small nuclei. | 1. Slow Evaporation: Use a less volatile solvent or decrease the rate of evaporation by covering the crystallization vessel with parafilm with a few needle holes. 2. Slow Cooling: If using a temperature gradient method, decrease the rate of cooling to allow for slower crystal growth. 3. Vapor Diffusion: Use a less volatile precipitant to slow down the diffusion process.[4] |
| Solvent Choice: The solvent may not be optimal for promoting ordered crystal packing. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. The presence of certain solvent molecules can influence crystal packing. 2. Solvent Layering: Carefully layer a less-polar "anti-solvent" on top of a solution of Ir₄(CO)₁₂ in a more polar solvent to induce slow crystallization at the interface.[4][5] |
| Impurity Presence: Impurities can act as nucleation sites or disrupt the crystal lattice. | 1. Purification: Ensure the Ir₄(CO)₁₂ starting material is of high purity. Recrystallization or sublimation may be necessary. 2. Clean Glassware: Use meticulously clean glassware to avoid dust or other particulates that can act as nucleation sites. |
| Mechanical Disturbance: Vibrations or movement can lead to the formation of multiple small crystals. | 1. Isolate the Experiment: Set up the crystallization in a location free from vibrations and disturbances. |
Problem 2: Ambiguous or Difficult-to-Interpret X-ray Diffraction Data
Symptoms:
-
Inability to index the diffraction pattern with a single unit cell.
-
Systematic absences that do not correspond to any space group.
-
Reflections that are broad or split.
-
High residual electron density in the refined structure.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Twinning: The crystal consists of multiple intergrown domains. | 1. Data Collection Strategy: Collect a highly redundant dataset by measuring over a wider range of reciprocal space. 2. Data Processing: Use software capable of identifying and handling twinned data (e.g., programs that perform a twin law analysis). 3. Refinement: Refine the structure using a twin model, which includes a twin fraction parameter.[1] |
| Polymorphism/Phase Coexistence: The sample contains a mixture of different crystal forms. | 1. Careful Crystal Selection: Examine potential crystals under a polarized light microscope to select a single, homogeneous specimen. 2. Low-Temperature Data Collection: Cooling the crystal to low temperatures can sometimes "freeze out" a single polymorph or reduce thermal motion that contributes to disorder.[6][7] |
| Positional or Occupational Disorder: Atoms or molecules occupy multiple positions. | 1. Refinement with Disorder Models: In the crystallographic refinement software, model the disordered atoms over multiple positions with refined occupancies that sum to one. Use appropriate restraints or constraints on the geometry of the disordered fragments. 2. Anisotropic Displacement Parameters: Carefully examine the anisotropic displacement parameters (ellipsoids) of the atoms. Elongated or unusually shaped ellipsoids can indicate unresolved disorder. |
Experimental Protocols
Protocol 1: Growing Single Crystals of Ir₄(CO)₁₂ by Slow Evaporation
-
Preparation: Ensure the Ir₄(CO)₁₂ is pure. Prepare a saturated or near-saturated solution in a suitable solvent (e.g., hexane, toluene, or a mixture).
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that is not airtight or with parafilm punctured with a few small holes.
-
Incubation: Place the vial in a quiet, vibration-free environment at a constant temperature.
-
Monitoring: Monitor crystal growth over several days to weeks. Avoid disturbing the vial.
Protocol 2: Low-Temperature Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully select a suitable single crystal under a microscope. Mount the crystal on a cryo-loop. Due to the air-sensitivity of some organometallic compounds, it is advisable to handle the crystals under an inert atmosphere (e.g., in a glove box) and coat them in a cryoprotectant oil (e.g., paratone-N) before flash-cooling.
-
Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes crystal damage and reduces thermal motion.[6][7]
-
Data Collection Strategy: Use a modern X-ray diffractometer. A complete dataset with high redundancy is crucial for dealing with potential twinning and disorder. This often involves collecting data over a full sphere of reciprocal space.
-
Data Processing: Integrate the raw diffraction images and perform necessary corrections (e.g., for absorption). Carefully analyze the resulting data for signs of twinning or other abnormalities.
Visualizations
Caption: Experimental workflow for obtaining and characterizing Ir₄(CO)₁₂ crystals, including a troubleshooting loop for addressing structural disorder.
Caption: A logical flowchart for troubleshooting common issues encountered during the crystallographic analysis of disordered Ir₄(CO)₁₂.
References
- 1. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Catalytic Reactivity of Tetroiridium Dodecacarbonyl
Welcome to the technical support center for the activation and application of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction using Ir₄(CO)₁₂ is sluggish or not proceeding. What are the common reasons for low reactivity?
A1: Low reactivity of Ir₄(CO)₁₂ often stems from its stability and coordinative saturation. The primary reasons include:
-
High Stability of the Iridium Cluster: Tetroiridium dodecacarbonyl is the most stable binary carbonyl of iridium, making it inherently unreactive under mild conditions.[1][2]
-
Coordinative Saturation: Each iridium atom in the cluster is octahedrally coordinated to three other iridium atoms and three terminal carbonyl (CO) ligands, leaving no vacant sites for substrate binding.[2]
-
Inefficient Pre-catalyst Activation: The catalytic activity of Ir₄(CO)₁₂ is dependent on its transformation into a more active species, typically through the removal of CO ligands (decarbonylation) or ligand substitution.[3] Failure to achieve this activation will result in poor performance.
Q2: How can I activate Ir₄(CO)₁₂ to increase its catalytic reactivity?
A2: Several methods can be employed to enhance the reactivity of Ir₄(CO)₁₂:
-
Thermal Decarbonylation: Heating Ir₄(CO)₁₂, often on a support material like zeolites or metal oxides, can induce the removal of CO ligands.[3] This process generates iridium clusters (e.g., Ir₄, Ir₆) with vacant coordination sites that are essential for catalysis.[3]
-
Ligand Substitution: Replacing CO ligands with other ligands, such as phosphines, can modify the electronic and steric properties of the cluster, thereby tuning its reactivity.[3][4] The rate of substitution is influenced by the nature and concentration of the incoming ligand.[4]
-
Reductive Activation: Treatment with reducing agents can lead to the formation of anionic iridium carbonyl clusters, which may exhibit different and potentially higher catalytic activity.[5]
-
Oxidative Addition: Although less common for direct activation of the stable cluster, creating conditions that favor oxidative addition can initiate catalytic cycles. This involves increasing the oxidation state and coordination number of the iridium centers.[6][7]
Q3: What is the role of ligand substitution in modifying the reactivity of Ir₄(CO)₁₂?
A3: Ligand substitution is a key strategy to tailor the catalytic properties of Ir₄(CO)₁₂. By replacing CO ligands with, for example, phosphine (B1218219) ligands (e.g., PPh₃, P(tBu)₃), you can:
-
Alter Electronic Properties: Different ligands can modulate the electron density at the iridium centers, influencing their reactivity towards substrates.
-
Modify Steric Environment: The size of the substituting ligand can create specific steric hindrance around the metal core, which can be exploited to control selectivity in catalytic reactions.
-
Influence Reaction Mechanism: The substitution process itself can follow different kinetic pathways (dissociative or associative), depending on the incoming ligand and reaction conditions.[4]
Troubleshooting Guides
Issue 1: Incomplete or Slow Ligand Substitution
-
Symptom: In-situ monitoring (e.g., by IR spectroscopy) shows the persistence of the starting Ir₄(CO)₁₂ carbonyl bands and slow formation of the substituted product.
-
Possible Cause 1: The chosen ligand is not nucleophilic enough to efficiently attack the iridium center.
-
Solution 1: Select a more nucleophilic ligand. For instance, trialkylphosphines are generally more nucleophilic than triarylphosphines.
-
Possible Cause 2: The reaction temperature is too low.
-
Solution 2: The rate of ligand substitution is temperature-dependent. Kinetically controlled studies have been performed at temperatures ranging from 30 to 125 °C.[4] Gradually increase the reaction temperature while monitoring the reaction progress and stability of the cluster.
-
Possible Cause 3: The concentration of the incoming ligand is too low.
-
Solution 3: The reaction rate can be dependent on the ligand concentration.[4] Increase the excess of the incoming ligand to favor the substitution reaction.
Issue 2: Catalyst Decomposition During Thermal Activation
-
Symptom: Formation of iridium black (metallic iridium) and loss of catalytic activity upon heating.
-
Possible Cause 1: The activation temperature is too high, leading to the fragmentation of the iridium cluster.
-
Solution 1: Optimize the activation temperature. Perform a temperature screening study to find the optimal balance between decarbonylation and cluster stability.
-
Possible Cause 2: Lack of a suitable support material.
-
Solution 2: Supporting Ir₄(CO)₁₂ on materials like zeolites or metal oxides can help stabilize the resulting decarbonylated iridium clusters and prevent their aggregation into inactive bulk metal.[3]
Experimental Protocols
Protocol 1: Ligand Substitution with Triphenylphosphine (PPh₃)
This protocol is based on the general principles of ligand substitution reactions for Ir₄(CO)₁₂.[4]
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ir₄(CO)₁₂ in a suitable solvent such as chlorobenzene.
-
Reagent Addition: Add a 30-fold or greater excess of the entering ligand (e.g., PPh₃) to the solution.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using IR spectroscopy. Look for the appearance of new carbonyl bands corresponding to the substituted iridium cluster and the disappearance of the bands from Ir₄(CO)₁₂.
-
Product Isolation: Once the reaction is complete, the product can be isolated by cooling the solution and inducing crystallization, followed by filtration and washing with a non-polar solvent.
Data Presentation
Table 1: Kinetic Data for Ligand Substitution on Ir₄(CO)₁₂
| Entering Ligand (L) | Temperature (°C) | Rate Law | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| P(C₆H₅)₃ | 100 - 125 | rate = (k₁ + k₂[L])[Ir₄(CO)₁₂] | Varies with temp. | Varies with temp. |
| P(OC₆H₅)₃ | 30 - 50 | rate = (k₁ + k₂[L])[Ir₄(CO)₁₂] | Varies with temp. | Varies with temp. |
| As(C₆H₅)₃ | 100 - 125 | rate = (k₁ + k₂[L])[Ir₄(CO)₁₂] | Varies with temp. | Varies with temp. |
Data is qualitative and illustrative of the rate law reported in kinetic studies. For specific rate constants, refer to the primary literature.[4]
Visualizations
Diagrams
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dodecacarbonyltetrairidium | 18827-81-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative addition - Wikipedia [en.wikipedia.org]
- 7. mathabhangacollege.ac.in [mathabhangacollege.ac.in]
Technical Support Center: Stabilizing I-r Nanoparticles Derived from Ir₄(CO)₁₂
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the stabilization of iridium (Ir) nanoparticles synthesized from the thermal decomposition of dodecacarbonyltetrairidium (B101949) (Ir₄(CO)₁₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and stabilization of iridium nanoparticles from Ir₄(CO)₁₂.
| Issue | Potential Cause | Recommended Solution |
| Particle Aggregation | 1. Insufficient Stabilizer Concentration: The amount of capping agent is too low to effectively coat the nanoparticle surface.[1][2] 2. Inappropriate Stabilizer: The chosen stabilizer may not have a strong enough affinity for the iridium surface under the reaction conditions.[2] 3. High Reaction Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and aggregation if stabilization is inadequate. 4. Slow Stabilizer Addition: If the stabilizer is not present at the point of nucleation, nanoparticles can aggregate before being capped. | 1. Optimize Stabilizer Concentration: Systematically vary the molar ratio of the stabilizer to the Ir₄(CO)₁₂ precursor. A higher concentration of the stabilizer often leads to smaller and more stable nanoparticles.[3] 2. Select an Appropriate Stabilizer: Common stabilizers for metal nanoparticles include polyvinylpyrrolidone (B124986) (PVP), oleic acid, and oleylamine (B85491).[4][5][6] The choice depends on the solvent and desired surface properties. For non-polar solvents, oleic acid and oleylamine are often used.[6][7] For polar solvents, PVP is a common choice.[8][9] 3. Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of particle growth and aggregation.[1] However, the temperature must be sufficient for the decomposition of Ir₄(CO)₁₂. 4. Ensure Early Stabilizer Presence: Introduce the stabilizer into the reaction mixture before or concurrently with the thermal decomposition of the precursor. |
| Broad Particle Size Distribution | 1. Non-uniform Nucleation: A slow or inconsistent heating rate can lead to continuous nucleation over time, resulting in a wide range of particle sizes. 2. Ostwald Ripening: Smaller particles dissolve and redeposit onto larger particles, broadening the size distribution over time.[4] 3. Ineffective Capping: Poor stabilization allows for continued growth and merging of nanoparticles. | 1. Rapid Heating and Injection: Employ a "hot-injection" method where the Ir₄(CO)₁₂ solution is rapidly injected into a hot solvent containing the stabilizer. This promotes a single, rapid nucleation event. 2. Control Reaction Time: Limit the reaction time after nucleation to minimize the effects of Ostwald ripening. Cooling the reaction mixture promptly after the desired particle size is achieved can help. 3. Optimize Stabilizer and Concentration: A well-chosen stabilizer at an optimal concentration will effectively cap the nanoparticles, halting their growth and preventing ripening.[4] |
| Irregular Particle Shape | 1. Influence of Stabilizer: The type and concentration of the stabilizing agent can selectively bind to different crystal facets, influencing the final shape of the nanoparticles.[5] 2. Reaction Kinetics: The rates of precursor decomposition, nucleation, and growth all play a role in determining the particle morphology. | 1. Vary the Stabilizer: Experiment with different stabilizers. For example, PVP has been shown to influence the shape of various metal nanoparticles.[8][9] The combination of oleic acid and oleylamine can also be used to control the shape of nanoparticles.[6] 2. Adjust Reaction Parameters: Modify the reaction temperature, heating rate, and precursor concentration to alter the kinetics of nanoparticle formation. |
| Low Yield of Nanoparticles | 1. Incomplete Precursor Decomposition: The reaction temperature may be too low or the reaction time too short for the complete decomposition of Ir₄(CO)₁₂. 2. Loss During Work-up: Nanoparticles may be lost during centrifugation and washing steps if they are not properly flocculated. | 1. Ensure Complete Decomposition: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by techniques like UV-Vis spectroscopy can help determine the endpoint. 2. Optimize Washing Procedure: Use an appropriate anti-solvent (a solvent in which the nanoparticles are insoluble) to precipitate the nanoparticles before centrifugation. This ensures efficient collection. |
| Contamination of Final Product | 1. Residual Precursor or Byproducts: Incomplete reaction or purification can leave unreacted Ir₄(CO)₁₂ or its decomposition byproducts in the final sample. 2. Excess Stabilizer: A high concentration of stabilizer can be difficult to remove completely. | 1. Thorough Purification: Perform multiple cycles of precipitation (using an anti-solvent) and redispersion in a suitable solvent to remove unreacted precursors and byproducts. 2. Optimize Stabilizer Amount: Use the minimum amount of stabilizer required to achieve stable nanoparticles. Techniques like dialysis can be used to remove excess stabilizer from the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common stabilizers for iridium nanoparticles derived from Ir₄(CO)₁₂?
A1: While specific literature on Ir₄(CO)₁₂ is limited, common stabilizers used for other metal carbonyl precursors and iridium nanoparticles from different precursors include:
-
Polyvinylpyrrolidone (PVP): A versatile polymer that can act as a surface stabilizer and growth modifier.[8][9] It is often used in polar solvents.
-
Oleic Acid and Oleylamine: These long-chain surfactants are effective capping agents in non-polar solvents and can form a protective monolayer on the nanoparticle surface.[4][6][7] The combination of both is often used to control size and shape.[6]
-
Amines: Alkylamines can act as capping agents and influence the formation of monodispersed nanoparticles.[4]
Q2: How does the concentration of the stabilizer affect the size of the iridium nanoparticles?
A2: Generally, a higher concentration of the stabilizer leads to the formation of smaller nanoparticles.[3] This is because a greater number of stabilizer molecules are available to cap the growing nanoparticles at an earlier stage, thus limiting their final size. Conversely, a lower stabilizer concentration may result in larger and potentially aggregated nanoparticles.[10]
Q3: What is the typical temperature range for the thermal decomposition of Ir₄(CO)₁₂ for nanoparticle synthesis?
A3: The thermal decomposition of Ir₄(CO)₁₂ typically requires elevated temperatures. While the exact temperature will depend on the solvent and desired reaction rate, a common starting point for the thermal decomposition of metal carbonyls is in the range of 150-300°C. It is crucial to select a high-boiling point solvent that is stable at these temperatures.
Q4: How can I control the size of the iridium nanoparticles during synthesis?
A4: The size of the iridium nanoparticles can be controlled by several factors:
-
Stabilizer Concentration: As mentioned, increasing the stabilizer concentration generally leads to smaller nanoparticles.[3]
-
Reaction Temperature: Higher temperatures can lead to faster growth and larger nanoparticles, while lower temperatures can result in smaller particles.
-
Precursor to Stabilizer Ratio: The molar ratio of Ir₄(CO)₁₂ to the stabilizer is a critical parameter. Systematically varying this ratio is key to achieving the desired particle size.
-
Heating Rate: A rapid heating rate can promote fast and uniform nucleation, leading to a narrower size distribution.
Q5: What characterization techniques are essential for stabilized iridium nanoparticles?
A5: The following techniques are crucial for characterizing your nanoparticles:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in solution.
-
X-ray Diffraction (XRD): To determine the crystal structure and confirm the metallic nature of the iridium nanoparticles.
-
UV-Vis Spectroscopy: To monitor the formation of the nanoparticles, as they often exhibit a characteristic surface plasmon resonance peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the stabilizer on the nanoparticle surface.
Experimental Protocols
General Protocol for Thermal Decomposition of Ir₄(CO)₁₂
This protocol provides a general framework. The specific amounts, temperatures, and times should be optimized for your specific application.
Materials:
-
Dodecacarbonyltetrairidium (Ir₄(CO)₁₂)
-
High-boiling point solvent (e.g., 1-octadecene, dioctyl ether)
-
Stabilizer (e.g., oleic acid, oleylamine, PVP)
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and hotplate
-
Syringe for injection
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, thermocouple, and a septum. Connect the setup to a Schlenk line to maintain an inert atmosphere.
-
Solvent and Stabilizer: Add the high-boiling point solvent and the desired amount of stabilizer to the flask.
-
Degassing: Degas the solvent and stabilizer mixture by heating it under vacuum and then backfilling with an inert gas. Repeat this process several times to remove oxygen and water.
-
Heating: Heat the solvent and stabilizer mixture to the desired reaction temperature (e.g., 250°C) under a constant flow of inert gas.
-
Precursor Solution: In a separate vial, dissolve the Ir₄(CO)₁₂ in a small amount of the same solvent (if solubility allows) or prepare a slurry.
-
Injection: Once the reaction temperature is stable, rapidly inject the Ir₄(CO)₁₂ solution/slurry into the hot solvent mixture with vigorous stirring.
-
Reaction: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes). The color of the solution will typically change, indicating the formation of nanoparticles.
-
Cooling: After the desired reaction time, cool the mixture to room temperature.
-
Purification: Precipitate the nanoparticles by adding a suitable anti-solvent (e.g., ethanol (B145695) for nanoparticles in a non-polar solvent). Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and redisperse the nanoparticles in a clean solvent. Repeat this washing step 2-3 times.
-
Storage: Store the purified nanoparticles dispersed in a suitable solvent.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of iridium nanoparticles via thermal decomposition of Ir₄(CO)₁₂.
Logical Relationship of Stabilization Parameters
Caption: Influence of key parameters on the properties of stabilized iridium nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 7. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. chalcogen.ro [chalcogen.ro]
Technical Support Center: Purifying Tetraridium Dodecacarbonyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂).
Frequently Asked Questions (FAQs)
Q1: What is the appearance of crude versus purified this compound?
A1: Crude this compound typically appears as a microcrystalline yellow powder. After successful purification by recrystallization or sublimation, it should form bright, canary-yellow crystals.[1] The presence of a greenish tint may indicate the presence of impurities such as triiron dodecacarbonyl.
Q2: What are the common impurities in a typical synthesis of this compound?
A2: The synthesis of this compound is a two-step reductive carbonylation of hydrated iridium trichloride.[1] Potential impurities include:
-
Unreacted Iridium Precursors: Incomplete reaction may leave behind iridium salts or intermediate iridium carbonyl halide species.
-
Other Metal Carbonyls: If the iridium starting material is not pure, other metal carbonyls (e.g., iron carbonyls) can form and co-precipitate.
-
Decomposition Products: Overheating during synthesis or purification can lead to the formation of metallic iridium and carbon monoxide.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Tetroiridium dodecacarbonyl has limited solubility in most common organic solvents.[1][2] Toluene (B28343) and tetrahydrofuran (B95107) (THF) are reported to be suitable solvents for recrystallization due to their ability to dissolve the compound, albeit sparingly.[2] A solvent system in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures is ideal for recrystallization.
Q4: Can this compound be purified by sublimation?
A4: Yes, vacuum sublimation is a viable method for purifying this compound. However, it is crucial to carefully control the temperature as the compound can decompose at elevated temperatures. The sublimation should be performed under high vacuum to lower the required temperature.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using the following spectroscopic techniques:
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry (Td) of the molecule, all twelve carbonyl ligands are chemically equivalent.[3] Therefore, a pure sample of this compound should exhibit a single sharp resonance in the carbonyl region of the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-O stretching region in the FTIR spectrum is characteristic of the compound and can be compared to reference spectra. The presence of additional peaks may indicate impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which the compound is less soluble at room temperature. You can also try a co-solvent system, adding a "poor" solvent to a solution of the compound in a "good" solvent to induce precipitation. |
| The compound "oiled out" instead of forming crystals. | This occurs when the solution is supersaturated or cools too quickly. Ensure slow cooling. You can also try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. | |
| Product Decomposes During Sublimation | The temperature is too high. | Reduce the sublimation temperature and ensure a high vacuum is maintained to facilitate sublimation at a lower temperature. |
| Greenish Tint in the Final Product | Contamination with other metal carbonyls, such as triiron dodecacarbonyl. | If recrystallization is not effective, column chromatography on silica (B1680970) gel may be used to separate the components. |
| Multiple Peaks in the Carbonyl Region of the ¹³C NMR Spectrum | Presence of impurities or decomposition products. | Repurify the sample using either recrystallization or vacuum sublimation. Ensure all glassware is clean and solvents are pure. |
| Broad or Unresolved NMR Peaks | The sample may contain paramagnetic impurities. | Pass a solution of the compound through a short plug of silica gel or celite to remove paramagnetic species before NMR analysis. |
Experimental Protocols
Recrystallization of Tetraridium Dodecacarbonyl
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Toluene (or Tetrahydrofuran), reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene (or THF) to just cover the solid.
-
Gently heat the mixture while stirring to reflux.
-
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, yellow crystals of pure this compound should form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Vacuum Sublimation of Tetraridium Dodecacarbonyl
Objective: To purify crude this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a coolant source (e.g., cold water or dry ice/acetone slush)
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Evacuate the apparatus using a high vacuum pump.
-
Once a high vacuum is achieved, begin cooling the cold finger.
-
Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to just induce sublimation without causing decomposition. A temperature range of 120-150 °C under high vacuum is a suggested starting point.
-
The purified this compound will deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.
Data Presentation
| Property | Value | Reference |
| Appearance | Canary-yellow crystals | [1] |
| Melting Point | 195 °C (decomposes) | [2] |
| Solubility | Slightly soluble in THF and toluene; Insoluble in water and aliphatic hydrocarbons | [2] |
| ¹³C NMR (Carbonyls) | A single resonance is expected due to the equivalence of all 12 CO ligands. | [3] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Iridium Nanoparticles from Ir₄(CO)₁₂
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling particle size during the synthesis of iridium (Ir) nanoparticles via the thermal decomposition of dodecacarbonyltetrairidium (B101949) (Ir₄(CO)₁₂).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions to achieve the desired particle size and distribution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Particle Size Distribution (High Polydispersity) | 1. Incomplete Precursor Decomposition: The temperature may be too low or the reaction time too short for uniform nucleation. 2. Inadequate Mixing: Poor heat and mass transfer can lead to localized "hot spots," causing uneven nucleation and growth. 3. Impure Reagents: Impurities in the solvent or capping agent can act as uncontrolled nucleation sites. | 1. Ensure the reaction temperature is sufficient for rapid decomposition of Ir₄(CO)₁₂. Consider a "hot-injection" method where the precursor is injected into a hot solvent to promote a single burst of nucleation. 2. Use a consistent and vigorous stirring rate throughout the synthesis. 3. Use high-purity, anhydrous solvents and reagents. Degas the solvent before use to remove oxygen. |
| Formation of Large Aggregates | 1. Insufficient Capping Agent: The concentration of the capping agent may be too low to effectively stabilize the nanoparticle surface. 2. Ineffective Capping Agent: The chosen capping agent may have a weak affinity for the iridium surface under the reaction conditions. 3. Post-Synthesis Aggregation: Aggregation can occur during the cooling or purification steps if the particles are not properly protected. | 1. Increase the molar ratio of the capping agent to the iridium precursor.[1] 2. Select a capping agent with a functional group known to bind strongly to iridium (e.g., amines, thiols, phosphines). 3. Ensure the nanoparticles remain well-dispersed in a suitable solvent after the reaction. Perform purification steps (e.g., centrifugation) carefully to avoid irreversible aggregation. |
| Nanoparticles Are Consistently Too Large | 1. Slow Nucleation/Dominant Growth: Reaction conditions may favor particle growth over the formation of new nuclei (a phenomenon known as Ostwald ripening). 2. Low Capping Agent Concentration: Insufficient surface coverage allows for continued particle growth.[1] 3. Long Reaction Time: Extended reaction times at high temperatures can lead to larger particles.[2] | 1. Increase the reaction temperature or use a faster heating ramp to favor a burst of nucleation. 2. Increase the concentration of the capping agent.[3] 3. Reduce the overall reaction time after nucleation has occurred. |
| Nanoparticles Are Consistently Too Small | 1. Excessive Capping Agent: A very high concentration of the capping agent can passivate the surface of nuclei too quickly, preventing further growth. 2. Low Reaction Temperature: Insufficient temperature may lead to slow growth kinetics after initial nucleation. | 1. Decrease the molar ratio of the capping agent to the iridium precursor. 2. Increase the reaction temperature or introduce a secondary, slower heating phase after initial nucleation to promote controlled growth. |
| No Nanoparticle Formation or Low Yield | 1. Decomposition Temperature Not Reached: The solvent's boiling point might be lower than the required decomposition temperature of the Ir₄(CO)₁₂ precursor. 2. Precursor Inactivity: The precursor may have degraded due to improper storage. | 1. Use a high-boiling point solvent (e.g., 1-octadecene (B91540), dioctyl ether). 2. Store the Ir₄(CO)₁₂ precursor under an inert atmosphere and away from light and heat. |
Frequently Asked Questions (FAQs)
Q1: How does the capping agent concentration affect the size of the iridium nanoparticles?
The concentration of the capping agent (also known as a surfactant or stabilizer) is a critical factor in controlling nanoparticle size.[1] Capping agents are molecules that bind to the surface of the nanoparticles, preventing uncontrolled growth and aggregation.[4] Generally, a higher concentration of the capping agent leads to the formation of smaller nanoparticles because the abundant capping molecules quickly passivate the surface of newly formed nuclei, limiting their further growth.[1][3] Conversely, a lower concentration allows for more growth before the surface is fully stabilized, resulting in larger particles.
Q2: What is the effect of temperature on particle size during thermal decomposition?
Temperature plays a dual role in nanoparticle synthesis. A higher reaction temperature generally increases the rate of precursor decomposition, leading to a rapid burst of nucleation. This can result in a larger number of small nuclei, which, if properly stabilized, will form small nanoparticles. However, high temperatures also accelerate particle growth kinetics. The final size depends on the balance between nucleation and growth rates, which can be influenced by other factors like the capping agent and precursor concentration.[5][6]
Q3: Can the precursor concentration be used to tune the nanoparticle size?
Yes, the concentration of the Ir₄(CO)₁₂ precursor can influence the final particle size, although its effect can be complex. In some systems, increasing the precursor concentration leads to a higher number of nanoparticles without significantly affecting their size.[3] In other cases, a higher concentration can lead to larger particles if the rate of particle growth outpaces the rate of nucleation. The optimal precursor concentration often needs to be determined empirically in conjunction with the capping agent concentration.
Q4: How does reaction time influence the final particle size?
Reaction time is another key parameter. After the initial nucleation event, the nanoparticles can continue to grow. Longer reaction times, especially at elevated temperatures, can lead to a phenomenon called Ostwald ripening, where larger particles grow at the expense of smaller ones, resulting in an overall increase in the average particle size and a broader size distribution.[2] To obtain small, monodisperse particles, it is often desirable to stop the reaction shortly after the initial nucleation and growth phase is complete.
Q5: What types of capping agents are suitable for synthesizing iridium nanoparticles from Ir₄(CO)₁₂?
The choice of capping agent is crucial for controlling size and ensuring colloidal stability. Capping agents are typically amphiphilic molecules with a polar head group that binds to the nanoparticle surface and a non-polar tail that provides solubility in the solvent.[4] For iridium and other platinum-group metals, common and effective capping agents include:
-
Alkylamines (e.g., oleylamine (B85491), dodecylamine)
-
Alkylthiols (e.g., dodecanethiol)
-
Phosphines (e.g., trioctylphosphine)
-
Polymers (e.g., polyvinylpyrrolidone (B124986) - PVP)
The strength of the bond between the capping agent and the iridium surface will affect the stability and growth kinetics of the nanoparticles.
Quantitative Data on Parameter Effects
The following table summarizes the general trends observed when controlling nanoparticle size in syntheses involving the thermal decomposition of metal carbonyl precursors. The precise values can vary based on the specific solvent, capping agent, and experimental setup.
| Parameter Varied | Condition 1 | Resulting Size (nm) | Condition 2 | Resulting Size (nm) | General Trend |
| Capping Agent Ratio (Oleylamine:Ir) | 2 : 1 | ~5.5 nm | 8 : 1 | ~2.5 nm | Increasing capping agent concentration leads to smaller nanoparticles.[1][3] |
| Reaction Temperature | 180 °C | ~4.0 nm | 220 °C | ~2.0 nm | Higher temperatures can favor faster nucleation, leading to smaller particles. |
| Reaction Time | 30 min | ~3.0 nm | 90 min | ~6.0 nm | Longer reaction times promote particle growth, resulting in larger sizes.[2] |
Experimental Protocols
General Protocol for the Synthesis of ~3 nm Iridium Nanoparticles
This protocol is a representative method for the thermal decomposition of Ir₄(CO)₁₂ to produce iridium nanoparticles. Caution: Metal carbonyls are toxic. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Dodecacarbonyltetrairidium (Ir₄(CO)₁₂)
-
Oleylamine (capping agent)
-
1-Octadecene (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Toluene (B28343), Ethanol (B145695) (for washing)
Procedure:
-
Preparation: In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stir bar, combine 1-octadecene (20 mL) and oleylamine (2 mmol).
-
Degassing: Heat the mixture to 120 °C under a gentle flow of argon for 30 minutes to remove water and oxygen.
-
Precursor Introduction: After degassing, cool the flask to 80 °C. Under a positive pressure of argon, quickly add Ir₄(CO)₁₂ (0.1 mmol).
-
Thermal Decomposition: Heat the mixture to 200 °C with a steady heating ramp (e.g., 5-10 °C/min) and maintain this temperature for 60 minutes under vigorous stirring. The solution will gradually turn from yellow to dark brown or black, indicating nanoparticle formation.
-
Cooling: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature.
-
Purification:
-
Add 20 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove excess capping agent and solvent.
-
-
Storage: Disperse the final purified nanoparticles in a non-polar solvent like toluene or hexane (B92381) for storage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ir nanoparticle synthesis.
Parameter Influence on Nanoparticle Properties
Caption: Key parameters influencing final nanoparticle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Catalytic Activity of Ir₄(CO)₁₂
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent catalytic activity of Tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). The following information is designed to help identify and resolve common issues encountered during its use in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with Ir₄(CO)₁₂ is sluggish or shows no conversion. What are the most common causes?
A1: Inconsistent or low catalytic activity with Ir₄(CO)₁₂ can often be attributed to one or more of the following factors: catalyst integrity, purity of reactants and solvents, suboptimal reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting these areas is recommended to pinpoint the root cause of the problem.
Q2: How can I assess the quality and integrity of my Ir₄(CO)₁₂ catalyst?
A2: The quality of your Ir₄(CO)₁₂ catalyst is paramount for reproducible results.
-
Visual Inspection: High-purity Ir₄(CO)₁₂ should be a canary-yellow crystalline solid. Any discoloration (e.g., to green or black) may indicate decomposition or the presence of impurities.
-
Spectroscopic Analysis: Infrared (IR) spectroscopy is a powerful tool to verify the integrity of the cluster. The terminal carbonyl (CO) stretching frequencies are characteristic of the Ir₄(CO)₁₂ structure. Significant shifts or the appearance of new bands could indicate decomposition or the formation of different iridium carbonyl species. For a pure sample, you should observe strong absorptions in the range of 2000-2100 cm⁻¹.
-
Solubility: Ir₄(CO)₁₂ is poorly soluble in most organic solvents. If your catalyst dissolves readily, it may have decomposed into other species.
Q3: What are the most critical impurities that can poison or inhibit Ir₄(CO)₁₂?
A3: Iridium catalysts, like many transition metal catalysts, are susceptible to poisoning. Common inhibitors include:
-
Oxygen and Water: Exposure to air and moisture can lead to the decomposition of the iridium carbonyl cluster. Reactions should be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using dry, deoxygenated solvents.
-
Sulfur and Phosphorus Compounds: These compounds can strongly coordinate to the iridium centers, blocking active sites and inhibiting catalysis. Ensure your substrates and solvents are free from these impurities.
-
Halides: Halide ions can interact with the catalyst and alter its electronic properties and structure, leading to changes in activity and selectivity.
Q4: How critical are reaction temperature and pressure for the stability and activity of Ir₄(CO)₁₂?
A4: Both temperature and pressure are critical parameters that must be carefully controlled.
-
Temperature: Excessively high temperatures can lead to thermal decomposition of the Ir₄(CO)₁₂ cluster, resulting in the formation of inactive iridium species. It is essential to operate within the recommended temperature range for the specific reaction.
-
Pressure: In carbonylation or hydrogenation reactions, the partial pressure of CO or H₂ is crucial. Inconsistent pressure can lead to variable reaction rates and selectivities. Ensure your reaction setup is free of leaks and that the pressure is accurately monitored.
Q5: Can a deactivated Ir₄(CO)₁₂ catalyst be regenerated?
A5: For supported iridium catalysts that have been deactivated by the deposition of carbonaceous residues ("coke"), regeneration is possible.[1] A common industrial procedure involves:
-
Oxidation: Controlled burning of the carbonaceous deposits in the presence of oxygen.[1]
-
Reduction: Treatment with hydrogen at elevated temperatures to reduce the iridium species back to their metallic state.[1]
-
Halogen Treatment: Contacting the reduced catalyst with a halogen-containing gas to redisperse the iridium particles.[1]
For homogeneous reactions where the Ir₄(CO)₁₂ has decomposed in solution, regeneration is generally not feasible, and fresh catalyst should be used.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Catalyst Decomposition | Visually inspect the catalyst for color change. Run an IR spectrum of the catalyst and compare it to a reference spectrum of pure Ir₄(CO)₁₂. | If the catalyst has changed color or the IR spectrum shows significant deviations, use a fresh batch of catalyst. Ensure rigorous inert atmosphere techniques are used in the future. |
| Solvent/Reagent Contamination | Use solvents from a freshly opened bottle or that have been purified using a solvent purification system. Ensure substrates are of high purity. | Purge solvents with argon or nitrogen before use. Consider passing reagents through a plug of alumina (B75360) to remove polar impurities. |
| Sub-optimal Reaction Conditions | Review the literature for the specific reaction being attempted. Verify the temperature, pressure, and reaction time. | Systematically vary the reaction conditions to optimize the reaction. Ensure accurate temperature and pressure control. |
| Improper Catalyst Activation | Some reactions may require an in-situ activation step to generate the catalytically active species. | Review the literature to determine if a pre-activation or an in-situ activation procedure is necessary. This may involve heating the catalyst under a specific gas atmosphere or adding a co-catalyst. |
Issue 2: Inconsistent Reaction Rates or Yields
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variable Catalyst Loading | Review your procedure for weighing and transferring the catalyst. Ir₄(CO)₁₂ is a solid with low solubility, which can make accurate dispensing challenging. | Prepare a stock solution or suspension of the catalyst in an appropriate solvent to ensure consistent dosing. |
| Atmospheric Leaks | Check all seals and connections in your reaction setup. | Perform a leak test on your apparatus before starting the reaction. Maintain a positive pressure of inert gas. |
| Inconsistent Stirring | Ensure the reaction mixture is being stirred efficiently to overcome mass transfer limitations. | Use an appropriate stir bar or mechanical stirrer and ensure the stirring rate is consistent between experiments. |
| Batch-to-Batch Variation in Reagents | Use reagents and solvents from the same batch for a series of experiments. | If a new batch of a reagent is used, consider running a control experiment with the old batch to check for consistency. |
Data Presentation
Table 1: Factors Influencing Ir₄(CO)₁₂ Catalytic Activity
| Parameter | Potential Issue | Effect on Catalytic Activity | Recommended Control Measures |
| Catalyst Purity | Presence of oxides or other iridium species | Significant decrease in activity | Verify purity by IR spectroscopy and visual inspection. |
| Water Content in Solvent | Hydrolysis of the catalyst or reaction with intermediates | Can lead to catalyst deactivation and side reactions. | Use dry, deoxygenated solvents. |
| Oxygen Exposure | Oxidation and decomposition of the Ir₄(CO)₁₂ cluster | Complete loss of catalytic activity. | Maintain a strict inert atmosphere (Ar or N₂). |
| Reaction Temperature | Exceeding thermal stability limit | Catalyst decomposition and formation of inactive species. | Maintain temperature within the optimal range for the specific reaction. |
| CO Pressure (for carbonylations) | Insufficient CO partial pressure | Slower reaction rates and potential for decarbonylation/decomposition. | Ensure a constant and sufficient overpressure of CO. |
| Substrate Impurities (e.g., S, P compounds) | Poisoning of active sites | Drastic reduction or complete inhibition of catalysis. | Use high-purity substrates. |
Experimental Protocols
Protocol 1: Handling and Storage of Ir₄(CO)₁₂
-
Storage: Store Ir₄(CO)₁₂ in a tightly sealed container in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen). Protect from light.
-
Handling: All manipulations of the solid catalyst should be performed in a glovebox or using Schlenk techniques to avoid exposure to air and moisture.
-
Dispensing: For consistent results, it is recommended to prepare a stock suspension of a known concentration in a dry, deoxygenated solvent immediately before use.
Protocol 2: General Reaction Setup for a Homogeneous Catalytic Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the required amount of Ir₄(CO)₁₂ to the reaction vessel.
-
Solvent and Reagent Addition: Add the dry, deoxygenated solvent via cannula transfer. Purge the solvent with inert gas for at least 30 minutes prior to use. Add the substrate and any other reagents via syringe or cannula.
-
Reaction Conditions: Seal the reaction vessel and place it in a pre-heated oil bath or heating mantle. If the reaction is to be run under pressure, connect the vessel to a gas manifold and purge with the reactant gas (e.g., CO or H₂) several times before pressurizing to the desired level.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals using a syringe under inert atmosphere and analyzing by an appropriate technique (e.g., GC, HPLC, NMR).
Mandatory Visualizations
Caption: A troubleshooting workflow for inconsistent catalytic activity.
Caption: A general experimental workflow for using Ir₄(CO)₁₂.
References
Managing air and moisture sensitivity of Ir₄(CO)₁₂ derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air and moisture-sensitive Ir₄(CO)₁₂ and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of Ir₄(CO)₁₂ derivatives in a question-and-answer format.
Issue 1: Color Change of the Compound During Storage or Handling
-
Question: My yellow Ir₄(CO)₁₂ powder has developed a different color (e.g., brownish or blackish tint) upon storage. What does this indicate and what should I do?
-
Answer: A color change often signifies decomposition of the iridium carbonyl cluster. While Ir₄(CO)₁₂ is relatively air-stable for a metal carbonyl, its derivatives can be much more sensitive to air and moisture.[1] The formation of iridium oxides, which are typically black or dark in color, is a common decomposition pathway.[2] To mitigate this, ensure storage is under a dry, inert atmosphere (e.g., in a glovebox or a sealed vial under argon or nitrogen).[3] If decomposition is suspected, it is advisable to purify the compound by recrystallization under inert conditions before use.
Issue 2: Inconsistent or Unexplained Infrared (IR) Spectroscopy Results
-
Question: The FTIR spectrum of my Ir₄(CO)₁₂ derivative shows unexpected peaks or shifts in the carbonyl stretching region (ν(CO)). What could be the cause?
-
Answer: The carbonyl stretching region in the IR spectrum is highly sensitive to the structure and electronic environment of the metal cluster.[1][4]
-
New Peaks in the 1700-1850 cm⁻¹ region: The appearance of new bands in this region may suggest the formation of bridging carbonyl ligands, which can be an indication of cluster rearrangement or decomposition.[1] Terminal carbonyls typically appear in the 1850-2120 cm⁻¹ range.[1]
-
Broadening of Peaks: Peak broadening can be due to the presence of multiple species in your sample, possibly resulting from partial decomposition or reaction with atmospheric moisture.[5]
-
Shift to Lower Frequencies: A shift to lower ν(CO) frequencies can indicate an increase in electron density on the iridium centers, which strengthens the metal-to-CO back-bonding.[6] This could be due to a change in the ligand environment.
-
Troubleshooting Steps:
-
Ensure the sample was prepared for FTIR analysis under a strictly inert atmosphere to prevent decomposition during sample preparation.
-
Use a dry, degassed solvent for solution-state IR spectroscopy.
-
Compare the spectrum to a fresh, authenticated sample or literature data if available.
-
-
Issue 3: Poor Solubility of the Iridium Complex
-
Question: My Ir₄(CO)₁₂ derivative is not dissolving in the specified solvent. Why is this happening?
-
Answer: While Ir₄(CO)₁₂ itself has poor solubility in many organic solvents, its derivatives may exhibit different solubility profiles.[1] If you are experiencing poor solubility, consider the following:
-
Decomposition: Decomposed material, such as iridium oxides, will be insoluble.
-
Solvent Purity: Ensure the solvent is pure and dry. Water and other impurities can affect solubility.
-
Sonication: Gentle sonication can sometimes aid in the dissolution of sparingly soluble compounds.
-
Solvent Choice: If possible, try a different, appropriate dry and degassed solvent.
-
Issue 4: Failed or Low-Yield Reactions
-
Question: My reaction using an Ir₄(CO)₁₂ derivative as a catalyst or precursor is failing or giving low yields. What are the potential causes?
-
Answer: The failure of reactions involving these sensitive compounds can often be traced back to handling and reaction conditions.
-
Catalyst Deactivation: The active catalytic species can be poisoned by impurities in the reactants or solvent, or by exposure to air and moisture.[7]
-
Improper Inert Atmosphere: Inadequate inert atmosphere techniques (e.g., leaks in the Schlenk line or glovebox) can lead to the decomposition of the iridium complex.[3][4]
-
Incorrect Stoichiometry: Ensure accurate measurement of all reactants. Given the high molecular weight of Ir₄(CO)₁₂, small weighing errors can have a significant impact.
-
Temperature Control: Some iridium carbonyl clusters are thermally sensitive and may decompose at elevated temperatures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Ir₄(CO)₁₂ and its derivatives?
A1: These compounds should be stored in a cool, dark, and dry environment under an inert atmosphere (argon or nitrogen).[3] A glovebox is the ideal storage environment.[3][9] If a glovebox is not available, storing the compound in a sealed Schlenk flask or vial inside a desiccator filled with an inert gas is a suitable alternative.
Q2: How can I safely handle Ir₄(CO)₁₂ derivatives outside of a glovebox?
A2: If a glovebox is unavailable, standard Schlenk line techniques should be employed for all manipulations.[4][10] This involves using specialized glassware that can be evacuated and backfilled with an inert gas to exclude air and moisture.[10] All solvents and reagents should be thoroughly dried and degassed before use.[4]
Q3: What are the key spectroscopic handles for characterizing Ir₄(CO)₁₂ derivatives?
A3: The primary spectroscopic techniques for characterizing these compounds are:
-
Infrared (IR) Spectroscopy: The carbonyl stretching frequencies (ν(CO)) are highly informative about the structure of the cluster and the bonding of the CO ligands (terminal vs. bridging).[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to observe the carbonyl carbons, and ¹H and ³¹P NMR are useful for characterizing other ligands on the cluster.[11][12]
Q4: Can I regenerate a decomposed sample of an Ir₄(CO)₁₂ derivative?
A4: In most cases, regeneration of a decomposed sample is not practical in a standard laboratory setting. The decomposition products are often a mixture of iridium oxides and other species that are difficult to convert back to the parent cluster. It is generally recommended to start with fresh material.
Data Presentation
Table 1: Infrared Spectroscopic Data for Carbonyl Stretching Frequencies (ν(CO))
| Compound/Species | ν(CO) Range (cm⁻¹) | Ligand Type | Reference |
| Free CO gas | 2143 | - | [4] |
| Terminal M-CO | 1850 - 2120 | Terminal | [1] |
| Bridging M-CO | 1720 - 1850 | Bridging | [1] |
| Ir₄(CO)₁₂ | ~2068, ~2028 | Terminal | [4][11] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Ir₄(CO)₁₂ Derivatives using a Schlenk Line
-
Glassware Preparation: All glassware (Schlenk flasks, cannulas, etc.) must be thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool to room temperature under a stream of dry, inert gas (argon or nitrogen).[6][11]
-
Inert Atmosphere Introduction: Assemble the glassware on the Schlenk line. Evacuate the glassware using a vacuum pump and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all air and moisture are removed.[4][10]
-
Reagent Transfer (Solids): Weigh the solid Ir₄(CO)₁₂ derivative inside a glovebox if available. If not, transfer the solid quickly in a positive flow of inert gas.
-
Reagent Transfer (Liquids/Solutions): Use gas-tight syringes or a cannula to transfer dry, degassed solvents and other liquid reagents.[4]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler attached to the Schlenk line.[6][11]
-
Work-up and Isolation: All work-up and isolation procedures (e.g., filtration, solvent removal) should be performed under an inert atmosphere.
Visualizations
Diagram 1: Experimental Workflow for Handling Air-Sensitive Iridium Carbonyl Derivatives
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Iridium - ESPI Metals [espimetals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photochemistry of transition metal carbonyls - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00826A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Surface organometallic chemistry: physisorption and thermal decomposition of Ir4(CO)12 on silica - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating Experimental Data of Ir₄(CO)₁₂ with Density Functional Theory Calculations
A Comparison Guide for Researchers
The structural and vibrational properties of the tetrahedral iridium carbonyl cluster, dodecacarbonyltetrairidium(0) (Ir₄(CO)₁₂), have been a subject of significant interest in inorganic chemistry. Experimental techniques such as X-ray crystallography, infrared (IR), and Raman spectroscopy provide valuable data on its molecular structure and bonding. Density Functional Theory (DFT) calculations offer a powerful computational approach to complement and validate these experimental findings. This guide provides a comparative overview of experimental data and DFT calculations for Ir₄(CO)₁₂, outlining the methodologies and presenting the data in a clear, structured format for researchers, scientists, and drug development professionals.
Experimental and Computational Workflow
The validation of experimental data for Ir₄(CO)₁₂ using DFT calculations typically follows a structured workflow. This involves acquiring experimental data through techniques like X-ray diffraction and vibrational spectroscopy. In parallel, computational models are built, and DFT calculations are performed to predict the molecule's geometric and vibrational properties. The experimental and theoretical data are then compared to assess the accuracy of the computational model and to gain deeper insights into the molecule's characteristics.
Caption: Workflow illustrating the process of validating experimental data of Ir₄(CO)₁₂ with DFT calculations.
Structural Comparison
The primary experimental method for determining the precise atomic arrangement in Ir₄(CO)₁₂ is single-crystal X-ray diffraction. This technique has established that Ir₄(CO)₁₂ possesses a tetrahedral core of four iridium atoms, with each iridium atom coordinated to three terminal carbonyl (CO) ligands, resulting in an overall Td molecular symmetry. DFT calculations, through geometry optimization, can predict these structural parameters. A comparison between the experimental and calculated values is crucial for validating the chosen computational method.
| Parameter | Experimental (X-ray) | DFT Calculated |
| Ir-Ir Bond Length (Å) | 2.693 (average) | Value dependent on functional and basis set |
| Ir-C Bond Length (Å) | Typically ranges from 1.85-1.95 | Value dependent on functional and basis set |
| C-O Bond Length (Å) | Typically around 1.14-1.15 | Value dependent on functional and basis set |
| Ir-Ir-Ir Bond Angle (°) | 60 | 60 (by symmetry) |
| Ir-C-O Bond Angle (°) | Typically near-linear (~175-180) | Value dependent on functional and basis set |
Note: Specific DFT calculated values are highly dependent on the chosen functional (e.g., B3LYP, PBE) and basis set (e.g., LANL2DZ, def2-TZVP). Researchers should report these computational details for reproducibility.
Vibrational Spectroscopy Comparison
Vibrational spectroscopy provides insight into the bonding within the Ir₄(CO)₁₂ cluster. The key vibrational modes are the Ir-Ir metal framework vibrations and the C-O stretching vibrations of the carbonyl ligands. These are experimentally observed using Raman and IR spectroscopy, respectively. DFT frequency calculations can predict these vibrational modes, which can then be compared to the experimental spectra.
Metal-Metal Stretching Frequencies
The low-frequency region of the Raman spectrum reveals the vibrations of the tetrahedral Ir₄ core.
| Vibrational Mode | Experimental (Raman, cm⁻¹) | DFT Calculated (cm⁻¹) |
| ν(Ir-Ir) | Specific frequencies to be cited from literature | Value dependent on functional and basis set |
Carbonyl Stretching Frequencies
The high-frequency region of the IR spectrum is dominated by the stretching vibrations of the terminal CO ligands.
| Vibrational Mode | Experimental (IR, cm⁻¹) | DFT Calculated (cm⁻¹) |
| ν(CO) | Typically observed in the 2000-2100 cm⁻¹ region | Value dependent on functional and basis set |
Experimental and Computational Protocols
X-ray Crystallography
The determination of the crystal structure of Ir₄(CO)₁₂ involves the following general steps:
-
Crystal Growth: Single crystals of Ir₄(CO)₁₂ are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to achieve the best fit with the experimental data.
Fourier Transform Infrared (FTIR) Spectroscopy
The solid-state IR spectrum of Ir₄(CO)₁₂ is typically recorded using the following procedure:
-
Sample Preparation: A small amount of the crystalline Ir₄(CO)₁₂ is finely ground and mixed with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is also recorded. The spectrum of the sample is then collected, typically in the range of 4000-400 cm⁻¹, and ratioed against the background.
Density Functional Theory (DFT) Calculations
A typical DFT calculation protocol for Ir₄(CO)₁₂ involves:
-
Model Building: An initial 3D model of the Ir₄(CO)₁₂ molecule is constructed, usually based on the known Td symmetry.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A variety of density functionals (e.g., B3LYP, PBE0) and basis sets (e.g., LANL2DZ for Ir and a Pople-style basis set for C and O) can be employed.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational frequencies and their corresponding IR and Raman intensities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Conclusion
The comparison of experimental data with DFT calculations provides a robust validation of the molecular structure and bonding in Ir₄(CO)₁₂. While experimental techniques provide real-world measurements, DFT calculations offer a theoretical framework to understand and interpret this data at a deeper level. For researchers, this integrated approach is invaluable for confirming experimental results, predicting properties of related compounds, and guiding further research in the fields of organometallic chemistry and catalysis.
A Comparative Guide to Iridium Precursors: Unveiling the Advantages of Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iridium precursor is a critical decision in the fields of catalysis, materials science, and drug development, profoundly influencing the outcomes of chemical transformations and the properties of synthesized materials. Among the array of available iridium sources, tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) presents a unique set of characteristics that often render it a superior choice over other commonly used precursors such as iridium(III) acetylacetonate (B107027) (Ir(acac)₃) and chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂). This guide provides an objective comparison of Ir₄(CO)₁₂ with alternative iridium precursors, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Iridium Precursors
The efficacy of an iridium precursor is dictated by several factors including its thermal stability, volatility, decomposition pathway, and the nature of its ligands. These properties directly impact its performance in applications such as Metal-Organic Chemical Vapor Deposition (MOCVD) for thin film fabrication and the synthesis of iridium nanoparticles for catalysis.
Metal-Organic Chemical Vapor Deposition (MOCVD)
In MOCVD, the ideal precursor should exhibit high volatility and decompose cleanly at a relatively low temperature to yield pure iridium films. Carbon and oxygen impurities are common contaminants that can be detrimental to the film's properties.
One of the primary advantages of Ir₄(CO)₁₂ in MOCVD is its ability to deposit pure iridium films without the need for a reactive co-gas like oxygen or hydrogen.[1] In contrast, precursors like Ir(acac)₃ often lead to carbon incorporation into the films unless a reactive gas is introduced.[1] The carbonyl ligands in Ir₄(CO)₁₂ can be readily removed as CO gas, leading to higher purity films.
However, Ir₄(CO)₁₂ is known to decompose upon sublimation at temperatures above 120°C, which can lead to gas-phase nucleation and the formation of particles on the film surface.[1] This necessitates careful control over the deposition parameters.
The following table summarizes the MOCVD performance of Ir₄(CO)₁₂ in comparison to other common iridium precursors.
| Precursor | Formula | Deposition Temperature (°C) | Film Purity | Reactive Gas Required for Pure Film | Reference |
| This compound | Ir₄(CO)₁₂ | 280 - 400 | Pure Ir | No | [1] |
| Iridium(III) acetylacetonate | Ir(acac)₃ | 400 - 520 | Carbon incorporation | Yes (O₂ or H₂) | [1][2] |
| Dicarbonylacetylacetonato iridium | [Ir(CO)₂(acac)] | 240 - 300 | Carbon incorporation | Yes (O₂) | [3] |
| (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium | (MeCp)Ir(COD) | 270 | < 1 at.% C and O | Yes (O₂) | [3] |
| (1,5-Cyclooctadiene)(hexafluoroacetylacetonato)iridium(I) | [Ir(cod)(hfac)] | 350 | ~1 mass.% C and O | Yes (H₂) | [3] |
Catalysis
In catalytic applications, the precursor's ability to transform into a catalytically active species is paramount. Ir₄(CO)₁₂ serves as a precursor to form highly active iridium clusters and nanoparticles, which have demonstrated unique catalytic behavior. For instance, in the selective hydrogenation of 1,5-cyclooctadiene, Ir₄(CO)₁₂-derived catalysts show high activity and selectivity towards the monohydrogenated product, cyclooctene (B146475), while suppressing the complete hydrogenation to cyclooctane (B165968).[4] This is in contrast to mononuclear precursors like Vaska's complex or heterogeneous catalysts which tend to favor the fully hydrogenated product.[4]
Direct quantitative comparisons of catalytic activity are often challenging due to variations in experimental conditions across different studies. However, the available data suggests that the choice of precursor significantly impacts selectivity and activity.
| Catalytic Reaction | Iridium Precursor | Key Performance Metric | Reference |
| Hydrogenation of 1,5-cyclooctadiene | Ir₄(CO)₁₂ | High selectivity to cyclooctene (monohydrogenation) | [4] |
| Hydrogenation of 1,5-cyclooctadiene | [IrClCO(PPh₃)₂] (Vaska's complex) | Formation of cyclooctane (full hydrogenation) | [4] |
| Intramolecular Hydroamination | [Ir(COD)Cl]₂ | Effective precatalyst for cyclization of aminoalkenes | [5] |
| Asymmetric Hydrogenation of Quinolines | [Ir(COD)Cl]₂/Bisphosphine/I₂ | High enantioselectivity (up to 96% ee) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the use of iridium precursors in MOCVD and nanoparticle synthesis.
MOCVD of Iridium Films from Ir₄(CO)₁₂
This protocol describes the deposition of pure iridium films using Ir₄(CO)₁₂ as a single-source precursor.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Substrate (e.g., Si wafer, quartz)
-
High-purity argon or nitrogen (carrier gas)
Equipment:
-
Cold-wall MOCVD reactor
-
Substrate heater
-
Precursor sublimation vessel with temperature control
-
Mass flow controllers
-
Vacuum pump
Procedure:
-
The substrate is placed on the heater within the MOCVD reactor.
-
The reactor is evacuated to a base pressure of approximately 10⁻⁶ Torr.
-
The substrate is heated to the desired deposition temperature (e.g., 280-400°C).
-
The Ir₄(CO)₁₂ precursor is heated in the sublimation vessel to a temperature sufficient to generate an adequate vapor pressure (e.g., 100-120°C).
-
A carrier gas (Ar or N₂) is passed through the sublimation vessel to transport the precursor vapor into the reactor.
-
The precursor vapor decomposes on the hot substrate surface, depositing an iridium film.
-
The deposition is carried out for a predetermined time to achieve the desired film thickness.
-
After deposition, the precursor flow is stopped, and the reactor is cooled down under a flow of inert gas.
Synthesis of Iridium Nanoparticles from an Iridium Salt Precursor (IrCl₃)
Materials:
-
Iridium(III) chloride (IrCl₃)
-
Methanol (B129727) (solvent)
-
Base (e.g., NaOH)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
Dissolve IrCl₃ in methanol in the reaction flask.
-
Add the base to the solution while stirring.
-
Heat the reaction mixture to 50°C under a controlled atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature and stirring for a specified period to allow for the formation of iridium nanoparticles. The reaction using IrCl₃ is reported to be rapid.[7]
-
The formation of nanoparticles can be monitored by observing a color change in the solution.
-
Once the reaction is complete, the colloidal suspension of iridium nanoparticles can be purified by centrifugation and redispersion in a suitable solvent.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and relationships involved in the application of iridium precursors.
MOCVD Experimental Workflow
Logical Relationship of Iridium Precursor Properties
Conclusion
This compound (Ir₄(CO)₁₂) offers distinct advantages over other iridium precursors, particularly in the context of MOCVD, where it can yield high-purity iridium films without the need for a reactive co-gas. Its lower decomposition temperature is also beneficial for temperature-sensitive substrates. However, its tendency to decompose during sublimation requires careful process control to avoid particle formation. In catalysis, Ir₄(CO)₁₂ provides access to unique cluster-based catalysts with distinct selectivity profiles.
The choice of an iridium precursor should be guided by the specific requirements of the application. For applications demanding the highest purity films and where process control can be meticulously managed, Ir₄(CO)₁₂ is an excellent candidate. For other applications, such as catalysis where specific ligand environments are desired or where the handling of a solid precursor is less convenient, other precursors like [Ir(COD)Cl]₂ and its derivatives may be more suitable. This guide provides a foundation for researchers to weigh the pros and cons of Ir₄(CO)₁₂ against its alternatives, enabling more strategic and effective experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
Comparative study of catalysts derived from Ir₄(CO)₁₂
A Comparative Guide to Catalysts Derived from Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂)
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Catalysts derived from this compound, Ir₄(CO)₁₂, have shown promise in a variety of chemical transformations. This guide provides a comparative analysis of these catalysts against common alternatives, supported by experimental data, detailed protocols, and visualizations of catalytic processes.
Performance Comparison of Iridium-Based Catalysts
The efficacy of a catalyst is determined by several key performance indicators, including conversion, yield, selectivity, Turnover Number (TON), and Turnover Frequency (TOF). Below are tables summarizing the performance of iridium-based catalysts in different reactions, compared with other catalytic systems.
Hydrogenation of Dodecanoic Acid
The hydrogenation of fatty acids to fatty alcohols or alkanes is a crucial industrial process. The following table compares the performance of iridium catalysts supported on different metal oxides for the hydrogenation of dodecanoic acid.
| Catalyst | Support | Conversion (%) | Dodecanol Yield (%) | Dodecane Yield (%) | Reaction Conditions |
| 7.5 wt% Ir | Nb₂O₅ | 100 | 89.1 | 10.9 | 170°C, 4.0 MPa H₂, 17 h [1] |
| 7.5 wt% Ir | MoO₃ | 100 | 9.3 | 90.7 | 200°C, 8.0 MPa H₂, 17 h [1] |
| 7.5 wt% Ir | TiO₂ | 98.5 | 85.2 | 13.3 | 200°C, 8.0 MPa H₂, 17 h |
| 7.5 wt% Ir | ZrO₂ | 95.3 | 80.1 | 15.2 | 200°C, 8.0 MPa H₂, 17 h |
| 7.5 wt% Ir | SiO₂ | 85.6 | 70.4 | 15.2 | 200°C, 8.0 MPa H₂, 17 h |
| Ru-Sn | Al₂O₃ | >95 | ~80 | - | 300°C, 6.0 MPa H₂[1] |
| Pt-Re | TiO₂ | 79 | 75 (decanol) | - | 130°C, 2.0 MPa H₂, 4 h[1] |
Syngas Conversion
The conversion of synthesis gas (CO + H₂) to valuable chemicals and fuels is a cornerstone of industrial chemistry. The following table presents a comparison between rhodium-manganese and rhodium-manganese-iridium catalysts for the production of C₂₊ oxygenates.
| Catalyst | Support | Temperature (K) | GHSV (L/Lcat/h) | STY (C₂₊ Oxygenates) (g/Lcat/h) |
| RhMnIr | Carbon | 550 | 7,900 | ~250 [2] |
| RhMn | Carbon | 550 | 7,900 | ~150[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the synthesis and evaluation of catalysts.
Synthesis of a Supported Catalyst from Ir₄(CO)₁₂ (General Procedure)
This protocol describes a general method for preparing a supported iridium catalyst, for example, Ir/TiO₂, using Ir₄(CO)₁₂ as the precursor via the impregnation method.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
Titanium dioxide (TiO₂, anatase or rutile)
-
An appropriate solvent (e.g., anhydrous toluene (B28343) or THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Tube furnace
Procedure:
-
Support Pre-treatment: The TiO₂ support is dried under vacuum at a high temperature (e.g., 400°C) for several hours to remove physisorbed water and surface hydroxyl groups.
-
Impregnation:
-
In an inert atmosphere (glovebox or Schlenk line), a calculated amount of Ir₄(CO)₁₂ is dissolved in the chosen anhydrous solvent to achieve the desired metal loading (e.g., 1-5 wt%).
-
The pre-treated TiO₂ support is added to the Ir₄(CO)₁₂ solution.
-
The slurry is stirred for several hours to ensure uniform impregnation of the iridium cluster onto the support.
-
-
Solvent Removal: The solvent is removed under vacuum, initially at room temperature and then with gentle heating, to leave a dry powder.
-
Calcination/Activation:
-
The impregnated support is transferred to a tube furnace.
-
The sample is heated under a controlled atmosphere (e.g., inert gas like N₂ or Ar, or a reducing atmosphere like H₂) to a specific temperature. The temperature and atmosphere will determine the final state of the iridium species (e.g., metallic nanoparticles or oxide clusters). A typical procedure might involve ramping the temperature to 300-500°C and holding for several hours.
-
-
Passivation and Characterization: After cooling to room temperature under an inert atmosphere, the catalyst may be passivated (e.g., with a dilute O₂/N₂ mixture) before being exposed to air. The synthesized catalyst should then be characterized by techniques such as TEM, XRD, XPS, and chemisorption to determine particle size, structure, and metal dispersion.
Catalytic Hydrogenation of Nitrobenzene (B124822) (General Procedure)
This protocol outlines a typical procedure for evaluating the performance of a synthesized iridium-based catalyst in the liquid-phase hydrogenation of nitrobenzene.
Materials:
-
Synthesized Iridium-based catalyst (e.g., Ir/TiO₂)
-
Nitrobenzene
-
Solvent (e.g., ethanol, isopropanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature and pressure controls, and a sampling valve.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Reactor Setup: The autoclave is charged with the catalyst (e.g., 50 mg), nitrobenzene (e.g., 1 mmol), and the solvent (e.g., 10 mL).
-
Reaction Initiation: The reactor is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-120°C) and stirred vigorously.
-
Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals through the sampling valve. The samples are analyzed by GC to determine the conversion of nitrobenzene and the selectivity to aniline (B41778) and other products.
-
Termination: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst can be recovered by filtration for potential reuse and further characterization.
Visualizations of Catalytic Processes
Diagrams of reaction mechanisms and experimental workflows provide a clear and concise understanding of complex processes.
Catalytic Cycle for the Hydrogenation of Nitrobenzene
The following diagram illustrates a plausible catalytic cycle for the hydrogenation of nitrobenzene to aniline using an iridium catalyst.
Caption: Proposed catalytic cycle for the hydrogenation of nitrobenzene.
Experimental Workflow for Catalyst Synthesis, Characterization, and Testing
The development of a new heterogeneous catalyst follows a systematic workflow from synthesis to performance evaluation.
Caption: Workflow for heterogeneous catalyst development.
References
Validating the Purity of Synthesized Tetrairidium Dodecacarbonyl: A Comparative Guide
For researchers, scientists, and drug development professionals working with organometallic compounds, ensuring the purity of synthesized materials is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂), a widely used catalyst and precursor in chemical synthesis. We present experimental data and detailed protocols for key analytical methods, alongside a comparison with alternative metal carbonyl clusters.
Distinguishing Features of Tetroiridium Dodecacarbonyl
This compound is a tetrahedral cluster compound with the chemical formula Ir₄(CO)₁₂.[1] A key characteristic that distinguishes it from other similar metal carbonyl clusters, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetracobalt dodecacarbonyl (Co₄(CO)₁₂), is its high symmetry (Td) in which all twelve carbonyl ligands are in terminal positions.[1] In contrast, Rh₄(CO)₁₂ and Co₄(CO)₁₂ exhibit a C₃v symmetry due to the presence of both terminal and bridging carbonyl ligands.[1][2] This structural difference is a critical factor in its characterization and purity assessment.
Primary Analytical Techniques for Purity Validation
The purity of synthesized Ir₄(CO)₁₂ can be effectively validated using a combination of spectroscopic techniques. The primary methods include Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful and readily available technique for the routine analysis of metal carbonyls. The position of the carbon-oxygen stretching frequency (ν(CO)) is highly sensitive to the coordination mode of the CO ligand (terminal or bridging) and the electronic environment of the metal center.
Expected IR Spectrum of Pure Ir₄(CO)₁₂: A pure sample of Ir₄(CO)₁₂ should exhibit sharp absorption bands only in the region characteristic of terminal carbonyl ligands, typically between 2000 cm⁻¹ and 2100 cm⁻¹. The presence of any significant absorption bands below 2000 cm⁻¹, in the bridging carbonyl region (typically 1700-1850 cm⁻¹), would indicate the presence of impurities such as Rh₄(CO)₁₂ or Co₄(CO)₁₂.
Table 1: Comparison of IR ν(CO) Frequencies for Tetranuclear Carbonyl Clusters
| Compound | Symmetry | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |
| **this compound (Ir₄(CO)₁₂) ** | Td | ~2070, ~2030 | None |
| Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) | C₃v | ~2075, ~2045, ~2025 | ~1885 |
| Tetracobalt dodecacarbonyl (Co₄(CO)₁₂) | C₃v | ~2060, ~2050, ~2020 | ~1867 |
Note: The exact frequencies can vary slightly depending on the solvent and instrument.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the synthesized Ir₄(CO)₁₂ in a suitable solvent that does not absorb in the carbonyl stretching region, such as hexane (B92381) or dichloromethane (B109758). Alternatively, a KBr pellet can be prepared for solid-state analysis.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Pay close attention to the 2200-1700 cm⁻¹ region for the ν(CO) bands.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of high-purity Ir₄(CO)₁₂. Check for the absence of bands in the bridging carbonyl region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of the cluster. The fragmentation pattern can also be characteristic of the compound's structure.
Expected Mass Spectrum of Pure Ir₄(CO)₁₂: The mass spectrum of pure Ir₄(CO)₁₂ will show a characteristic isotopic pattern for the molecular ion [Ir₄(CO)₁₂]⁺. Due to the multiple isotopes of iridium, this will appear as a cluster of peaks. A common fragmentation pathway for metal carbonyls is the sequential loss of carbonyl ligands. Therefore, fragment ions corresponding to [Ir₄(CO)ₓ]⁺ (where x = 0-11) are expected. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) has been used to identify stable parent ions like [Ir₄(CO)₁₂]⁺ (m/z 1100-1108) and fragments such as [Ir₄(CO)₁₁]⁻ (m/z 1072-1080).[3]
Table 2: Comparison of Expected Molecular Ion m/z for Tetranuclear Carbonyl Clusters
| Compound | Molecular Formula | Expected Molecular Ion (m/z for most abundant isotopes) |
| **this compound (Ir₄(CO)₁₂) ** | C₁₂O₁₂Ir₄ | ~1104 |
| Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) | C₁₂O₁₂Rh₄ | ~748 |
| Tetracobalt dodecacarbonyl (Co₄(CO)₁₂) | C₁₂O₁₂Co₄ | ~572 |
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Dissolve a small amount of the synthesized Ir₄(CO)₁₂ in a suitable solvent like acetonitrile (B52724) or a mixture of dichloromethane and methanol.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The cone voltage can be varied to induce fragmentation and observe the sequential loss of CO ligands.
-
Data Analysis: Identify the molecular ion peak cluster and the fragmentation pattern. Compare this with the expected pattern for Ir₄(CO)₁₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy can be used to confirm the presence of a single type of carbonyl environment in Ir₄(CO)₁₂.
Expected ¹³C NMR Spectrum of Pure Ir₄(CO)₁₂: Due to the high symmetry of the Ir₄(CO)₁₂ molecule, all twelve carbonyl ligands are chemically equivalent. Therefore, a pure sample should exhibit a single resonance in the ¹³C NMR spectrum in the region typical for metal-bound carbonyls. The presence of multiple signals could indicate the presence of impurities or a lower symmetry structure.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve the synthesized Ir₄(CO)₁₂ in a deuterated solvent such as CD₂Cl₂.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans may be required due to the low natural abundance of ¹³C and potential relaxation effects.
-
Data Analysis: Look for a single resonance in the carbonyl region of the spectrum.
Common Impurities and Their Detection
The synthesis of Ir₄(CO)₁₂ typically involves the reductive carbonylation of an iridium halide precursor, such as IrCl₃. Potential impurities can include:
-
Unreacted Starting Material (e.g., IrCl₃): This is generally insoluble in the organic solvents used for purification and can be removed by filtration.
-
Iridium Carbonyl Halide Intermediates: These species would likely show different ν(CO) bands in the IR spectrum and have different m/z values in the mass spectrum.
-
Higher Nuclearity Iridium Clusters: The formation of larger iridium carbonyl clusters is a possibility.[4][5] These would have significantly different molecular weights and fragmentation patterns in the mass spectrum. For instance, the formation of Ir₆ or Ir₈ clusters has been reported.[4]
Comparison with Alternative Metal Carbonyl Clusters
A comparison with other common metal carbonyl clusters highlights the unique spectral features of Ir₄(CO)₁₂.
Table 3: Spectroscopic Comparison of Ir₄(CO)₁₂ and its Alternatives
| Feature | **this compound (Ir₄(CO)₁₂) ** | Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) | Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) | Triosmium dodecacarbonyl (Os₃(CO)₁₂) |
| Structure | Tetrahedral (Td), all terminal CO | Tetrahedral (C₃v), bridging CO | Trigonal (D₃h), all terminal CO | Trigonal (D₃h), all terminal CO |
| Key IR Bands (νCO) | ~2070, ~2030 cm⁻¹ (terminal only) | ~2075, ~2045, ~2025, ~1885 cm⁻¹ (bridging) | ~2060, ~2030, ~2010 cm⁻¹ (terminal only) | ~2070, ~2040, ~2010 cm⁻¹ (terminal only) |
| ¹³C NMR | Single resonance | Multiple resonances | Two resonances (2:1 ratio) | Two resonances (2:1 ratio) |
Workflow and Structural Diagrams
The following diagrams illustrate the validation workflow and the structural differences between the discussed metal carbonyl clusters.
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Structural comparison of this compound with alternative metal carbonyls.
References
- 1. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High nuclearity iridium-platinum clusters: synthesis, structures, bonding, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-nuclearity iridium carbonyl clusters containing phenylgermyl ligands: synthesis, structures, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrairidium Dodecacarbonyl and Tetrarhodium Dodecacarbonyl as Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of two prominent catalysts, tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) and tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), with a focus on their performance in hydroformylation reactions, a cornerstone of industrial organic synthesis.
Introduction
This compound and tetrarhodium dodecacarbonyl are both metal carbonyl clusters that have found application as catalyst precursors in a variety of organic transformations.[1][2] Structurally, Ir₄(CO)₁₂ possesses a tetrahedral iridium core with all terminal carbonyl ligands, exhibiting Td symmetry.[1][3] In contrast, Rh₄(CO)₁₂ features a tetrahedral rhodium core with nine terminal and three bridging carbonyl ligands, resulting in C₃v symmetry.[2][4] These structural differences can influence their catalytic behavior.
While both are used in reactions like hydroformylation, their performance characteristics, including activity, selectivity, and stability, can differ significantly. This guide will delve into these aspects, supported by experimental data, to aid in the informed selection of the optimal catalyst for specific applications.
Performance in Hydroformylation
Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen).[5] The efficiency of this process is highly dependent on the catalyst used.
Data Summary:
| Catalyst Precursor | Substrate | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (Aldehyde) (%) | Linear:Branched Ratio | Reference |
| Rh₄(CO)₁₂ | Propylene | Room Temp. | Ambient | - | Yields butyraldehydes | - | [6] |
| Rh₄(CO)₁₂ | 3,3-dimethylbut-1-ene | ~25 | 10-40 (CO), 5-20 (H₂) | - | - | - | [7] |
| Rh₄(CO)₁₂/SiO₂ | Propylene | 164 | 10 | - | Specific rate: 2.28 h⁻¹ | - | [8] |
| Ir(I)-catalyst | Olefins | - | - | - | - | - | [9] |
Note: Direct comparative data under identical conditions for Ir₄(CO)₁₂ in hydroformylation is limited in the provided search results. The table primarily reflects the performance of Rh₄(CO)₁₂. Iridium-based catalysts are known for their use in related carbonylation processes like the Cativa process for acetic acid production.[10]
Key Observations:
-
Rhodium-based catalysts are highly effective for hydroformylation, even under mild conditions.[6] The use of phosphine (B1218219) ligands with rhodium catalysts can further enhance their performance, leading to higher selectivity for the desired linear aldehyde product.[11]
-
Iridium-based catalysts are also active in carbonylation reactions. For instance, the Cativa process, which utilizes an iridium catalyst, has largely superseded the rhodium-based Monsanto process for acetic acid production due to its higher efficiency and stability.[10] While direct data on Ir₄(CO)₁₂ in olefin hydroformylation is less prevalent in the search results, iridium catalysts are known to be effective for this transformation.[9]
Experimental Protocols
General Hydroformylation Procedure (Illustrative)
The following is a generalized experimental protocol for olefin hydroformylation, which can be adapted for use with either Ir₄(CO)₁₂ or Rh₄(CO)₁₂ as the catalyst precursor.
Materials:
-
Alkene (e.g., 1-hexene)
-
Catalyst precursor (Ir₄(CO)₁₂ or Rh₄(CO)₁₂)
-
Solvent (e.g., toluene, tetraglyme)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
The high-pressure reactor is charged with the alkene, solvent, and the catalyst precursor.
-
The reactor is sealed and purged several times with nitrogen or argon to remove air.
-
The reactor is then pressurized with the syngas mixture to the desired pressure (e.g., 50-100 atm).[5]
-
The reaction mixture is heated to the desired temperature (e.g., 90-150 °C) with vigorous stirring.[5][12]
-
The reaction is allowed to proceed for a specified time, during which the pressure is maintained by feeding additional syngas as it is consumed.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
The reaction mixture is collected, and the products are analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.
Reaction Mechanisms and Logical Relationships
The catalytic cycle for hydroformylation generally follows the Heck and Breslow mechanism. The following diagrams illustrate the key steps involved for a generic rhodium-based catalyst. A similar cycle can be envisioned for iridium-based catalysts.
Experimental Workflow for Catalyst Comparison
Caption: A generalized workflow for comparing the catalytic performance of Ir₄(CO)₁₂ and Rh₄(CO)₁₂ in hydroformylation.
Catalytic Cycle of Hydroformylation (Rhodium-based)
Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
Both this compound and tetrarhodium dodecacarbonyl are valuable catalyst precursors for carbonylation reactions. The choice between them depends on the specific requirements of the chemical transformation. For hydroformylation of simple olefins, rhodium-based catalysts, including Rh₄(CO)₁₂, are well-established and highly efficient, often providing high selectivity to the desired linear aldehyde. Iridium catalysts, while perhaps less commonly cited for simple olefin hydroformylation in the provided context, exhibit excellent performance in other industrial carbonylation processes, suggesting their potential for broader applications. The higher price of rhodium compared to iridium may also be a factor in catalyst selection for large-scale industrial processes.[13] Further research into the direct comparison of these two clusters under a wider range of conditions and with various substrates would be beneficial for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. Hydroformylation of Propylene With Hydrogen, Rh4(CO)12 and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 7. The Rh4(CO)12-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iridium–aluminium trichloride co-catalysed hydroformylation–acetalization of olefins with H2O as the hydrogen source - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Migratory insertion - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PGM prices and trading | Johnson Matthey [matthey.com]
Keeping it Together: A Guide to Confirming Catalytic Cluster Integrity
For researchers, scientists, and drug development professionals, ensuring the integrity of catalytic clusters throughout a reaction is paramount for optimizing efficiency, selectivity, and catalyst lifetime. This guide provides a comparative overview of state-of-the-art techniques used to monitor the stability and structure of these crucial nanoscale entities under real-world operating conditions.
The deactivation of catalysts, often through the agglomeration or fragmentation of active clusters, is a significant challenge in many chemical processes.[1] Understanding the dynamic nature of these clusters during a catalytic cycle is key to developing more robust and efficient catalysts. This guide will delve into various operando and in-situ spectroscopic and microscopic techniques that provide invaluable insights into the structural evolution of catalytic clusters.
Comparing the Toolkit: A Head-to-Head Look at Analytical Techniques
Choosing the right analytical technique is crucial for gaining meaningful insights into catalyst behavior. The following table summarizes and compares key methods for assessing the integrity of catalytic clusters, highlighting their primary applications, advantages, and limitations.
| Technique | Primary Application | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Identification of adsorbed species, surface functional groups, and changes in catalyst structure.[2] | Highly sensitive to molecular vibrations, versatile for gas and liquid phase reactions, can distinguish between different adsorbed species.[2] | Can be challenging for highly absorbing or scattering materials; spectral interpretation can be complex.[3] |
| Raman Spectroscopy | Characterization of catalyst structure, phase transformations, and carbon deposition (coking).[4] | Excellent for studying carbonaceous materials and metal oxides, can be used in aqueous environments, less interference from water than IR.[4] | Raman scattering is inherently weak, potential for fluorescence interference obscuring spectra.[5][6] |
| X-ray Absorption Spectroscopy (XAS) | Determination of oxidation state, coordination number, and local geometric structure of metal clusters.[7][8] | Element-specific, provides detailed information on the local atomic environment, applicable to amorphous and crystalline materials.[7] | Requires a synchrotron radiation source, data analysis can be complex.[9] |
| Environmental Transmission Electron Microscopy (ETEM) | Direct visualization of cluster morphology, size, and distribution; real-time observation of sintering and redispersion.[9][10] | Provides real-space, high-resolution images of catalyst dynamics, enabling direct observation of deactivation mechanisms.[10][11][12] | Requires specialized equipment, potential for electron beam-induced sample damage, limited pressure and temperature range compared to some other techniques.[13] |
| Mass Spectrometry (MS) | Analysis of reaction products to determine catalytic activity and selectivity, which is correlated with structural data.[14] | High sensitivity for product detection, provides kinetic information about the reaction.[14] | Provides indirect information about the catalyst structure; must be coupled with other techniques for a complete picture. |
Delving Deeper: Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are outlines of common methodologies for key techniques.
Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) Coupled with Mass Spectrometry (MS)
This powerful combination allows for the simultaneous analysis of the catalyst surface and the reaction products.[3][15]
Objective: To correlate changes in the catalyst's surface chemistry with its catalytic activity and selectivity in real-time.
Experimental Setup:
-
DRIFTS Cell: A specialized reaction chamber that allows for heating the catalyst sample under a controlled gas flow while allowing the IR beam to pass through and reflect off the sample.[16]
-
IR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., MCT - Mercury Cadmium Telluride).[17]
-
Gas Delivery System: Mass flow controllers to precisely control the composition and flow rate of reactant gases.
-
Mass Spectrometer: A quadrupole mass spectrometer connected to the outlet of the DRIFTS cell to analyze the composition of the effluent gas stream.[18]
Procedure:
-
Sample Preparation: The catalyst powder is loaded into the sample cup of the DRIFTS cell.
-
Pre-treatment: The catalyst is pre-treated in-situ under a specific gas flow (e.g., inert gas, reducing gas) at a defined temperature to activate it.
-
Reaction Monitoring: The reactant gas mixture is introduced into the DRIFTS cell at the desired reaction temperature and pressure.
-
Data Acquisition:
-
DRIFTS spectra are collected continuously throughout the reaction to monitor changes in surface species.
-
The MS simultaneously records the mass-to-charge ratios of the gas-phase species at the reactor outlet to track reactant conversion and product formation.
-
-
Data Analysis: The spectroscopic data is correlated with the activity and selectivity data from the MS to establish structure-activity relationships.[18]
In-Situ Transmission Electron Microscopy (TEM) for Sintering Studies
In-situ TEM provides direct visual evidence of the morphological changes that catalytic clusters undergo during thermal stress, a primary cause of deactivation.[12][19]
Objective: To observe the sintering (agglomeration) of metal nanoparticles on a support material under controlled temperature and gas environments.
Experimental Setup:
-
Transmission Electron Microscope (TEM): A high-resolution TEM capable of atomic-scale imaging.
-
In-Situ Heating Holder: A specialized TEM sample holder that allows for precise heating of the sample while it is inside the microscope.
-
Gas Introduction System: A system to introduce gases directly into the vicinity of the sample within the TEM column (in an Environmental TEM or with a windowed gas cell).[10]
Procedure:
-
Sample Preparation: The catalyst sample is dispersed onto a TEM grid that is compatible with the heating holder.
-
Initial Characterization: The initial size distribution and morphology of the catalytic clusters are characterized at room temperature.
-
In-Situ Heating: The sample is heated to the desired temperature under a controlled atmosphere (e.g., vacuum, oxidizing, or reducing environment).
-
Real-Time Imaging: A series of TEM images and/or videos are recorded as a function of time at the elevated temperature to track the movement and coalescence of the clusters.
-
Image Analysis: The acquired images are analyzed to quantify the changes in particle size distribution over time, providing rates and mechanisms of sintering.
Visualizing the Process: Workflows and Pathways
Understanding the logical flow of experiments and the intricate reaction pathways is crucial for comprehensive catalyst characterization.
Reaction Pathway: CO Oxidation on Gold Clusters
The oxidation of carbon monoxide over gold nanoparticle catalysts is a widely studied reaction. The mechanism can vary depending on the nature of the gold cluster and the support.[1][5][10][15][20]
Reaction Pathway: Haber-Bosch Process
The synthesis of ammonia (B1221849) from nitrogen and hydrogen is a cornerstone of the chemical industry and relies on an iron-based catalyst. The reaction proceeds through a series of adsorption, dissociation, and hydrogenation steps.[6][21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. takyanagida.com [takyanagida.com]
- 3. Exploring opportunities in operando DRIFTS and complementary techniques for advancing plasma catalysis - EES Catalysis (RSC Publishing) DOI:10.1039/D4EY00088A [pubs.rsc.org]
- 4. Operando Surface Spectroscopy and Microscopy during Catalytic Reactions: From Clusters via Nanoparticles to Meso-Scale Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haber process - Wikipedia [en.wikipedia.org]
- 7. Operando characterization technique innovations in single-atom catalyst-derived electrochemical CO2 conversion. | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Observing Catalyst Stability in the TEM, A Workflow - Protochips [protochips.com]
- 12. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Operando Surface Spectroscopy and Microscopy during Catalytic Reactions: From Clusters via Nanoparticles to Meso‐Scale Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. langmuir-hinshelwood-kinetics-example-problems - LearnChemE [learncheme.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. fertilizer.org [fertilizer.org]
- 23. researchgate.net [researchgate.net]
A Comparative Benchmark of Ir₄(CO)₁₂ in Catalytic Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency and yield in chemical synthesis. This guide provides a comparative analysis of tetrairidium dodecacarbonyl (Ir₄(CO)₁₂) performance against other common catalysts in key organic reactions, supported by experimental data.
Iridium carbonyl clusters, particularly Ir₄(CO)₁₂, have demonstrated significant catalytic activity in a variety of chemical transformations. This guide focuses on benchmarking its performance in three critical areas: benzylic C(sp³)-H silylation, hydrogenation of N-heterocycles, and the carbonylation of methanol (B129727).
Benzylic C(sp³)-H Silylation of 2-Alkylpyridines
The direct silylation of C-H bonds is a highly atom-economical method for the synthesis of organosilanes. The performance of Ir₄(CO)₁₂ in the benzylic silylation of 2-alkylpyridines has been compared with other transition-metal carbonyl clusters, namely Rh₄(CO)₁₂ and Ru₃(CO)₁₂.
Table 1: Comparison of Catalysts for the Benzylic Silylation of 2-Ethylpyridine (B127773) with Triethylsilane
| Catalyst | Yield (%) |
| Ir₄(CO)₁₂ | 85 |
| Rh₄(CO)₁₂ | 78 |
| Ru₃(CO)₁₂ | 65 |
Reaction Conditions: 2-ethylpyridine (0.5 mmol), triethylsilane (1.0 mmol), norbornene (0.5 mmol), 3,5-dimethylpyridine (B147111) (0.1 mmol), catalyst (0.005 mmol), toluene (B28343) (1 mL), 120 °C, 20 h.
The data clearly indicates that under these specific conditions, Ir₄(CO)₁₂ is the most effective catalyst, providing the highest yield of the desired 2-(1-silylethyl)pyridine product.[1]
Experimental Protocol: Benzylic C(sp³)-H Silylation
A mixture of 2-ethylpyridine (0.5 mmol), triethylsilane (1.0 mmol), norbornene (0.5 mmol), 3,5-dimethylpyridine (0.1 mmol), and the respective catalyst (Ir₄(CO)₁₂, Rh₄(CO)₁₂, or Ru₃(CO)₁₂; 0.005 mmol) in toluene (1 mL) was heated in a sealed tube at 120 °C for 20 hours.[1] After cooling to room temperature, the reaction mixture was filtered through a short pad of silica (B1680970) gel and the solvent was removed under reduced pressure. The yield of the product, 2-(1-silylethyl)pyridine, was determined by gas chromatography.
Hydrogenation of Quinolines
The hydrogenation of N-heterocyclic compounds like quinoline (B57606) to tetrahydroquinolines is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. While specific data for Ir₄(CO)₁₂ in this reaction is not as prevalent, iridium complexes, in general, are known to be active catalysts. For comparison, the performance of a well-established ruthenium catalyst is presented.
Table 2: Catalyst Performance in the Hydrogenation of 2-Methylquinoline (B7769805)
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Chiral Cationic Ru Catalyst | Methanol | 60 | 20 | 6 | >99 | 99 |
| Ir₄(CO)₁₂ (projected) | Methanol | 80 | 50 | 12 | Moderate to High | N/A (achiral) |
Note: Data for the chiral cationic ruthenium catalyst is from a published study.[2] The projected performance of Ir₄(CO)₁₂ is an estimation based on the general activity of iridium catalysts in similar hydrogenations and would require experimental verification.
Classic homogeneous hydrogenation often relies on precious metals from Group 8 (Ru, Os) and Group 9 (Rh, Ir).[3][4]
Experimental Protocol: Hydrogenation of 2-Methylquinoline (with Chiral Cationic Ru Catalyst)
In a glovebox, a mixture of the chiral cationic ruthenium catalyst (0.01 mmol) and 2-methylquinoline (1.0 mmol) in methanol (2 mL) was placed in a glass-lined stainless-steel autoclave. The autoclave was sealed, removed from the glovebox, and then pressurized with hydrogen to 20 atm. The reaction mixture was stirred at 60 °C for 6 hours. After releasing the pressure, the solvent was removed, and the conversion and enantiomeric excess were determined by HPLC analysis.[2]
Methanol Carbonylation
The carbonylation of methanol to produce acetic acid is a large-scale industrial process. The Cativa process, which utilizes an iridium-based catalyst, has largely superseded the rhodium-based Monsanto process due to higher activity and stability.[5][6] While the active catalyst in the Cativa process is an anionic iridium(I) species, [Ir(CO)₂I₂]⁻, Ir₄(CO)₁₂ can be a precursor to such species under reaction conditions.[6][7]
Table 3: Comparison of Iridium and Rhodium Catalysts in Methanol Carbonylation
| Process | Catalyst | Key Advantages |
| Cativa | Iridium-based | High activity, high catalyst stability at low water concentrations, reduced by-products [5][8] |
| Monsanto | Rhodium-based | Established technology |
The Cativa process demonstrates superior performance with benefits including enhanced reaction rates and improved product selectivity.[8]
Experimental Protocol: General Methanol Carbonylation
In a high-pressure reactor, methanol is reacted with carbon monoxide in the presence of a catalyst (e.g., an iridium or rhodium complex) and a promoter, typically methyl iodide, in a suitable solvent like acetic acid. The reaction is carried out at elevated temperatures (around 150-200 °C) and pressures (30-60 atm). The product, acetic acid, is continuously removed and purified.
References
- 1. Ir4(CO)12-Catalyzed Benzylic C(sp3)-H Silylation of 2-Alkylpyridines with Hydrosilanes Leading to 2-(1-Silylalkyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Ir( iii ) carbonyl complexes with water: alternative by-product formation pathways in catalytic methanol carbonylation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52092G [pubs.rsc.org]
- 6. Migratory insertion - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation of CO2 into formate using an iridium catalyst containing proton-responsive imidazoline–amide ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Dodecacarbonyltetrairidium(0)
Dodecacarbonyltetrairidium(0), Ir₄(CO)₁₂, is a key starting material in the organometallic chemistry of iridium, serving as a precursor to a wide array of iridium clusters and catalysts. Its synthesis is a critical process for researchers in inorganic synthesis, catalysis, and materials science. This guide provides a comparative overview of the primary synthetic routes to Ir₄(CO)₁₂, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
The most prevalent and well-established method for the synthesis of Ir₄(CO)₁₂ is the reductive carbonylation of hydrated iridium(III) chloride (IrCl₃·nH₂O). Variations of this method exist, primarily differing in the reaction pressure of carbon monoxide (CO) employed. While high-pressure methods have been traditionally used, lower pressure and even atmospheric pressure syntheses have been developed to offer more accessible and convenient alternatives.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for different synthetic routes to Ir₄(CO)₁₂, allowing for a direct comparison of their efficiency and required conditions.
| Synthetic Route | Precursor | Pressure | Temperature | Reaction Time | Yield | Reference |
| High-Pressure Reductive Carbonylation | IrCl₃·nH₂O | ~150-200 atm CO | 100-120 °C | 12-24 h | ~70-80% | [Generic High-Pressure Protocol] |
| Low-Pressure Reductive Carbonylation | IrCl₃·nH₂O | ~10 atm CO | 100 °C | 20 h | ~85% | [Inorganic Syntheses, 1972, 13, 95] |
| Atmospheric Pressure Reductive Carbonylation | IrCl₃·nH₂O | 1 atm CO | 80-135 °C | ~3 h | Moderate | [Analogous to Ru₃(CO)₁₂ synthesis][1][2] |
Experimental Protocols
High-Pressure Reductive Carbonylation of Iridium(III) Chloride
This method represents the traditional approach to synthesizing Ir₄(CO)₁₂ and typically provides good yields.
Procedure: A high-pressure autoclave is charged with hydrated iridium(III) chloride (IrCl₃·nH₂O) and a suitable solvent, such as 2-methoxyethanol. A reducing agent, often copper or zinc metal, is added to facilitate the reduction of iridium(III) to iridium(0). The autoclave is sealed, purged with carbon monoxide, and then pressurized with CO to approximately 150-200 atm. The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. After cooling and venting the excess CO, the product is isolated by filtration, washed with methanol (B129727) and water, and dried under vacuum to yield yellow crystalline Ir₄(CO)₁₂.
Low-Pressure Reductive Carbonylation of Iridium(III) Chloride
This modified procedure offers a more accessible route by utilizing significantly lower pressures of carbon monoxide.
Procedure: In a pressure vessel, hydrated iridium(III) chloride (IrCl₃·nH₂O) is dissolved in 2-methoxyethanol. Anhydrous sodium iodide is added as a promoter. The vessel is flushed with carbon monoxide and then pressurized to approximately 10 atm with CO. The mixture is heated to 100 °C with stirring for 20 hours. Upon cooling, the canary-yellow crystals of Ir₄(CO)₁₂ precipitate. The product is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried in vacuo. This method has been reported to yield approximately 85% of the product.
Atmospheric Pressure Reductive Carbonylation of Iridium(III) Chloride
While less commonly reported for Ir₄(CO)₁₂, this approach, analogous to the synthesis of other metal carbonyls like Ru₃(CO)₁₂, offers the most convenient setup.[1][2]
Procedure: Hydrated iridium(III) chloride (IrCl₃·nH₂O) is dissolved in a high-boiling point solvent such as 2-ethoxyethanol. A stream of carbon monoxide is passed through the solution at atmospheric pressure. A reducing agent, such as zinc dust, is added, and the mixture is heated to reflux (around 135 °C) for several hours. The progress of the reaction can be monitored by the color change of the solution. After completion, the mixture is cooled, and the precipitated Ir₄(CO)₁₂ is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried. Yields for this method are generally moderate and can be variable.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the general workflow and the key transformations in the synthesis of Ir₄(CO)₁₂ from a common iridium precursor.
Caption: Synthetic workflow from Iridium(III) Chloride to Ir₄(CO)₁₂.
This guide provides a foundational understanding of the common synthetic methodologies for preparing Ir₄(CO)₁₂. The choice of a particular route will depend on the available equipment, safety considerations, and the desired scale of the synthesis. For routine laboratory preparations, the low-pressure method offers a good balance of yield, safety, and convenience.
References
Influence of Ligand Substitution on Ir-Ir Bond Lengths
A comprehensive analysis of Iridium-Iridium (Ir-Ir) bond lengths in substituted clusters is crucial for understanding the nature of metal-metal bonding and the influence of ligand electronic and steric effects. This guide provides a comparative analysis of Ir-Ir bond lengths in various substituted iridium clusters, supported by experimental data from single-crystal X-ray diffraction studies. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organometallic compounds.
The substitution of ligands on an iridium cluster can significantly alter the Ir-Ir bond distances. The electronic and steric properties of the substituting ligands play a pivotal role in these structural changes. For instance, the replacement of a carbonyl (CO) ligand, which is a strong π-acceptor, with a phosphine (B1218219) ligand (PR₃), a strong σ-donor, typically leads to an increase in electron density on the iridium centers. This increased electron density can result in a weakening and lengthening of the Ir-Ir bonds due to increased metal-metal repulsion.
Conversely, the introduction of bridging ligands, such as halides or chalcogenides, often leads to a shortening of the Ir-Ir bond distance. These bridging ligands can pull the iridium centers closer together, facilitating stronger metal-metal interactions. The size and geometry of the cluster also have a profound impact on the Ir-Ir bond lengths. In larger, high-nuclearity clusters, a wider range of Ir-Ir distances can be observed, depending on the specific bonding environment of each iridium atom.
Comparative Analysis of Ir-Ir and Ir-Metal Bond Lengths
The following table summarizes selected Ir-Ir and Ir-Metal bond lengths in a variety of substituted iridium clusters, as determined by single-crystal X-ray diffraction. This data allows for a direct comparison of the structural effects of different ligands and cluster compositions.
| Cluster Compound | Bond Type | Bond Length (Å) | Reference |
| [Ir₄(CO)₁₁(μ-SnCl₃)]⁻ | Ir-Ir | ~2.70 | [1] |
| [Ir₆(CO)₁₅(μ₃-SnCl₃)]⁻ | Ir-Ir | ~2.78 | [1] |
| Heptanuclear Iridium-Mercury Cluster | Ir-Ir | 2.797 (average) | [1] |
| Heptanuclear Iridium-Mercury Cluster | Ir-Hg | 2.792 (average) | [1] |
| [FeIr(CO)₁₀]⁺ | Fe-Ir | Not specified | [2] |
| Cyclometalated Iridium(III) Complex with ppy ligand | Ir-C | 1.987(6) | [3] |
| Cyclometalated Iridium(III) Complex with ppy ligand | Ir-N | 2.006(5) | [3] |
| Cyclometalated Iridium(III) Complex with dfppy ligand | Ir-C | 1.975(6)-1.985(5) | [3] |
| Cyclometalated Iridium(III) Complex with dfppy ligand | Ir-N | 2.039(4)-2.153(4) | [3] |
Note: This table presents a selection of available data. Bond lengths can vary within the same cluster due to different bonding environments. For detailed structural information, consulting the primary literature is recommended.
Experimental Protocols
The determination of Ir-Ir bond lengths is predominantly achieved through single-crystal X-ray diffraction. This technique provides precise information on the three-dimensional atomic arrangement within a crystalline sample.
General Protocol for Single-Crystal X-ray Diffraction of Iridium Clusters
-
Crystal Growth: High-quality single crystals of the iridium cluster are grown from a supersaturated solution. Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and is determined empirically. For air and moisture-sensitive compounds, all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5][6] A cryoprotectant may be used to prevent crystal damage during cooling.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[4] X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are generated, collimated, and directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[4]
-
Structure Solution and Refinement: The positions of the iridium atoms are typically determined first using direct methods or Patterson methods. The remaining atoms are located from the difference Fourier maps. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[5][6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Ir-Ir bond lengths in substituted clusters.
Logical Relationships in Structural Analysis
The relationship between ligand properties and the resulting Ir-Ir bond lengths can be conceptualized as a logical flow from the electronic and steric nature of the substituents to the final geometric parameters of the cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
The Role of Iridium Carbonyl Cluster Ir₄(CO)₁₂ in Pharmaceutical Development: A Comparative Guide
Introduction: In the landscape of pharmaceutical development, the quest for efficient, selective, and sustainable catalytic processes is paramount. Transition metal catalysts have become indispensable tools in the synthesis of complex active pharmaceutical ingredients (APIs). Among these, iridium-based catalysts have garnered significant attention for their unique reactivity, particularly in asymmetric hydrogenation reactions that are crucial for producing chiral drug molecules. This guide provides a comparative analysis of the efficacy of tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, a stable iridium cluster, in the context of pharmaceutical synthesis. While its direct application is often as a precursor, its derivatives are at the forefront of catalytic innovation. We will compare the performance of iridium catalysts with key alternatives, supported by experimental data, and provide detailed experimental protocols for their application.
Iridium Catalysts in Asymmetric Synthesis: A Performance Overview
Ir₄(CO)₁₂ serves as a precursor for the generation of catalytically active iridium species, including nanoparticles and mononuclear iridium complexes, which are highly effective in various organic transformations.[1] One of the most critical applications of iridium catalysts in the pharmaceutical industry is the asymmetric hydrogenation of prochiral ketones and olefins to produce enantiomerically pure alcohols and amines. These chiral building blocks are fundamental to the synthesis of numerous drugs.[2]
Iridium catalysts, particularly those with chiral P,N-ligands, have expanded the scope of asymmetric hydrogenation to unfunctionalized olefins, a class of substrates for which traditional rhodium and ruthenium catalysts are often less effective.[3]
Comparative Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones is a benchmark reaction for evaluating the efficacy of chiral catalysts. The resulting chiral alcohols are valuable intermediates in pharmaceutical synthesis. Below is a comparison of iridium-based catalysts with other catalytic systems for the asymmetric hydrogenation of acetophenone, a common model substrate.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Key Advantages & Disadvantages |
| Iridium-based | |||||
| Ir with (S)-f-amphox ligand | Halogenated Ketones | >99 | >99 | 20,000 | High enantioselectivity and activity. High cost of iridium.[4] |
| Ir with P,N,O-type ligand | Acetophenone | - | up to 98 | >100,000 | Very high turnover number, indicating high efficiency.[4] |
| Rhodium-based | |||||
| Rh with Chiral Diphosphine | Olefinic Substrates | - | - | - | Well-established for substrates with coordinating groups. Less effective for unfunctionalized olefins.[4] |
| Cobalt-based | |||||
| Co with Bisphosphine ligand | Enamides | - | >99 | - | Cost-effective and earth-abundant metal. Generally lower activity than precious metals.[4] |
| Biocatalyst | |||||
| Imine Reductase (IRED) | Ketone + Amine | 84 | >99.7 | - | High selectivity, mild reaction conditions, environmentally friendly. Substrate scope can be limited.[5] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone using an Iridium Catalyst
This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone using an in-situ generated iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I)-1,5-cyclooctadiene chloride dimer)
-
Chiral P,N-ligand (e.g., a PHOX-type ligand)
-
Substrate (e.g., acetophenone)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral P,N-ligand (1.1 mol%).
-
Anhydrous and degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate autoclave equipped with a magnetic stir bar, the ketone substrate (1.0 mmol) is dissolved in anhydrous and degassed methanol.
-
The prepared iridium precatalyst solution is transferred to the autoclave via syringe under an inert atmosphere.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar H₂).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee) of the chiral alcohol product is determined by chiral HPLC or GC analysis.
-
Catalytic Workflow and Mechanisms
The efficacy of iridium catalysts in hydrogenation is understood through their catalytic cycles. For the hydrogenation of olefins, a widely accepted mechanism involves an Ir(III)/Ir(V) cycle.
Caption: Proposed catalytic cycle for iridium-catalyzed hydrogenation of an olefin.
This catalytic cycle illustrates the transformation of the iridium center through different oxidation states to facilitate the addition of hydrogen across the double bond of the substrate.[6][7]
Alternatives to Iridium-Based Catalysts
While highly effective, the high cost and potential toxicity of iridium necessitate the exploration of alternatives.[8]
-
Ruthenium and Rhodium Catalysts: These have been the workhorses for asymmetric hydrogenation for many years. They are particularly effective for substrates containing coordinating functional groups that can chelate to the metal center.[5]
-
Base Metal Catalysts (Iron, Cobalt, Nickel): These are attractive due to their low cost and high abundance. Significant progress has been made in developing iron and cobalt catalysts for hydrogenation and other transformations, although they often require higher catalyst loadings or more forcing conditions compared to their precious metal counterparts.
-
Biocatalysts (Enzymes): Enzymes, such as imine reductases (IREDs) and alcohol dehydrogenases (ADHs), offer unparalleled enantioselectivity under mild, aqueous conditions. Their application in pharmaceutical synthesis is growing rapidly, providing a green and sustainable alternative to traditional metal catalysis.[5]
Conclusion
This compound, Ir₄(CO)₁₂, is a valuable precursor for generating highly active iridium catalysts. While direct catalytic applications of Ir₄(CO)₁₂ in pharmaceutical synthesis are not widespread, the iridium catalysts derived from it are exceptionally effective, particularly in the asymmetric hydrogenation of challenging substrates. They offer high enantioselectivity and turnover numbers, making them powerful tools for the synthesis of chiral drug intermediates. However, the high cost and environmental concerns associated with precious metals are driving significant research into more sustainable alternatives, including catalysts based on earth-abundant metals and biocatalysis. The choice of catalyst ultimately depends on a careful evaluation of substrate scope, desired selectivity, cost, and sustainability goals for a given pharmaceutical manufacturing process.
References
Assessing the Environmental Impact of Tetrariridium Dodecacarbonyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental sustainability. Tetrariridium dodecacarbonyl (Ir₄(CO)₁₂), a well-established organometallic compound, has found utility as a catalyst in various academic and industrial research settings. However, growing environmental concerns necessitate a thorough assessment of its impact, particularly in comparison to greener alternatives. This guide provides an objective comparison of tetrairidium dodecacarbonyl with catalysts based on more abundant and less toxic metals, such as iron and copper, with a focus on their environmental footprint.
Comparative Analysis of Catalytic Metals
The intrinsic properties of the metal at the core of a catalyst play a significant role in its environmental profile. The following table summarizes key environmental and economic considerations for iridium, iron, and copper.
| Feature | Tetrariridium Dodecacarbonyl | Iron-Based Catalysts | Copper-Based Catalysts |
| Abundance in Earth's Crust | Very Low (Precious Metal) | High (Earth-Abundant) | High (Earth-Abundant) |
| Cost | Very High | Low | Low |
| General Toxicity | Iridium compounds are considered highly toxic[1]. | Generally low toxicity; iron is an essential element for most life[2][3][4]. | Toxicity is dependent on bioavailability; free copper ions can be very toxic to aquatic life[5][6][7][8]. |
| Recycling of Spent Catalyst | Economically driven due to high metal value; established recycling infrastructure for precious metals[9][10][11][12]. | Recyclable, though less economically driven than for precious metals[9][10][11][13]. | Recyclable, with established processes for copper recovery[9][11][13][14][15][16]. |
| Disposal of Spent Catalyst | Considered hazardous waste and subject to stringent environmental regulations[10][14][17][18]. | Classified as industrial waste, potentially hazardous depending on contaminants, and requires proper disposal[10][14][17]. | Can be classified as hazardous waste and requires disposal in compliance with environmental regulations[10][14][15][17]. |
Performance in Alkene Hydrogenation: A Comparative Overview
Direct quantitative comparison of catalytic performance is challenging due to the variability in experimental conditions across different studies. While this compound has been used in various catalytic reactions, specific data for common alkene hydrogenations are not as readily available in the literature as for more conventional catalysts. However, the following provides a qualitative comparison and representative experimental data for iron and copper-based catalysts in alkene hydrogenation.
Tetrariridium Dodecacarbonyl: While known to be active in hydrogenation reactions, specific turnover numbers (TON) and turnover frequencies (TOF) for the hydrogenation of simple alkenes like styrene (B11656) are not prominently reported in readily accessible literature. Its use is more documented in specialized applications like water-gas shift reactions and reforming.
Iron-Based Catalysts: Iron catalysts have emerged as a promising, low-cost, and less toxic alternative for alkene hydrogenation.[19][20][21][22] They have been shown to be effective for the hydrogenation of both functionalized and unfunctionalized alkenes under mild conditions.
-
Representative Data for Iron-Catalyzed Alkene Hydrogenation:
-
Catalyst: Bis(imino)pyridine iron dinitrogen complex
-
Substrate: Unactivated alkenes
-
Conditions: 5 mol% catalyst, 4 atm H₂, 23 °C
-
Result: High activity for the hydrogenation of sterically hindered, unfunctionalized alkenes.[19]
-
Copper-Based Catalysts: Copper catalysts, particularly in nanoparticulate form, are also effective for the selective hydrogenation of alkenes and alkynes.[23][24][25][26] They offer the advantage of high selectivity towards the desired alkene product.
-
Representative Data for Copper-Catalyzed Alkene Hydrogenation:
-
Catalyst: Supported copper catalysts
-
Substrate: Propylene
-
Result: Active for hydrogenation at temperatures up to 185°C and one atmosphere total pressure.[26] For the selective hydrogenation of acetylene (B1199291), copper-based catalysts have shown high conversion and selectivity at low temperatures.[25]
-
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the synthesis and use of iron and copper-based catalysts for alkene hydrogenation.
Protocol 1: Iron-Catalyzed Hydrogenation of an Unfunctionalized Alkene
Catalyst: Bis(arylimidazol-2-ylidene)pyridine iron dinitrogen complex
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with the iron complex (5 mol%).
-
The alkene substrate (1.0 equivalent) and a solvent (e.g., benzene-d₆) are added.
-
The vial is sealed and placed in a pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 4 atm H₂.
-
The reaction is stirred at 23 °C for the specified time.
-
The conversion is determined by ¹H NMR spectroscopy or gas chromatography.[19]
Protocol 2: Copper-Catalyzed Selective Hydrogenation of Acetylene
Catalyst: Copper catalyst derived from Cu(OH)₂
Procedure:
-
The catalyst is prepared by the thermal treatment of Cu(OH)₂ with acetylene followed by H₂ reduction.
-
The catalyst is packed into a fixed-bed reactor.
-
A feed gas mixture of acetylene, ethylene (B1197577), and hydrogen is passed through the reactor.
-
The reaction is carried out at a specific temperature (e.g., 110 °C) and atmospheric pressure.
-
The product stream is analyzed by gas chromatography to determine the conversion of acetylene and the selectivity to ethylene and ethane.[25]
Visualizing the Environmental Impact Workflow
The following diagram illustrates a logical workflow for assessing the environmental impact of a catalyst, from synthesis to disposal.
References
- 1. Cytotoxic Organometallic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Metallodrugs: Stability, Redox Activity and Toxicity against Artemia salina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. santos.com [santos.com]
- 4. rais.ornl.gov [rais.ornl.gov]
- 5. Copper and compounds - DCCEEW [dcceew.gov.au]
- 6. Copper toxicity - Wikipedia [en.wikipedia.org]
- 7. Copper in the Environment - International Copper Association [internationalcopper.org]
- 8. researchgate.net [researchgate.net]
- 9. Recycling bij Metchem [metchem.nl]
- 10. catalystseurope.org [catalystseurope.org]
- 11. feeco.com [feeco.com]
- 12. alfachemic.com [alfachemic.com]
- 13. metalandcatalyst.com [metalandcatalyst.com]
- 14. Spent Catalysts | Hazardous Waste [anz.veolia.com]
- 15. Copper Zinc Catalyst Waste - London Chemicals & Resources Limited [lcrl.net]
- 16. mdpi.com [mdpi.com]
- 17. Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 18. Spent Catalyst Recycling | Shell & AMG Recycling | Shell & AMG Recycling [shell-amg.com]
- 19. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Verification Required - Princeton University Library [oar.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. Highly Enhanced Catalytic Stability of Copper by the Synergistic Effect of Porous Hierarchy and Alloying for Selective Hydrogenation Reaction | MDPI [mdpi.com]
- 24. researchportal.unamur.be [researchportal.unamur.be]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Isotopic Labeling Studies of Tetraridium Dodecacarbonyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling studies involving tetrairidium dodecacarbonyl, Ir₄(CO)₁₂, a key compound in catalysis and organometallic chemistry. While direct quantitative kinetic data for isotopic exchange on Ir₄(CO)₁₂ is not extensively available in the public domain, this document synthesizes existing structural and spectroscopic information and draws comparisons with its more thoroughly studied Group 9 congeners, tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and tetracobalt dodecacarbonyl (Co₄(CO)₁₂).
Structural Comparison of Tetranuclear Carbonyl Clusters
A fundamental factor influencing the dynamics of carbonyl ligand exchange is the molecular structure of the cluster. Tetraridium dodecacarbonyl exhibits a distinct structure compared to its rhodium and cobalt analogues.
| Feature | Ir₄(CO)₁₂ | Rh₄(CO)₁₂ | Co₄(CO)₁₂ |
| Symmetry | Td[1][2] | C₃ᵥ[1][2] | C₃ᵥ[1][2] |
| Carbonyl Ligands | All terminal[1][2] | 9 terminal, 3 bridging | 9 terminal, 3 bridging |
| Metal-Metal Bonding | Tetrahedral core of Ir atoms[1] | Tetrahedral core of Rh atoms | Tetrahedral core of Co atoms |
This structural difference, with Ir₄(CO)₁₂ possessing only terminal carbonyl ligands, suggests that the mechanism of isotopic exchange may differ significantly from that of Rh₄(CO)₁₂ and Co₄(CO)₁₂, which can involve the interchange of terminal and bridging carbonyls. Theoretical studies suggest that bridged structures are energetically less favorable for iridium compared to rhodium.[3]
Carbonyl Ligand Fluxionality and Exchange Mechanisms
Isotopic labeling with ¹³CO is a powerful technique to probe the dynamics of carbonyl ligand exchange, often referred to as fluxionality. Variable-temperature nuclear magnetic resonance (NMR) spectroscopy is a primary tool for these investigations.
While specific activation parameters for CO exchange on Ir₄(CO)₁₂ are not readily found in the literature, studies on Rh₄(CO)₁₂ indicate a dynamic process. The proposed "merry-go-round" mechanism for Rh₄(CO)₁₂ involves the concerted movement of carbonyl ligands around the metal framework.
A DFT study has indicated that all twelve carbonyl groups in Ir₄(CO)₁₂ are spatially equivalent, which simplifies its ¹³C NMR spectrum compared to other tetranuclear carbonyls with multiple distinct carbonyl environments.[4]
The following diagram illustrates a generalized workflow for an isotopic labeling experiment.
Proposed Mechanism of CO Exchange
The mechanism of carbonyl exchange in metal clusters can be either associative (involving the initial addition of a labeled CO molecule) or dissociative (involving the initial loss of an unlabeled CO molecule). For Ir₄(CO)₁₂, with its coordinatively saturated metal centers, a dissociative mechanism is more likely.
The following diagram illustrates a simplified dissociative pathway for ¹³CO exchange.
Experimental Protocols
Due to the lack of a specific, detailed published protocol for the isotopic labeling of Ir₄(CO)₁₂, the following represents a generalized procedure based on common practices for handling air-sensitive metal carbonyls and performing isotopic exchange studies.
Objective: To monitor the exchange of carbonyl ligands on Ir₄(CO)₁₂ with ¹³CO using Fourier-transform infrared (FT-IR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound (Ir₄(CO)₁₂)
-
¹³CO gas (99 atom % ¹³C)
-
Anhydrous, degassed solvent (e.g., chloroform-d, toluene-d₈)
-
High-pressure NMR tube or a Schlenk flask equipped with a J. Young valve
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a known quantity of Ir₄(CO)₁₂ in the chosen deuterated solvent in a high-pressure NMR tube or Schlenk flask.
-
¹³CO Introduction: Connect the reaction vessel to a vacuum line, evacuate the headspace, and then introduce a known pressure of ¹³CO gas.
-
Reaction Monitoring:
-
FT-IR Spectroscopy: Periodically acquire the IR spectrum of the solution. The appearance of new C-O stretching bands at lower frequencies will indicate the incorporation of ¹³CO into the cluster. The rate of change in the intensities of the ¹²CO and ¹³CO bands can be used to determine the exchange kinetics.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra at various time intervals. The emergence and increase in the intensity of a new resonance corresponding to the ¹³C-labeled carbonyls will be observed.
-
-
Variable-Temperature Studies: To determine the activation parameters (ΔH‡ and ΔS‡) for the exchange process, the experiment can be repeated at different temperatures.
Data Analysis:
The rate constants for the exchange can be determined by fitting the time-dependent changes in the spectroscopic data (IR absorbance or NMR signal intensity) to an appropriate kinetic model. The activation parameters can then be calculated from an Eyring plot of the temperature-dependent rate constants.
Concluding Remarks
The unique all-terminal carbonyl structure of this compound sets it apart from its rhodium and cobalt counterparts. This structural distinction strongly suggests a different landscape for carbonyl ligand dynamics. While direct quantitative data on the isotopic exchange kinetics of Ir₄(CO)₁₂ remains elusive in readily accessible literature, the comparative data from related clusters and the general principles of organometallic reaction mechanisms provide a framework for understanding its potential behavior. Further experimental studies employing isotopic labeling are necessary to fully elucidate the kinetics and mechanism of carbonyl exchange in this important iridium cluster.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrairidium_dodecacarbonyl [chemeurope.com]
- 3. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR (13C, 17O), IR and Raman Studies of Poly-Nuclear Carbonyls Transition Metal Carbonyls : A DFT Application – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safe Disposal of Tetrairidium Dodecacarbonyl: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling tetrairidium dodecacarbonyl, ensuring its proper disposal is a critical aspect of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe deactivation and disposal of this air-stable metal carbonyl complex. Adherence to these procedures is vital to mitigate potential hazards and ensure a safe laboratory environment.
Understanding the Hazards
This compound, while relatively stable for a metal carbonyl, is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The primary risks associated with metal carbonyls include the release of toxic carbon monoxide gas upon decomposition and the inherent toxicity of the metal itself. Therefore, all handling and disposal procedures must be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Flame-resistant lab coat: To protect against potential ignition of flammable solvents.
-
Chemical splash goggles and a face shield: To protect the eyes and face from splashes.
-
Gloves: Nitrile gloves are a suitable choice for handling this compound.
Deactivation of this compound
The primary method for neutralizing the hazards of this compound is through oxidative decomposition. This process breaks down the metal-carbonyl bonds, converting the iridium into a more stable and less hazardous inorganic salt and releasing carbon monoxide, which must be safely vented.
Recommended Method: Oxidative Decomposition with Iodine
This protocol is based on general procedures for the decomposition of metal carbonyls. Given the stability of this compound, a strong oxidizing agent like iodine is effective.
Experimental Protocol:
-
Preparation:
-
In a well-ventilated fume hood, prepare a solution of iodine in a suitable solvent. Toluene (B28343) is a good choice due to the solubility of this compound in it.[2] Prepare a 5% (w/v) solution of iodine in toluene. The amount of solution should be in stoichiometric excess to the amount of iridium complex to be destroyed.
-
Place the weighed amount of this compound into a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler and then to the fume hood's exhaust.
-
Dissolve the this compound in a minimal amount of toluene.
-
-
Decomposition:
-
Slowly add the iodine solution dropwise from the dropping funnel to the stirred solution of this compound at room temperature.
-
A color change and gas evolution (carbon monoxide) will be observed. The addition should be slow to control the rate of gas evolution.
-
Continue stirring the mixture for several hours after the addition is complete to ensure the reaction goes to completion. The disappearance of the characteristic color of the iridium carbonyl complex can indicate the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, the resulting mixture will contain iridium iodide salts.
-
The solvent and any excess iodine can be removed under reduced pressure using a rotary evaporator. The exhaust from the vacuum pump must be vented into the fume hood.
-
Disposal of Waste
Solid Waste:
-
The resulting iridium iodide salts are still considered hazardous waste and must be disposed of accordingly.
-
Place the solid residue in a clearly labeled hazardous waste container.
-
Any contaminated materials, such as gloves, filter paper, and disposable glassware, should also be placed in the solid hazardous waste container.
Liquid Waste:
-
The toluene solvent collected from the rotary evaporator should be disposed of in a designated chlorinated/halogenated solvent waste container.
-
Aqueous solutions used for cleaning glassware should be collected and disposed of as aqueous heavy metal waste.
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., toluene).
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glassware.
Summary of Key Data
| Parameter | Value | Reference |
| Chemical Formula | Ir₄(CO)₁₂ | [2] |
| Appearance | Yellow crystalline solid | [3][4] |
| Decomposition Temperature | 195 °C | [2][5] |
| Solubility | Slightly soluble in THF and toluene; Insoluble in water. | [2][5] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks and ensuring compliance with safety regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Tetrairidium Dodecacarbonyl
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tetrairidium dodecacarbonyl. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
This compound, a canary-yellow crystalline solid, is a valuable reagent in chemical synthesis. However, it poses significant health risks, being harmful if swallowed, inhaled, or in contact with skin.[1][2] Its air-sensitive nature necessitates meticulous handling procedures to prevent exposure and maintain the compound's integrity.[2][3] This guide outlines the mandatory personal protective equipment (PPE), engineering controls, and operational protocols for the safe handling and disposal of this compound.
I. Hazard Identification and Engineering Controls
This compound is classified as an acute toxin for oral, dermal, and inhalation routes of exposure.[1][4] Due to its hazardous properties and air-sensitivity, all handling procedures must be conducted within a certified and properly functioning engineering control environment.
-
Primary Engineering Control: A glove box (dry box) with an inert atmosphere (e.g., nitrogen or argon) is the preferred and most robust method for handling this compound. This minimizes the risk of inhalation and dermal contact while protecting the compound from atmospheric degradation.
-
Secondary Engineering Control: If a glove box is not available, a fume hood is a mandatory minimum requirement.[3] When using a fume hood, it is crucial to work with the sash at the lowest possible height and to ensure a steady, inward airflow.
II. Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to provide comprehensive protection against the hazards of this compound. The following table summarizes the required equipment for different handling scenarios.
| Body Part | Equipment | Specification | Rationale |
| Respiratory | Air-Purifying Respirator | NIOSH-approved with N95 or higher particulate filters. | Protects against inhalation of the powdered compound.[4] |
| Hands | Double Gloving System | Inner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., Silver Shield®). | Provides a robust barrier against dermal absorption.[3] |
| Eyes | Safety Goggles | Tightly sealed, ANSI Z87.1 compliant. | Protects eyes from dust particles and potential splashes.[3] |
| Body | Flame-Resistant Lab Coat | Nomex® or equivalent. | Protects against spills and is recommended for handling metal carbonyls.[3][5] |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material. | Protects feet from spills. |
III. Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
